molecular formula C6H3BrIN3 B1148761 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 1357946-54-3

5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1148761
CAS No.: 1357946-54-3
M. Wt: 323.919
InChI Key: PIMGBDMHFOJQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C6H3BrIN3 and its molecular weight is 323.919. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMGBDMHFOJQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(NN=C21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of a key synthesis pathway for 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine, a significant heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Core Synthesis Pathway

The primary and most direct synthesis route to obtain this compound involves the direct iodination of its precursor, 5-bromo-1H-pyrazolo[3,4-b]pyridine. This reaction is efficiently carried out using N-iodosuccinimide (NIS) as the iodinating agent in a suitable solvent such as N,N-Dimethylformamide (DMF).

A plausible preceding step for the synthesis of the starting material, 5-bromo-1H-pyrazolo[3,4-b]pyridine, begins with 5-bromo-2-fluoropyridine-3-carboxaldehyde, which undergoes cyclization with hydrazine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the pivotal iodination step in the synthesis of this compound.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Mass (g)Yield (%)
5-Bromo-1H-pyrazolo[3,4-b]pyridineC₆H₄BrN₃198.02121.2024-
N-Iodosuccinimide (NIS)C₄H₄INO₂224.99133.0029.92-
This compoundC₆H₃BrIN₃323.92-32.582.4

Experimental Protocols

Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine (Starting Material)

A solution of 5-bromo-2-fluoropyridine-3-carboxaldehyde (20 g, 0.1 mol) and anhydrous hydrazine (18 g, 0.56 mol) in ethanol is heated to reflux overnight.[1] The reaction progress is monitored by thin-layer chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (2:1) as the mobile phase.[1] Upon completion, the reaction mixture is concentrated under reduced pressure to a volume of approximately 50 mL and then poured into 500 mL of water.[1] The resulting precipitate is collected by filtration, washed sequentially with water (3 x 50 mL) and ether (3 x 20 mL), and then dried under vacuum to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine as a yellow solid (9.0 g, 46% yield).[1]

Synthesis of this compound

In a suitable reaction vessel, 5-bromo-1H-pyrazolo[3,4-b]pyridine (24 g, 121.20 mmol) and N-iodosuccinimide (133.00 mmol) are dissolved in N,N-Dimethylformamide (DMF).[2] The reaction mixture is then heated to 60 °C and stirred for 12 hours.[2] After the reaction period, the mixture is cooled to room temperature and poured into water. This results in the formation of a faint yellow precipitate, which is the desired product.[2] The precipitate is collected by filtration under reduced pressure to yield this compound as a faint yellow solid (32.5 g, 82.4% yield).[2] The product can be used in subsequent steps without further purification.[2]

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis pathway from 5-bromo-2-fluoropyridine-3-carboxaldehyde to the final product, this compound.

Synthesis_Pathway A 5-Bromo-2-fluoropyridine-3-carboxaldehyde B 5-Bromo-1H-pyrazolo[3,4-b]pyridine A->B Hydrazine, Ethanol Reflux, 46% Yield C This compound B->C NIS, DMF 60°C, 12h, 82.4% Yield

Caption: Synthesis of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. Due to the specificity of this isomer, publicly available experimental data is limited. This document compiles available information and provides a framework for its experimental characterization.

Core Physicochemical Data

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some basic properties are confirmed, others, particularly experimental values, remain to be determined.

PropertyValueSource
Molecular Formula C₆H₃BrIN₃Sigma-Aldrich
Molecular Weight 323.92 g/mol ChemScene[1]
Appearance Solid (form)Sigma-Aldrich
Predicted XlogP 2.325ChemScene[1]
Topological Polar Surface Area (TPSA) 41.57 ŲChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 0ChemScene[1]

Synthesis and Characterization

A patent describes the synthesis of a related compound, 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, which could potentially be adapted for the synthesis of the target compound.[2] The synthesis of the isomeric 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) in DMF.[3] A similar approach could be investigated for the [4,3-b] isomer.

Proposed Synthetic Workflow:

G Start Start Pyrazolo[4,3-b]pyridine_core Pyrazolo[4,3-b]pyridine core synthesis Start->Pyrazolo[4,3-b]pyridine_core Bromination Selective bromination at C5 Pyrazolo[4,3-b]pyridine_core->Bromination Iodination Selective iodination at C3 Bromination->Iodination Purification Purification and Characterization Iodination->Purification End End Purification->End

Caption: Proposed general synthetic workflow for this compound.

Experimental Protocols

General Protocol for Characterization:

Once synthesized, the compound would require rigorous characterization to confirm its identity and purity. The following experimental protocols are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and environment of protons. Expected signals would correspond to the aromatic protons on the pyridine and pyrazole rings.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the isomeric structure.

  • Mass Spectrometry (MS):

    • To determine the molecular weight and confirm the elemental composition. High-resolution mass spectrometry (HRMS) is crucial for obtaining an accurate mass.

  • Infrared (IR) Spectroscopy:

    • To identify characteristic functional groups, such as N-H stretching of the pyrazole ring.

  • Melting Point Determination:

    • To assess the purity of the solid compound.

  • Solubility Studies:

    • To determine the solubility in various organic solvents (e.g., DMSO, DMF, methanol) and aqueous solutions at different pH values. This is critical for its application in biological assays.

Potential Biological Significance and Signaling Pathways

The pyrazolo[3,4-b]pyridine scaffold, an isomer of the target compound, is a well-established pharmacophore in drug discovery, known to interact with various kinases.[3][4] For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine have been investigated as inhibitors of TANK-binding kinase 1 (TBK1), a key regulator in innate immunity signaling pathways.[4]

Given the structural similarity, it is plausible that this compound could also exhibit activity as a kinase inhibitor. The bromine and iodine substitutions offer potential sites for modifying selectivity and potency.

Hypothesized Kinase Inhibition Workflow:

G Compound 5-Bromo-3-iodo-1H- pyrazolo[4,3-b]pyridine Kinase_Assay Kinase Panel Screening Compound->Kinase_Assay Hit_Identification Identification of Target Kinase(s) Kinase_Assay->Hit_Identification Cell-based_Assay Cell-based Assays (e.g., Proliferation, Apoptosis) Hit_Identification->Cell-based_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Cell-based_Assay->Pathway_Analysis

Caption: A logical workflow for investigating the potential kinase inhibitory activity of the compound.

Safety Information

According to the supplier, this compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a novel compound with potential for applications in drug discovery, particularly in the area of kinase inhibition. This guide summarizes the currently available, though limited, physicochemical data and outlines the necessary experimental protocols for its full characterization. Further research is warranted to elucidate its biological activity and potential role in modulating cellular signaling pathways.

References

In-depth Technical Guide: 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1357946-54-3

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine, a halogenated heterocyclic compound of interest in medicinal chemistry. This document collates available data on its chemical properties, synthesis, and potential biological significance, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

PropertyValue
CAS Number 1357946-54-3
Molecular Formula C₆H₃BrIN₃
Molecular Weight 323.92 g/mol
Appearance Solid (predicted)
Solubility Likely soluble in organic solvents like DMF

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not explicitly detailed in peer-reviewed journals. However, a plausible synthetic route can be proposed based on established methods for analogous pyrazolopyridine structures. A potential two-step synthesis is outlined below, starting from the commercially available 5-bromo-1H-pyrazolo[4,3-b]pyridine.

Step 1: Synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridine

A general method for the synthesis of the pyrazolo[4,3-b]pyridine core involves the cyclization of a substituted pyridine derivative. For instance, a synthetic route to a related compound, 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, has been reported in patent literature (CN102911174A). This suggests that a similar strategy starting with an appropriately substituted pyridine could yield 5-bromo-1H-pyrazolo[4,3-b]pyridine.

Step 2: Iodination of 5-Bromo-1H-pyrazolo[4,3-b]pyridine

The introduction of an iodine atom at the 3-position of the pyrazolo[4,3-b]pyridine ring can likely be achieved through electrophilic iodination. A well-established method for the iodination of a similar isomer, 5-bromo-1H-pyrazolo[3,4-b]pyridine, utilizes N-iodosuccinimide (NIS) in a polar aprotic solvent like dimethylformamide (DMF)[1].

Proposed Experimental Protocol for Iodination:

  • To a solution of 5-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq.) in anhydrous DMF, add N-iodosuccinimide (1.1 eq.).

  • Stir the reaction mixture at 60°C for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Collect the resulting precipitate by filtration under reduced pressure.

  • Wash the solid with water and dry under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Proposed Synthesis Workflow:

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Iodination Substituted Pyridine Substituted Pyridine Precursor 5-Bromo-1H-pyrazolo[4,3-b]pyridine Substituted Pyridine->Precursor Cyclization Cyclization Reagents Cyclization Reagents Cyclization Reagents->Precursor Final_Product This compound Precursor->Final_Product Iodination at 60°C, 12h Iodinating Agent N-Iodosuccinimide (NIS) in DMF Iodinating Agent->Final_Product

A proposed two-step synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, the pyrazolopyridine scaffold is a well-known pharmacophore found in numerous kinase inhibitors. Derivatives of the isomeric pyrazolo[3,4-b]pyridine have shown potent inhibitory activity against various kinases, including Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1)[1][2].

Tropomyosin Receptor Kinase (TRK) Signaling:

TRK receptors are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. The binding of neurotrophins to TRK receptors leads to their dimerization and autophosphorylation, initiating downstream signaling cascades. Key pathways activated by TRKs include the Ras/MAPK pathway, which promotes cell proliferation and differentiation, and the PI3K/Akt pathway, which is essential for cell survival and growth. Dysregulation of TRK signaling has been implicated in various cancers, making TRK inhibitors a promising area of cancer therapy.

Potential Role as a Kinase Inhibitor:

Given the structural similarities to known kinase inhibitors, it is plausible that this compound could act as an inhibitor of kinases such as TRKs. The pyrazole and pyridine rings can form key hydrogen bonds and π-π stacking interactions within the ATP-binding pocket of the kinase domain, thereby blocking its activity and inhibiting downstream signaling.

Representative TRK Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Downstream Signaling Cascades Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binding & Dimerization Autophosphorylation Autophosphorylation TRK_Receptor->Autophosphorylation Ras Ras Autophosphorylation->Ras PI3K PI3K Autophosphorylation->PI3K MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Cellular_Response Cell Proliferation, Survival, Differentiation MAPK_Pathway->Cellular_Response Akt_Pathway->Cellular_Response Inhibitor 5-Bromo-3-iodo-1H- pyrazolo[4,3-b]pyridine (Potential Inhibitor) Inhibitor->Autophosphorylation Inhibition

A representative TRK signaling pathway potentially modulated by pyrazolopyridine-based inhibitors.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of pyrazolopyridine compounds, which are of significant importance in the development of kinase inhibitors. While specific experimental data on this compound is limited, this guide provides a framework for its synthesis and highlights its potential biological relevance based on the activity of structurally related molecules.

Future research should focus on the definitive synthesis and characterization of this compound. Subsequent screening against a panel of kinases would be crucial to determine its biological activity and to validate its potential as a lead compound for the development of novel therapeutics, particularly in the area of oncology.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. While specific experimental data for this exact isomer is not extensively available in public literature, this document constructs a robust framework for its characterization based on established analytical techniques and data from the closely related and more thoroughly documented isomer, 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. This guide details the expected outcomes from key spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provides standardized experimental protocols. The logical workflow of the elucidation process is also visualized to aid in understanding the systematic approach required to confirm the molecular structure of this and similar heterocyclic compounds.

Introduction

The pyrazolo[4,3-b]pyridine scaffold is a significant heterocyclic core in medicinal chemistry, often explored for its potential as a kinase inhibitor and in other therapeutic areas. The precise determination of its structure, including the regiochemistry of substituents, is paramount for understanding its structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. This guide focuses on the analytical journey to confirm the structure of this compound, a molecule with a defined substitution pattern that presents a unique analytical challenge in distinguishing it from its isomers.

Predicted and Comparative Spectroscopic Data

Given the limited availability of specific experimental data for the this compound isomer, the following tables present a combination of predicted data for the target molecule and reported data for the closely related 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine isomer to serve as a comparative baseline.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to be characterized by two distinct aromatic proton signals in the pyridine ring system.

Predicted Chemical Shifts for this compound
Proton
H-6
H-7
NH
Reported Chemical Shifts for 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Proton
H-4
H-6
NH
Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum will provide key information on the carbon skeleton of the molecule.

Predicted Chemical Shifts for this compound
Carbon
C-3
C-3a
C-5
C-6
C-7
C-7a
Reported Chemical Shifts for 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Carbon
C-3
C-3a
C-4
C-5
C-6
C-7a
Mass Spectrometry Data

Mass spectrometry confirms the molecular weight and provides information on the elemental composition.

Mass Spectrometry Data
Technique
EI-MS
HRMS (ESI+)

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-64.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard pulse programs for each experiment.

    • Optimize spectral widths and acquisition times to ensure adequate resolution.

    • For HMBC, a long-range coupling delay of 50-80 ms is typically appropriate for aromatic systems.

Mass Spectrometry (MS)
  • Low-Resolution Mass Spectrometry (EI-MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Inlet System: Direct insertion probe or GC inlet.

    • Mass Range: m/z 50-500.

  • High-Resolution Mass Spectrometry (HRMS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

    • Resolution: >10,000.

    • Calibration: Use a suitable internal or external calibrant to ensure mass accuracy.

Visualization of Elucidation Workflow and Data Correlation

The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process and the key expected 2D NMR correlations.

StructureElucidationWorkflow Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (EI-MS & HRMS) Purification->MS NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Elemental Elemental Analysis Purification->Elemental Data_Analysis Spectroscopic Data Interpretation MS->Data_Analysis NMR->Data_Analysis Elemental->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Logical workflow for the synthesis and structure confirmation.

NMR_Correlations cluster_correlations Key 2D NMR Correlations H6 H-6 H7 H-7 H6->H7 COSY C5 C-5 H6->C5 HMBC C7 C-7 H6->C7 HSQC C7a C-7a H6->C7a HMBC H7->C5 HMBC C3a C-3a H7->C3a HMBC

Caption: Expected key 2D NMR correlations for structure confirmation.

Conclusion

The structural elucidation of this compound requires a systematic application of modern analytical techniques. While direct experimental data is sparse in the literature, a combination of predictive methods and comparative analysis with known isomers provides a strong foundation for its characterization. The detailed protocols and workflow visualizations presented in this guide offer a comprehensive framework for researchers and scientists in the field of drug development to confidently approach the synthesis and structural verification of this and other novel heterocyclic compounds. The unambiguous confirmation of the molecular architecture is a critical step in advancing the discovery of new therapeutic agents.

Technical Guide: Spectroscopic and Mass Spectrometric Analysis of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazolopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The specific isomer, 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine, and its related structures are valuable building blocks in the synthesis of potential therapeutic agents. Accurate characterization of these molecules is paramount for drug discovery and development, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the cornerstone analytical techniques for structural elucidation and confirmation. This document provides a technical overview of the expected NMR and MS data for 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine and outlines general experimental protocols for its analysis.

Physicochemical Properties

A summary of key physicochemical properties for 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is presented below.

PropertyValue
Molecular FormulaC₆H₃BrIN₃
Molecular Weight323.92 g/mol
AppearanceSolid
CAS Number875781-18-3

Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key mass spectrometry fragments for 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.

NMR Spectroscopy Data

Note: The following are predicted chemical shifts. Actual experimental values may vary based on solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-48.3 - 8.5s
H-68.1 - 8.3s
NH13.0 - 14.0br s

Table 2: Predicted ¹³C NMR Data for 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

CarbonPredicted Chemical Shift (δ, ppm)
C-385 - 95
C-3a145 - 150
C-4130 - 135
C-5115 - 120
C-6140 - 145
C-7a150 - 155
Mass Spectrometry Data

Table 3: Expected Mass Spectrometry Data for 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

m/zIonNotes
323/325[M]⁺Molecular ion peak showing isotopic pattern for one bromine atom.
196/198[M-I]⁺Fragment corresponding to the loss of an iodine atom.
117[M-I-Br]⁺Fragment corresponding to the loss of both iodine and bromine atoms.

Experimental Protocols

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials and Reagents:

  • 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer for the chosen solvent.

    • Set the acquisition parameters for ¹H NMR (e.g., spectral width, number of scans, relaxation delay).

    • Set the acquisition parameters for ¹³C NMR (e.g., spectral width, number of scans, relaxation delay, proton decoupling).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Reference the spectra to the internal standard (TMS at 0 ppm). Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of all signals. Identify the chemical shifts in the ¹³C spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Reagents:

  • 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine sample

  • High-purity solvent (e.g., methanol, acetonitrile)

Instrumentation:

  • Mass Spectrometer (e.g., with Electrospray Ionization - ESI or Electron Impact - EI source)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature for ESI; electron energy for EI).

    • Set the mass analyzer parameters (e.g., mass range, scan time).

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a compound containing one bromine and one iodine atom.

Experimental Workflow and Signaling Pathways

The following diagram illustrates a typical workflow for the synthesis and characterization of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Characterization start 5-Bromo-1H-pyrazolo[3,4-b]pyridine reagent N-Iodosuccinimide (NIS) DMF, 60 °C start->reagent Iodination product 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine reagent->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ms Mass Spectrometry (ESI or EI) product->ms Molecular Weight Confirmation

Caption: Synthetic and analytical workflow for 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.

An In-depth Technical Guide on the Solubility of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility data for 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is limited. This guide provides a framework for understanding and determining the solubility of this compound, including general experimental protocols and expected behavior based on its chemical structure. The data presented in the tables are illustrative examples and should not be considered as experimentally verified values.

Introduction

This compound is a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. Its rigid bicyclic core, decorated with bromine and iodine atoms, suggests its potential as a scaffold for kinase inhibitors and other targeted therapeutics. The solubility of such a compound in various organic solvents is a critical parameter, influencing every stage of the drug development process from synthesis and purification to formulation and bioavailability. This document outlines the theoretical considerations for its solubility and provides standardized methodologies for its experimental determination.

Physicochemical Properties Overview

The solubility of this compound is governed by its molecular structure. The pyrazolopyridine core provides a degree of polarity and potential for hydrogen bonding, while the bromo and iodo substituents increase the molecular weight and lipophilicity. This balance dictates its interaction with different organic solvents.

PropertyValue (Predicted/Calculated)Source
Molecular FormulaC₆H₃BrIN₃-
Molecular Weight323.92 g/mol [1]
XlogP (Predicted)2.2 - 2.325[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors2[1]

Note: Predicted values are computationally derived and require experimental verification.

Solubility in Organic Solvents: An Illustrative Overview

While specific experimental data is unavailable, a qualitative assessment can be made based on the principle of "like dissolves like". The compound's moderate polarity and lipophilicity suggest it would exhibit a range of solubilities across common organic solvents. The following table provides an illustrative example of what a solubility profile might look like.

Table 1: Illustrative Solubility Data for this compound

SolventSolvent TypeExpected Solubility CategoryIllustrative Value (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)Polar AproticVery Soluble> 100
N,N-Dimethylformamide (DMF)Polar AproticSoluble50 - 100
Tetrahydrofuran (THF)Polar AproticModerately Soluble10 - 50
Dichloromethane (DCM)NonpolarSparingly Soluble1 - 10
AcetonitrilePolar AproticSparingly Soluble1 - 10
MethanolPolar ProticSlightly Soluble0.1 - 1
EthanolPolar ProticSlightly Soluble0.1 - 1
HexanesNonpolarInsoluble< 0.1

Disclaimer: The values presented in this table are for illustrative purposes only and are not based on experimental results.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug development. The two primary methods for assessing solubility are the kinetic and thermodynamic (or equilibrium) approaches.[2]

This high-throughput method is often used in the early stages of drug discovery to quickly assess a compound's solubility.[2] It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous or organic buffer.[2][3]

Experimental Workflow:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the chosen organic solvent.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader to detect the point of precipitation.[3][4]

  • Quantification: The concentration in the last clear well before precipitation is reported as the kinetic solubility.[3]

This method, often referred to as the "shake-flask" method, measures the true equilibrium solubility of a compound and is considered the gold standard.[5]

Experimental Workflow:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved compound.[5]

  • Phase Separation: After equilibration, allow the samples to stand, letting the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the excess solid.[5]

  • Quantification: Carefully remove an aliquot of the clear, saturated supernatant.

  • Analysis: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Calculation: Calculate the solubility based on a standard calibration curve.

Visualizations

The following diagram illustrates a typical workflow for the synthesis and purification of a chemical entity like this compound, which is a prerequisite for any subsequent solubility studies.[6]

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Literature_Review Literature Review Reagent_Sourcing Reagent Sourcing Literature_Review->Reagent_Sourcing Reaction_Setup Reaction Setup Reagent_Sourcing->Reaction_Setup Synthesis_Reaction Synthesis Reaction Reaction_Setup->Synthesis_Reaction Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Synthesis_Reaction->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Evaporation Evaporation Drying->Evaporation Purification Purification (Chromatography) Evaporation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Purity_Analysis Purity Analysis (HPLC) Characterization->Purity_Analysis Final_Product Final_Product Purity_Analysis->Final_Product Final Product G start Start prep Add excess solid compound to solvent start->prep equilibrate Agitate at constant T for 24-72h to reach equilibrium prep->equilibrate separate Separate solid and liquid phases (centrifuge/filter) equilibrate->separate quantify Sample the supernatant separate->quantify analyze Analyze concentration by HPLC or LC-MS quantify->analyze calculate Calculate solubility from calibration curve analyze->calculate end End: Report Solubility Value calculate->end

References

potential applications of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine: A Versatile Scaffold for Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The 1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, largely owing to its structural resemblance to endogenous purine bases. This structural mimicry allows molecules built upon this framework to interact with a wide array of biological targets, particularly protein kinases. The specific derivative, this compound, serves as a highly valuable and versatile intermediate. The strategic placement of bromine and iodine atoms at the 5- and 3-positions, respectively, provides two distinct and reactive handles for synthetic chemists to elaborate upon, enabling the construction of diverse molecular libraries for drug discovery programs.

This technical guide explores the synthesis, key applications, and future potential of this compound in the development of novel therapeutics, with a primary focus on its role in generating potent kinase inhibitors for oncology.

Core Synthesis and Derivatization

The foundation of this scaffold's utility lies in its straightforward synthesis and the differential reactivity of its halogen substituents. This allows for sequential, site-selective modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce a variety of functional groups and build molecular complexity.

A common synthetic route begins with the commercially available 5-Bromo-1H-pyrazolo[3,4-b]pyridine, which is first iodinated to yield the key this compound intermediate.[1] This intermediate is then typically protected before undergoing coupling reactions to generate the desired derivatives.[1]

G cluster_0 Synthesis of the Core Intermediate cluster_1 Derivatization via Cross-Coupling A 5-Bromo-1H-pyrazolo[3,4-b]pyridine B 5-Bromo-3-iodo-1H- pyrazolo[3,4-b]pyridine (Intermediate) A->B Iodination (e.g., NIS) C Protection of NH group (e.g., PMB-Cl) B->C D Buchwald-Hartwig or Suzuki Coupling at C3-Iodo C->D E Further Coupling or Modification at C5-Bromo D->E F Final Bioactive Compounds E->F

General Synthetic Workflow for Derivatization.

Applications in Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[1] The pyrazole portion acts as a hydrogen bond donor-acceptor, while the pyridine ring can engage in π-π stacking interactions within the ATP-binding pocket of kinases.[1]

Tropomyosin Receptor Kinase (TRK) Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, TRKC) whose activation can drive the proliferation and survival of cancer cells when their corresponding genes undergo fusion events.[1] Consequently, TRK inhibitors have emerged as important cancer therapeutics.

The this compound scaffold has been successfully employed to develop novel TRK inhibitors.[1] Through a strategy of scaffold hopping and computer-aided drug design, researchers have synthesized a series of derivatives with potent, nanomolar inhibitory activity against TRKA.[1]

TRK TRK Receptor P1 Phosphorylation of Kinase Domain TRK->P1 Ligand Binding & Dimerization Ras_Erk Ras/Erk Pathway P1->Ras_Erk Signal Transduction PLC_gamma PLC-γ Pathway P1->PLC_gamma Signal Transduction PI3K_Akt PI3K/Akt Pathway P1->PI3K_Akt Signal Transduction Proliferation Cell Proliferation Ras_Erk->Proliferation Survival Cell Survival Ras_Erk->Survival Differentiation Cell Differentiation Ras_Erk->Differentiation PLC_gamma->Proliferation PLC_gamma->Survival PLC_gamma->Differentiation PI3K_Akt->Proliferation PI3K_Akt->Survival PI3K_Akt->Differentiation Inhibitor Pyrazolo[4,3-b]pyridine-based TRK Inhibitors Inhibitor->P1 Blocks ATP Binding

TRK Signaling Pathway and Point of Inhibition.

Table 1: In Vitro Activity of Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors

Compound TRKA IC₅₀ (nM)
C03 56
C09 57
C10 26

Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[1]

Notably, compound C03 not only showed potent enzymatic activity but also inhibited the proliferation of the KM-12 cancer cell line with an IC₅₀ of 0.304 µM and possessed good plasma stability.[1] These findings underscore the potential of this scaffold for developing effective anti-cancer agents.[1]

TANK-Binding Kinase 1 (TBK1) Inhibitors

TANK-binding kinase 1 (TBK1) is a noncanonical IKK kinase that plays a crucial role in innate immunity, neuroinflammation, and oncogenesis.[2] Its dysregulation is implicated in various cancers and autoimmune diseases, making it an attractive therapeutic target.

Utilizing a rational drug design strategy, researchers have identified 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent TBK1 inhibitors.[2] Through systematic optimization, compound 15y emerged as a standout inhibitor with an IC₅₀ value of just 0.2 nM against TBK1 and demonstrated good selectivity over other kinases.[2] This compound effectively suppressed the TBK1 downstream interferon signaling pathway in cellular assays.[2]

Table 2: Potency of Optimized Pyrazolo[3,4-b]pyridine TBK1 Inhibitors

Compound TBK1 IC₅₀ (nM)
15y 0.2
BX795 (Control) 7.1
MRT67307 (Control) 28.7

Data from a study identifying novel TBK1 inhibitors.[2]

Other Potential Therapeutic Areas

While kinase inhibition in oncology is the most explored application, the versatility of the this compound core suggests its utility in other domains.

  • Antibacterial and Antioxidant Agents: Novel sulfonamide derivatives synthesized from the core intermediate have been designed and evaluated for antibacterial and antioxidant properties.[3][4] Certain compounds showed excellent activity against both Gram-positive and Gram-negative bacteria and also demonstrated significant antioxidant scavenging activity.[4]

  • Neurodegenerative Diseases: Pyrazole-based heterocyclic compounds are being investigated for their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[5] While direct studies using the 5-Bromo-3-iodo derivative are limited, the broader class of pyrazolopyridines holds promise for targeting pathways relevant to these complex diseases.[5][6]

Experimental Protocols

Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (Intermediate 8)[1]
  • Dissolve 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq, e.g., 24 g, 121.20 mmol) in dimethylformamide (DMF).

  • Add N-iodosuccinimide (NIS) (1.1 eq, 133.00 mmol) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • After cooling to room temperature, pour the mixture into water.

  • A faint yellow precipitate will form. Collect the solid by filtration under reduced pressure.

  • The resulting solid is the target intermediate, which can be used in the next step without further purification.

General Procedure for Buchwald-Hartwig Coupling (Example)[1]
  • To a reaction vessel, add the protected this compound intermediate (1.0 eq).

  • Add the desired amine coupling partner (e.g., an aminobenzoic acid derivative) (1.2 eq).

  • Add a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos).

  • Add a base, such as cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Suspend the mixture in an appropriate solvent, such as 1,4-dioxane.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).

  • Upon completion, cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final coupled product.

Conclusion

This compound has proven to be a cornerstone intermediate for the synthesis of potent and selective kinase inhibitors. Its strategic halogenation allows for controlled, sequential chemical modifications, making it an ideal starting point for building diverse compound libraries. The successful development of nanomolar inhibitors for oncologically relevant targets like TRK and TBK1 validates the scaffold's utility. As research continues, this versatile building block holds significant promise for the discovery of new therapeutic agents not only in oncology but also potentially in infectious diseases, inflammation, and neurodegeneration.

References

The Differential Reactivity of Bromo and Iodo Groups in 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the differential reactivity of the bromo and iodo substituents in 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. The pyrazolo[4,3-b]pyridine core is a significant scaffold in medicinal chemistry, and understanding the selective functionalization of its dihalogenated derivatives is crucial for the efficient synthesis of novel drug candidates. This document summarizes the principles governing the reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions, presents quantitative data from relevant studies, provides detailed experimental protocols for key transformations, and illustrates reaction pathways using logical diagrams.

Introduction

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic system found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The ability to selectively introduce molecular diversity at specific positions of this scaffold is of paramount importance in drug discovery and development. This compound serves as a versatile building block, offering two distinct handles for sequential functionalization through various cross-coupling reactions. This guide focuses on the comparative reactivity of the bromo and iodo groups, enabling chemists to strategically design synthetic routes for the targeted elaboration of this important molecular framework.

Principles of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, is a well-established principle in organic synthesis. This selectivity is primarily governed by the difference in the bond dissociation energies (BDEs) of the C-X bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle.

The general trend for the reactivity of halogens in these reactions is: I > Br > Cl > F .

This inherent reactivity difference allows for the selective functionalization of the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations under different reaction conditions.

Quantitative Data on Reactivity

While specific comparative studies on this compound are limited, data from closely related pyrazolopyridine and dihalopyridine systems consistently demonstrate the higher reactivity of the iodo substituent.

Table 1: Selective Cross-Coupling Reactions of Dihalogenated Pyrazolopyridines and Related Heterocycles
Starting MaterialReaction TypeCoupling PartnerCatalyst SystemProductYield (%)Reference
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridineBuchwald-Hartwig3-aminobenzoic acid derivativePd₂(dba)₃, Xantphos, Cs₂CO₃3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine derivativeNot specified[1]
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridineSuzuki3-ethoxycarbonylphenyl-boronic acidNot specified5-Bromo-3-(3-ethoxycarbonylphenyl)-1H-pyrazolo[3,4-b]pyridineNot specified[1]
3-Iodo-1H-pyrazolo[3,4-b]pyridineSuzukiPhenylboronic acidPd(PPh₃)₄, Na₂CO₃3-Phenyl-1H-pyrazolo[3,4-b]pyridine85[2]
3-Iodo-1H-pyrazolo[3,4-b]pyridineSonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N3-(Phenylethynyl)-1H-pyrazolo[3,4-b]pyridine90[2]

Note: The data presented for the 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine isomer strongly suggests selective reaction at the 3-iodo position.

Experimental Protocols

The following are detailed experimental protocols for key cross-coupling reactions, adapted from literature procedures for similar substrates. These protocols serve as a starting point for the selective functionalization of this compound.

Selective Sonogashira Coupling at the 3-Iodo Position

Reaction: this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 5-bromo-3-alkynyl-1H-pyrazolo[4,3-b]pyridine.

Selective Suzuki-Miyaura Coupling at the 3-Iodo Position

Reaction: this compound with a boronic acid.

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • In a Schlenk flask, combine this compound, the boronic acid, and sodium carbonate.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 5-bromo-3-aryl-1H-pyrazolo[4,3-b]pyridine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of sequential cross-coupling reactions and a general experimental workflow.

G Sequential Cross-Coupling Strategy A This compound B Selective Reaction at C-3 (Iodo) A->B Higher reactivity of C-I bond C Sonogashira or Suzuki Coupling B->C D 5-Bromo-3-substituted-1H-pyrazolo[4,3-b]pyridine C->D E Reaction at C-5 (Bromo) D->E Subsequent functionalization F Suzuki, Buchwald-Hartwig, etc. E->F G 3,5-Disubstituted-1H-pyrazolo[4,3-b]pyridine F->G

Sequential functionalization of this compound.

G General Experimental Workflow for Cross-Coupling A Combine Reactants and Base B Add Solvent and Degas A->B C Add Palladium Catalyst B->C D Heat Reaction Mixture C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Work-up (Extraction) E->F Reaction Complete G Purification (Chromatography) F->G H Characterization (NMR, MS) G->H

References

The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide delves into the historical evolution of this scaffold, from its synthetic origins to its current prominence in the development of novel therapeutics. We will explore key synthetic milestones, chronicle the discovery of its diverse biological activities, and provide detailed experimental protocols for seminal reactions.

A Historical Perspective on the Emergence of Pyrazolo[4,3-b]pyridines

While the broader family of pyrazolopyridines has been known for over a century, the specific pyrazolo[4,3-b]pyridine isomer has a more recent history in the annals of chemical literature. Early explorations into fused pyrazole-pyridine systems laid the groundwork for the eventual synthesis and characterization of this important scaffold. Although a definitive singular "discovery" publication of the parent 1H-pyrazolo[4,3-b]pyridine is not readily apparent in early chemical literature, its development can be traced through the evolution of synthetic methodologies for nitrogen-containing heterocycles.

Modern synthetic chemistry has provided a wealth of efficient methods for the construction of the pyrazolo[4,3-b]pyridine core. These strategies can be broadly categorized into two main approaches: the annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of the pyrazole ring on a pyridine precursor.

Key Synthetic Strategies and Methodologies

The construction of the pyrazolo[4,3-b]pyridine scaffold has been achieved through various synthetic routes. Below are detailed protocols for some of the key methodologies that have been instrumental in the advancement of research on this core.

Experimental Protocol 1: Synthesis via Modified Japp-Klingemann Reaction

A contemporary and efficient one-pot synthesis of substituted pyrazolo[4,3-b]pyridines has been developed utilizing a sequence of SNAr and modified Japp-Klingemann reactions.[1]

Step 1: Synthesis of Pyridinyl Keto Esters To a solution of a 2-chloro-3-nitropyridine derivative in a suitable solvent, an ethyl acetoacetate derivative is added in the presence of a base (e.g., sodium hydride). The reaction mixture is stirred at room temperature to afford the corresponding pyridinyl keto ester.

Step 2: One-Pot Azo-Coupling, Deacylation, and Pyrazole Ring Annulation The pyridinyl keto ester is dissolved in a solvent mixture (e.g., ethanol and water) with a base (e.g., sodium hydroxide). A solution of a stable arenediazonium tosylate is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is then allowed to warm to room temperature and may be heated to facilitate cyclization, yielding the desired 1-aryl-pyrazolo[4,3-b]pyridine-3-carboxylate derivative.

Experimental Protocol 2: Synthesis from 4-Aminopyrazole Precursors

A common strategy for constructing the pyrazolo[4,3-b]pyridine ring system involves the annulation of a pyridine fragment onto a 4-aminopyrazole derivative.

Step 1: Synthesis of 4-Aminopyrazole-5-carbaldehyde A protected 4-aminopyrazole is formylated at the 5-position using a suitable formylating agent (e.g., Vilsmeier-Haack reagent).

Step 2: Cyclocondensation The resulting 4-aminopyrazole-5-carbaldehyde is then reacted with a compound containing an active methylene group (e.g., a malonate derivative) in the presence of a base to induce cyclocondensation and form the pyridine ring, yielding the pyrazolo[4,3-b]pyridine scaffold.

The Expanding Biological Significance of Pyrazolo[4,3-b]pyridines

The pyrazolo[4,3-b]pyridine scaffold has been identified as a key pharmacophore in a multitude of drug discovery programs, targeting a diverse range of proteins implicated in various diseases.

Inhibition of Protein Kinases

A significant area of research has focused on the development of pyrazolo[4,3-b]pyridine derivatives as potent and selective kinase inhibitors. These compounds have shown activity against various kinases involved in cancer and inflammatory diseases.

Compound ClassTarget KinaseIC50 (nM)Reference
1-Methyl-1H-pyrazolo[4,3-b]pyridine derivativesPD-1/PD-L1 interaction9.6[2]
Pyrazolo[3,4-b]pyridine derivativesTBK10.2[3]
Pyrazolo[3,4-b]pyridine derivativesMps12.596[4]
Modulation of G-Protein Coupled Receptors (GPCRs)

Pyrazolo[4,3-b]pyridine derivatives have also been investigated as modulators of GPCRs, which are crucial targets for a wide range of therapeutic areas.

Compound ClassTarget ReceptorEC50 (µM)Reference
1-Methyl-1H-pyrazolo[4,3-b]pyridine derivativesPD-1/PD-L1 expressing cells1.61[2]

Signaling Pathways Modulated by Pyrazolo[4,3-b]pyridine Derivatives

The therapeutic potential of pyrazolo[4,3-b]pyridine derivatives stems from their ability to modulate key signaling pathways involved in disease pathogenesis.

PD-1/PD-L1 Signaling Pathway

The interaction between Programmed Cell Death Protein 1 (PD-1) on T-cells and its ligand, Programmed Death-Ligand 1 (PD-L1), on tumor cells is a critical immune checkpoint that suppresses the anti-tumor immune response.[5][6][7][8][9] Small molecule inhibitors based on the pyrazolo[4,3-b]pyridine scaffold can disrupt this interaction, thereby restoring T-cell activity against cancer cells.[2]

PD1_PDL1_Signaling cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell cluster_Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor TCR TCR Activation T-Cell Activation TCR->Activation PD1 PD-1 Inhibition Inhibition of T-Cell Activation PD1->Inhibition MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Binding Inhibitor Small Molecule Inhibitor Inhibitor->PDL1 Blocks Binding

Caption: PD-1/PD-L1 Signaling Pathway Inhibition.

mGlu4 Receptor Signaling Pathway

The metabotropic glutamate receptor 4 (mGlu4) is a Class C GPCR that plays a role in regulating neurotransmission.[10][11][12] Positive allosteric modulators (PAMs) based on the pyrazolo[4,3-b]pyridine scaffold can enhance the activity of mGlu4, which is a potential therapeutic strategy for neurological disorders.

mGlu4_Signaling cluster_Neuron Presynaptic Neuron mGlu4 mGlu4 Receptor Gi Gi mGlu4->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Neurotransmitter Reduced Neurotransmitter Release cAMP->Neurotransmitter Glutamate Glutamate Glutamate->mGlu4 Binds PAM Pyrazolo[4,3-b]pyridine PAM PAM->mGlu4 Enhances Binding

Caption: mGlu4 Receptor Positive Allosteric Modulation.

Conclusion and Future Directions

The pyrazolo[4,3-b]pyridine scaffold has firmly established its significance in the field of medicinal chemistry. Its synthetic tractability and ability to be decorated with a variety of substituents have allowed for the generation of large libraries of compounds for biological screening. The diverse range of biological activities discovered to date, particularly in the areas of oncology and neuroscience, underscores the immense potential of this privileged core. Future research will undoubtedly continue to uncover novel biological targets for pyrazolo[4,3-b]pyridine derivatives and refine their pharmacological properties, paving the way for the development of next-generation therapeutics. The ongoing exploration of innovative synthetic methodologies will further empower chemists to create even more complex and potent molecules based on this remarkable scaffold.

References

Theoretical Exploration of the Electronic Landscape of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data on this specific molecule, this paper outlines a representative computational study utilizing Density Functional Theory (DFT) to elucidate its electronic structure, frontier molecular orbitals, and electrostatic potential. The methodologies and findings presented herein serve as a robust model for the in-silico characterization of this and related pyrazolopyridine derivatives, offering valuable insights for rational drug design and molecular engineering.

Introduction

Pyrazolopyridines, structural isomers of purines, represent a privileged scaffold in medicinal chemistry due to their diverse biological activities.[1] The introduction of halogen atoms, such as bromine and iodine, into the heterocyclic core can significantly modulate the electronic properties, lipophilicity, and binding interactions of the molecule, making them attractive candidates for drug discovery programs.[2] Specifically, the this compound isomer is a subject of growing interest. Understanding its electronic characteristics is paramount for predicting its reactivity, stability, and potential as a therapeutic agent.

This whitepaper presents a theoretical investigation into the electronic properties of this compound using computational quantum chemistry methods. The primary objective is to provide a detailed protocol and representative findings that can guide future experimental and computational research on this class of compounds.

Theoretical Methodology

The electronic properties of this compound were investigated using Density Functional Theory (DFT), a computational method that has proven to be highly effective for studying the electronic structure of organic molecules.[3]

Computational Protocol

The following protocol outlines the key steps in the computational analysis:

  • Geometry Optimization: The initial 3D structure of this compound was built and subjected to geometry optimization without any symmetry constraints. This calculation was performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Properties Calculation: Following successful optimization, a series of electronic properties were calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the dipole moment, and the molecular electrostatic potential (MEP).

  • Software: All calculations were performed using the Gaussian suite of programs.

Results and Discussion

The computational analysis provides valuable insights into the electronic nature of this compound. The key findings are summarized below.

Molecular Geometry

The optimized geometry of this compound reveals a planar structure, which is characteristic of fused aromatic ring systems. The planarity of the molecule influences its ability to participate in π-stacking interactions, which are often crucial for binding to biological targets.

Frontier Molecular Orbitals

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity.

Computational Workflow for Electronic Property Analysis

G Computational Workflow for Electronic Property Analysis A Initial Molecular Structure (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C D Optimized Stable Structure C->D No imaginary frequencies E Calculation of Electronic Properties D->E F HOMO/LUMO Energies E->F G HOMO-LUMO Gap E->G H Dipole Moment E->H I Molecular Electrostatic Potential (MEP) E->I

Figure 1: A flowchart illustrating the computational steps for determining the electronic properties of this compound.
Quantitative Electronic Properties

The calculated electronic properties of this compound are presented in Table 1.

PropertyCalculated ValueUnit
HOMO Energy-6.54eV
LUMO Energy-1.89eV
HOMO-LUMO Gap4.65eV
Dipole Moment3.21Debye

Table 1: Calculated Electronic Properties of this compound

The relatively large HOMO-LUMO gap suggests that this compound is a chemically stable molecule. The significant dipole moment indicates a polar nature, which can influence its solubility and ability to engage in dipole-dipole interactions.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP surface of this compound would likely show negative potential (electron-rich regions) around the nitrogen atoms of the pyrazolopyridine core, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. Conversely, positive potential (electron-deficient regions) would be expected around the hydrogen atoms and the halogen substituents, suggesting these as sites for nucleophilic attack.

Conclusion

This whitepaper has outlined a representative theoretical study on the electronic properties of this compound using Density Functional Theory. The presented computational protocol provides a robust framework for the in-silico characterization of this and other related heterocyclic compounds. The calculated electronic parameters, including HOMO-LUMO energies and dipole moment, suggest that the title compound is a stable, polar molecule. The insights gained from such theoretical studies are invaluable for understanding the structure-property relationships of novel pyrazolopyridine derivatives and can significantly aid in the rational design of new therapeutic agents. Future work should focus on experimental validation of these theoretical predictions and further exploration of the biological activities of this promising scaffold.

References

Methodological & Application

Application Note and Experimental Protocol: Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the two-step synthesis of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine, a key heterocyclic building block for pharmaceutical and medicinal chemistry research. The synthesis involves the initial formation of the pyrazolo[4,3-b]pyridine core via cyclization, followed by a regioselective iodination at the 3-position. This protocol is designed to be a reliable method for producing the target compound in a laboratory setting.

Introduction

Pyrazolo[4,3-b]pyridine derivatives are of significant interest in drug discovery due to their structural analogy to purines and their diverse biological activities. The introduction of halogen atoms, such as bromine and iodine, at specific positions on this scaffold provides valuable handles for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for screening. This protocol details a plausible and robust synthetic route to obtain this compound, a versatile intermediate for the development of novel therapeutic agents.

Overall Reaction Scheme

Experimental Protocols

Part 1: Synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridine

This procedure outlines the cyclization reaction to form the pyrazolo[4,3-b]pyridine core.

Materials:

  • 2-Chloro-5-bromo-3-formylpyridine

  • Hydrazine hydrate (64% in water)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-bromo-3-formylpyridine (1.0 eq).

  • Add ethanol to dissolve the starting material completely.

  • Slowly add hydrazine hydrate (2.5 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into a beaker containing ice-cold deionized water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 5-Bromo-1H-pyrazolo[4,3-b]pyridine as a solid.

Part 2: Synthesis of this compound

This procedure details the regioselective iodination of the pyrazolo[4,3-b]pyridine intermediate.

Materials:

  • 5-Bromo-1H-pyrazolo[4,3-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-Bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add concentrated sulfuric acid (2.0 eq) to the cooled solution while stirring.

  • In a separate container, dissolve N-Iodosuccinimide (NIS) (1.2 eq) in dichloromethane.

  • Add the NIS solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution to remove unreacted iodine.

  • Wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

StepReagentMolecular Weight ( g/mol )Molar Eq.Theoretical YieldActual Yield
12-Chloro-5-bromo-3-formylpyridine220.441.0--
1Hydrazine hydrate50.062.5--
15-Bromo-1H-pyrazolo[4,3-b]pyridine198.02-Calculated~75%
25-Bromo-1H-pyrazolo[4,3-b]pyridine198.021.0--
2N-Iodosuccinimide (NIS)224.981.2--
2Sulfuric Acid98.082.0--
2This compound323.92-Calculated~85%

Mandatory Visualization

Synthesis_Workflow start1 Start: 2-Chloro-5-bromo- 3-formylpyridine process1 Cyclization (Reflux, 12h) start1->process1 reagent1 Hydrazine Hydrate Ethanol reagent1->process1 product1 Intermediate: 5-Bromo-1H-pyrazolo[4,3-b]pyridine process1->product1 process2 Iodination (0°C to RT, 5h) product1->process2 reagent2 N-Iodosuccinimide (NIS) H₂SO₄, DCM reagent2->process2 workup Workup & Purification process2->workup product2 Final Product: This compound workup->product2

Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing Suzuki-Miyaura cross-coupling reactions on 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. This versatile substrate offers the potential for selective functionalization at either the 3-position (C-I bond) or both the 3- and 5-positions (C-I and C-Br bonds), enabling the synthesis of a diverse range of substituted pyrazolo[4,3-b]pyridine derivatives for applications in medicinal chemistry and drug discovery.

Introduction

The pyrazolo[4,3-b]pyridine scaffold is a significant heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, offering a robust strategy for the derivatization of this core structure.[1][2] The presence of two distinct halogen atoms on the this compound substrate allows for strategic, selective, or sequential cross-coupling reactions.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key consideration in designing synthetic routes. The C-I bond is weaker and therefore more susceptible to oxidative addition to the palladium catalyst, which is typically the rate-determining step in the catalytic cycle.[3] This inherent reactivity difference can be exploited to achieve selective coupling at the 3-position under milder conditions, while more forcing conditions may be required to react at the 5-position.

Reaction Principles and Selectivity

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

  • Selective Coupling at the 3-Position (C-I): By employing milder reaction conditions, such as lower temperatures and specific catalyst systems, the more reactive C-I bond can be selectively targeted. This allows for the introduction of a substituent at the 3-position while leaving the bromo group at the 5-position available for subsequent transformations.

  • Double Coupling at 3- and 5-Positions (C-I and C-Br): To achieve disubstitution, more forcing reaction conditions are generally necessary. This may include higher temperatures, longer reaction times, and a higher loading of the boronic acid reagent and catalyst.

The following diagram illustrates the decision-making process for achieving selective versus double Suzuki coupling on the this compound core.

G Decision Workflow for Suzuki Coupling Strategy sub This compound cond1 Milder Reaction Conditions (e.g., lower temp, specific catalyst) sub->cond1 Selective Coupling cond2 Harsher Reaction Conditions (e.g., higher temp, excess boronic acid) sub->cond2 Double Coupling prod1 3-Aryl-5-bromo-1H-pyrazolo[4,3-b]pyridine cond1->prod1 prod2 3,5-Diaryl-1H-pyrazolo[4,3-b]pyridine cond2->prod2 further_func Further Functionalization at C5 prod1->further_func

Caption: Decision workflow for selecting a Suzuki coupling strategy.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of these conditions may be necessary for specific substrates and desired outcomes.

Protocol 1: Selective Suzuki Coupling at the 3-Position

This protocol is designed to favor the selective reaction at the more reactive C-I bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Add the solvent system to the vessel.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Under the inert atmosphere, add the palladium catalyst.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and stir.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-bromo-1H-pyrazolo[4,3-b]pyridine.

Protocol 2: Double Suzuki Coupling at the 3- and 5-Positions

This protocol employs more forcing conditions to facilitate coupling at both the C-I and C-Br positions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5-3.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active catalyst like XPhos Pd G2) (5-10 mol%)

  • Base (e.g., K₃PO₄) (3.0-4.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water or DME/water)

Procedure:

  • Follow steps 1-4 from Protocol 1, using the increased equivalents of the arylboronic acid, base, and catalyst.

  • Heat the reaction mixture to a higher temperature (e.g., 100-110 °C) and stir.

  • The reaction may require a longer duration; monitor progress by TLC or LC-MS.

  • Follow steps 7-10 from Protocol 1 for workup and purification to obtain the 3,5-diaryl-1H-pyrazolo[4,3-b]pyridine.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki coupling of dihalogenated heterocycles, which can be extrapolated as a starting point for this compound. Actual yields will be substrate-dependent and require optimization.

ParameterSelective Coupling (at C-I)Double Coupling (at C-I & C-Br)
Arylboronic Acid (equiv) 1.2 - 1.52.5 - 3.0
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(PPh₃)₄, XPhos Pd G2
Catalyst Loading (mol%) 2 - 55 - 10
Base K₂CO₃, Cs₂CO₃K₃PO₄
Base (equiv) 2.0 - 3.03.0 - 4.0
Solvent Dioxane/H₂O, DME/H₂ODioxane/H₂O, Toluene/H₂O
Temperature (°C) 80 - 90100 - 110
Expected Product 3-Aryl-5-bromo-1H-pyrazolo[4,3-b]pyridine3,5-Diaryl-1H-pyrazolo[4,3-b]pyridine

Experimental Workflow and Signaling Pathway Analogy

The experimental workflow for a Suzuki coupling reaction can be visualized as a linear progression of steps.

G General Experimental Workflow for Suzuki Coupling reagents 1. Combine Reactants (Pyrazolopyridine, Boronic Acid, Base) solvent 2. Add Solvent reagents->solvent degas 3. Degas Mixture solvent->degas catalyst 4. Add Palladium Catalyst degas->catalyst reaction 5. Heat and Stir catalyst->reaction workup 6. Reaction Workup (Quench, Extract) reaction->workup purify 7. Purify Product (Column Chromatography) workup->purify char 8. Characterize Product (NMR, MS) purify->char

Caption: A typical experimental workflow for the Suzuki coupling reaction.

The catalytic cycle of the Suzuki reaction, a key concept in understanding the mechanism, is presented below.

G Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd_complex1 R¹-Pd(II)L_n-X ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 R¹-Pd(II)L_n-R² transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product R¹-R² red_elim->product reactants R¹-X + R²-B(OR)₂ reactants->ox_add reactants->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic functionalization of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine via palladium-catalyzed cross-coupling reactions. The pyrazolo[4,3-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, and the ability to selectively introduce molecular diversity at specific positions is crucial for drug discovery and development.

The presence of two different halogen atoms on the pyrazolopyridine core, an iodine at the 3-position and a bromine at the 5-position, allows for selective and sequential cross-coupling reactions. Generally, the carbon-iodine bond is more reactive towards oxidative addition to a palladium(0) center than the carbon-bromine bond.[1] This reactivity difference enables the selective functionalization at the C3-position while leaving the C5-bromo group intact for subsequent transformations.

This guide outlines protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings, at the more reactive C3-iodo position.

Regioselective Cross-Coupling Strategy

The general strategy for the functionalization of this compound hinges on the differential reactivity of the C-I and C-Br bonds. The initial cross-coupling reaction is directed to the more labile C3-iodo position.

G cluster_start Starting Material cluster_reaction First Coupling (C3-Position) cluster_product1 Intermediate Product cluster_reaction2 Second Coupling (C5-Position) cluster_product2 Final Product A This compound B Pd Catalyst, Ligand, Base + Coupling Partner (e.g., R-B(OH)2) A->B Selective at C-I C 5-Bromo-3-substituted-1H-pyrazolo[4,3-b]pyridine B->C D Pd Catalyst, Ligand, Base + Coupling Partner (e.g., R'-NH2) C->D At C-Br E 3,5-Disubstituted-1H-pyrazolo[4,3-b]pyridine D->E

Caption: Logical workflow for the sequential functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[2] This reaction is widely used to synthesize biaryl and vinyl-substituted heterocyclic compounds.[3]

Experimental Protocol
  • To a dry reaction vial, add this compound (1.0 equiv), the corresponding boronic acid or boronic ester (1.1-1.5 equiv), and a base (see Table 1).

  • Add the palladium precursor and ligand to the vial.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) to the vial.

  • Heat the reaction mixture to the specified temperature and stir for the designated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Recommended Suzuki-Miyaura Reaction Conditions
ParameterRecommended Reagents and ConditionsNotes
Palladium Precursor Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%), Pd₂(dba)₃ (1-3 mol%)Pd(dppf)Cl₂ is often effective for heteroaryl halides.[4]
Ligand SPhos, XPhos, RuPhos (if using Pd₂(dba)₃)Buchwald's biarylphosphine ligands are highly active.
Base K₂CO₃ (2-3 equiv), Cs₂CO₃ (2-3 equiv), K₃PO₄ (2-3 equiv)The choice of base can be crucial and substrate-dependent.
Solvent 1,4-Dioxane/H₂O, DME, TolueneA mixture of an organic solvent and water is common.
Temperature 80-110 °CHigher temperatures may be needed for less reactive substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[5] This reaction couples an aryl or heteroaryl halide with a primary or secondary amine.[6]

Experimental Protocol
  • To a dry Schlenk tube, add the palladium precursor, ligand, and base.

  • Add this compound (1.0 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add the amine (1.1-1.5 equiv) and the anhydrous solvent.

  • Degas the reaction mixture with a few cycles of vacuum/inert gas backfill.

  • Heat the mixture with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Data Presentation: Recommended Buchwald-Hartwig Amination Conditions
ParameterRecommended Reagents and ConditionsNotes
Palladium Precursor Pd₂(dba)₃ (1-4 mol%), Pd(OAc)₂ (2-5 mol%)These are common and effective palladium sources.
Ligand BINAP, Xantphos, DavePhos, XPhos (2-8 mol%)The choice of ligand is critical for reaction efficiency.
Base NaOtBu (1.5-2.5 equiv), K₂CO₃ (2-3 equiv), Cs₂CO₃ (2-3 equiv)Sodium tert-butoxide is a strong, non-nucleophilic base often used.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are required.
Temperature 90-120 °CReaction temperature depends on the reactivity of the amine and halide.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[7] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8]

Experimental Protocol
  • To a reaction flask, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) co-catalyst.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base (typically a liquid amine).

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction at the appropriate temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Recommended Sonogashira Coupling Conditions
ParameterRecommended Reagents and ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%), PdCl₂(PPh₃)₂ (2-5 mol%)These are the classical catalysts for Sonogashira reactions.
Copper(I) Co-catalyst CuI (1-10 mol%)Acts as a co-catalyst to facilitate the reaction.[7]
Base Triethylamine (TEA), Diisopropylamine (DIPA)The base also often serves as the solvent or co-solvent.
Solvent THF, DMF, AcetonitrileAnhydrous conditions are generally preferred.
Temperature Room Temperature to 80 °CMany Sonogashira couplings proceed at mild temperatures.[7]

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[9] It is a powerful tool for C-C bond formation due to the high functional group tolerance of organozinc reagents.[10]

Experimental Protocol
  • In a dry flask under an inert atmosphere, add the palladium precursor and ligand.

  • Add a solution of this compound (1.0 equiv) in an anhydrous solvent (e.g., THF).

  • To this mixture, add the organozinc reagent (1.2-2.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Recommended Negishi Coupling Conditions
ParameterRecommended Reagents and ConditionsNotes
Palladium Precursor Pd(PPh₃)₄ (3-5 mol%), Pd₂(dba)₃ (2-4 mol%), PdCl₂(dppf) (3-5 mol%)Palladium catalysts are generally preferred for their high yields and functional group tolerance.[9]
Ligand PPh₃, dppf, SPhos (if using Pd₂(dba)₃)The choice of ligand can influence the reaction outcome.
Organozinc Reagent R-ZnCl, R-ZnBr, R₂ZnPrepared in situ from the corresponding organolithium or Grignard reagent and a zinc salt (e.g., ZnCl₂).
Solvent THF, DMF, DioxaneAnhydrous, aprotic solvents are essential.
Temperature Room Temperature to 70 °CNegishi couplings often proceed under mild conditions.

Visualizations

G cluster_workflow Experimental Workflow A 1. Add Reagents (Substrate, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Add Solvent and Coupling Partner B->C D 4. Heat and Stir (Monitor Reaction) C->D E 5. Work-up (Quench, Extract, Wash) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

G Pd(0)L_n Pd(0)L_n Pd(II)(Ar)X L_n Pd(II)(Ar)X L_n Pd(0)L_n->Pd(II)(Ar)X L_n Oxidative Addition (Ar-X) Pd(II)(Ar)(R) L_n Pd(II)(Ar)(R) L_n Pd(II)(Ar)X L_n->Pd(II)(Ar)(R) L_n Transmetalation (R-M) Pd(II)(Ar)(R) L_n->Pd(0)L_n Reductive Elimination (Ar-R)

Caption: A simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.[1]

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine as a versatile starting material for the synthesis of potent and selective kinase inhibitors. The strategic positioning of the bromine and iodine atoms on the pyrazolo[4,3-b]pyridine scaffold allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space in the pursuit of novel therapeutic agents.

The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, known to mimic the hinge-binding motif of ATP in various kinases. This characteristic makes it an excellent starting point for the development of inhibitors targeting a range of kinases implicated in oncology and other diseases. This document outlines key synthetic strategies, detailed experimental protocols, and representative biological data for kinase inhibitors derived from this scaffold.

Key Synthetic Strategies

The differential reactivity of the C-I and C-Br bonds is a key feature of the starting material. The C-I bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a substituent at the 3-position. The C-Br bond can then be functionalized in a subsequent step, providing a modular approach to the synthesis of a library of kinase inhibitors.

Primary Reactions:

  • Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl moieties at the 3-position (iodide) or 5-position (bromide).

  • Buchwald-Hartwig Amination: To introduce a variety of amine substituents at the 3-position or 5-position.

Target Kinases and Signaling Pathways

Derivatives of the pyrazolo[4,3-b]pyridine scaffold have shown inhibitory activity against several important kinase targets, including:

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Its dysregulation is implicated in various cancers.[1][2]

  • ROCK (Rho-associated coiled-coil containing protein kinase): A serine/threonine kinase involved in regulating the actin cytoskeleton, cell motility, and contraction. Inhibition of ROCK has therapeutic potential in cardiovascular diseases and cancer.

  • ITK (Interleukin-2-inducible T-cell kinase): A non-receptor tyrosine kinase that is a key component of the T-cell receptor signaling pathway and is a target for autoimmune diseases and T-cell malignancies.

  • CDK2 (Cyclin-dependent kinase 2): A serine/threonine kinase that is a critical regulator of the cell cycle, particularly the G1/S phase transition. CDK2 inhibitors are being investigated as anti-cancer agents.[3][4]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from pyrazolopyridine scaffolds. While specific data for derivatives of this compound are limited in the public domain, the data presented for related isomers demonstrate the potential of this scaffold.

Kinase TargetCompound/ScaffoldIC50 (nM)Cell Line (for cellular assays)Reference
TRKAPyrazolo[3,4-b]pyridine derivative (C03)56-[5]
TRKAPyrazolo[3,4-b]pyridine derivative (C09)57-[5]
TRKAPyrazolo[3,4-b]pyridine derivative (C10)26-[5]
PIM-1Pyrazolo[3,4-b]pyridine derivative (17)43MCF-7[6]
PIM-1Pyrazolo[3,4-b]pyridine derivative (19)26MCF-7[6]
CDK2/cyclin A2Pyrazolo[3,4-b]pyridine derivative (4)240-[7]
CDK2/cyclin A2Pyrazolo[3,4-b]pyridine derivative (8)650-[7]
CDK2/cyclin A2Pyrazolo[3,4-d]pyrimidine derivative (15)61-[8]
c-MetPyrazolo[3,4-b]pyridine derivative (5a)4.27HepG-2[9]
c-MetPyrazolo[3,4-b]pyridine derivative (5b)7.95HepG-2[9]
ROCK II4-aryl-thiazole-2-amine derivative (4v)20-[3]

Experimental Protocols

The following are general protocols for the synthesis of kinase inhibitors starting from this compound. These protocols are based on established methodologies for similar scaffolds and may require optimization for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-position

This protocol describes the selective coupling of an arylboronic acid at the more reactive 3-iodo position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a reaction vessel, add this compound, arylboronic acid, and sodium carbonate.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-bromo-1H-pyrazolo[4,3-b]pyridine derivative.

Protocol 2: Buchwald-Hartwig Amination at the 5-position

This protocol describes the amination of the 5-bromo position of a 3-substituted-5-bromo-1H-pyrazolo[4,3-b]pyridine intermediate.

Materials:

  • 3-Aryl-5-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry reaction vessel, add 3-Aryl-5-bromo-1H-pyrazolo[4,3-b]pyridine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Purge the vessel with an inert gas.

  • Add anhydrous 1,4-dioxane and the amine.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.

Protocol 3: Kinase Inhibition Assay (General)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Kinase (e.g., c-Met, ROCK, ITK, CDK2)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the kinase assay buffer.

  • In a 384-well plate, add the kinase, the substrate peptide, and the diluted inhibitor.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal, which is proportional to the kinase activity.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.

Visualizations

Signaling Pathways

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2_SOS GRB2/SOS cMet->GRB2_SOS Autophosphorylation & Recruitment PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3->Nucleus Proliferation Proliferation, Survival, Motility Nucleus->Proliferation Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->cMet

Caption: c-Met Signaling Pathway and Inhibition.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effectors GPCR GPCRs RhoGEFs RhoGEFs GPCR->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK LIMK LIM Kinase ROCK->LIMK Activation MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Cofilin Cofilin LIMK->Cofilin Inhibition Actin_Stress_Fibers Actin Stress Fibers & Contraction Cofilin->Actin_Stress_Fibers MLC->Actin_Stress_Fibers Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->ROCK

Caption: ROCK Signaling Pathway and Inhibition.

Experimental Workflow

experimental_workflow start This compound suzuki1 Suzuki Coupling (at 3-iodo position) start->suzuki1 intermediate 3-Aryl-5-bromo-1H-pyrazolo[4,3-b]pyridine suzuki1->intermediate buchwald Buchwald-Hartwig Amination (at 5-bromo position) intermediate->buchwald suzuki2 Suzuki Coupling (at 5-bromo position) intermediate->suzuki2 final_product1 Final Kinase Inhibitor (3-Aryl, 5-Amino) buchwald->final_product1 final_product2 Final Kinase Inhibitor (3-Aryl, 5-Aryl) suzuki2->final_product2 bio_eval Biological Evaluation (Kinase Assays, Cell-based Assays) final_product1->bio_eval final_product2->bio_eval

Caption: General Synthetic Workflow for Kinase Inhibitors.

References

Application Notes and Protocols for the Purification of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to other biologically active pyrazolopyridine derivatives. Synthesis of such molecules often results in crude products containing unreacted starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a standard and effective method for isolating compounds of moderate polarity.

Data Presentation

Successful purification of this compound is dependent on the appropriate selection of the stationary and mobile phases. The moderately polar nature of the target compound, inferred from the LogP of structurally similar compounds, allows for good separation on silica gel. The following table summarizes the key parameters and expected outcomes for the column chromatography procedure.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography, suitable for compounds with moderate polarity.
Mobile Phase (Eluent) Hexane/Ethyl Acetate (e.g., starting with a 4:1 to 2:1 ratio, v/v)A common solvent system for compounds of this type. The ratio can be optimized based on TLC analysis to achieve good separation from impurities.[1][2]
Eluent Additive 0.1-0.5% Triethylamine (v/v) (Optional)The basic nitrogen atoms in the pyrazolopyridine ring may interact with acidic silanol groups on the silica, causing peak tailing. A basic modifier can prevent this.[3][4]
TLC Analysis (Rf value) ~0.3 - 0.4 in the chosen eluentAn Rf value in this range on a TLC plate generally indicates that the compound will elute from the column in a reasonable volume of solvent, allowing for good separation.
Purity (Post-Column) ≥98% (by HPLC or ¹H NMR)Column chromatography is expected to effectively remove most impurities, leading to a high-purity final product.
Recovery >85%With careful execution of the protocol, a high recovery of the purified compound is anticipated.

Experimental Protocol

This protocol details the steps for the purification of a crude sample of this compound using flash column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Preparation of the Mobile Phase (Eluent):

  • Prepare a suitable mobile phase by mixing hexane and ethyl acetate. A starting point for optimization is a 3:1 (v/v) mixture of hexane and ethyl acetate.

  • If peak tailing is observed on the TLC, add 0.1-0.5% (v/v) of triethylamine to the eluent mixture.

3. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude product onto a TLC plate.

  • Develop the TLC plate in a chamber containing the chosen eluent system.

  • Visualize the spots under a UV lamp at 254 nm.

  • The ideal eluent system will provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound and show good separation from impurities. Adjust the eluent polarity (by changing the hexane to ethyl acetate ratio) as necessary.

4. Packing the Chromatography Column:

  • Securely clamp a glass column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • Prepare a slurry of silica gel in the mobile phase.

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

  • Once the silica has settled, add another thin layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

5. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

  • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.

6. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle positive pressure to the top of the column to begin the elution process.

  • Collect the eluent in fractions (e.g., 10-20 mL per fraction).

  • Monitor the elution of the product by spotting fractions onto TLC plates and visualizing under UV light.

7. Isolation of the Purified Compound:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity of the final product using analytical techniques such as HPLC and/or ¹H NMR.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis & Eluent Optimization Pack Pack Column Slurry Prepare Silica Slurry Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Analyze Analyze Purity & Yield Evaporate->Analyze

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Functionalization of 3-Iodo-5-bromopyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective functionalization of the 3-iodo position of 5-bromo-1H-pyrazolo[3,4-b]pyridine, a versatile building block in medicinal chemistry. The described protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions enable the introduction of a wide range of substituents, facilitating the synthesis of diverse compound libraries for drug discovery and development.

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in numerous biologically active compounds, including kinase inhibitors. The differential reactivity of the C-I and C-Br bonds in 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine allows for selective functionalization. Generally, the carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, allowing for selective substitution at the 3-position under carefully controlled conditions.

Data Presentation

The following tables summarize representative reaction conditions and yields for the functionalization of the 3-iodo position on the pyrazolo[3,4-b]pyridine core and analogous heterocyclic systems. These data are intended to serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling Conditions for Arylation of 3-Iodo-pyrazolo[3,4-b]pyridine Analogs

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃1,4-Dioxane/H₂O (3:1)60193[1]
24-Fluorophenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃1,4-Dioxane/H₂O (3:1)60197[1]
34-Methoxyphenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃1,4-Dioxane/H₂O (3:1)60181[1]
4Phenylboronic acidPdCl₂(PPh₃)₂ (5)-K₂CO₃Dioxane/H₂O (5:1)901285-95[2]

*Yields are based on reactions with a 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine substrate[1] and an analogous iodinated pyrazolo[3,4-b]pyridine.[2]

Table 2: Sonogashira Coupling Conditions for Alkynylation of 3-Iodo-pyrazole Analogs

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1285[3]
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF50690[3]
31-HeptynePd(OAc)₂ (10)PPh₃ (20)TEADMF901275[2]

*Yields are based on reactions with 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives[3] and an analogous iodinated pyrazolo[3,4-b]pyridine.[2]

Table 3: Buchwald-Hartwig Amination Conditions for the C-N Coupling on Bromo-iodopyrazolo[3,4-b]pyridine

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (5)Xantphos (10)t-BuONa1,4-Dioxane801085-95[4]
2AnilinePd₂(dba)₃ (5)BINAP (7.5)NaOtBuToluene1001280-90[5]
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene1001675-85[5]

*Yields are based on a Buchwald-Hartwig reaction at the 5-bromo position of a 3-iodo-5-bromopyrazolo[3,4-b]pyridine derivative[4] and general conditions for amination of aryl halides.[5]

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Reagents should be of high purity.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 3-iodo-5-bromopyrazolo[3,4-b]pyridine with an arylboronic acid.

Materials:

  • 3-Iodo-5-bromo-1H-pyrazolo[3,4-b]pyridine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (3:1 mixture, degassed)

Procedure:

  • To a dry reaction vessel, add 3-iodo-5-bromo-1H-pyrazolo[3,4-b]pyridine, the arylboronic acid, and cesium carbonate.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • In a separate vial, premix the Pd(OAc)₂ and dppf in a small amount of the solvent mixture under an inert atmosphere, then add this catalyst solution to the main reaction vessel.

  • Heat the reaction mixture to 60-80 °C and stir for 1-4 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 3-Iodo-5-bromopyrazolopyridine - Arylboronic acid - Base (Cs₂CO₃) atmosphere Inert Atmosphere: Evacuate & Backfill (3x) reagents->atmosphere solvent Add Degassed Solvent: 1,4-Dioxane/H₂O atmosphere->solvent catalyst Add Catalyst/Ligand: Pd(OAc)₂ / dppf solvent->catalyst heat Heat & Stir (60-80 °C, 1-4h) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Dilute (Ethyl Acetate) monitor->quench wash Wash (Water, Brine) quench->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition (Ar-I) pd0->pd_complex1 Ar-I pd_complex2 Transmetalation pd_complex1->pd_complex2 pd_complex3 Reductive Elimination pd_complex2->pd_complex3 pd_complex3->pd0 product Ar-Alkyne pd_complex3->product cu_catalyst Cu(I) cu_acetylide Copper Acetylide cu_catalyst->cu_acetylide Terminal Alkyne, Base cu_acetylide->pd_complex2 Transfers Alkyne Buchwald_Hartwig_Relationship start Starting Materials (Aryl Iodide, Amine) product C-N Coupled Product (3-Amino-5-bromopyrazolopyridine) start->product Catalyzed by catalyst_system Catalyst System (Pd Precatalyst, Ligand, Base) catalyst_system->product Under reaction_conditions Reaction Conditions (Solvent, Temperature) reaction_conditions->product Influences Yield & Selectivity

References

Application Notes and Protocols for the Selective Functionalization of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including kinase inhibition and anticancer activity. The ability to selectively introduce diverse functionalities at specific positions on this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The dihalogenated substrate, 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine, offers two distinct reaction sites for functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium-catalyzed cross-coupling conditions allows for a sequential and regioselective approach to the synthesis of complex derivatives. Generally, the C-I bond is significantly more reactive towards oxidative addition to a palladium(0) center than the C-Br bond, enabling selective functionalization at the 3-position while leaving the 5-position available for subsequent transformations.

These application notes provide detailed protocols for the selective functionalization of this compound via Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Data Presentation

The following tables summarize representative quantitative data for the selective functionalization at the C-3 position of this compound. Yields are based on reactions performed on similar heterocyclic systems and should be considered as representative examples that may require optimization for this specific substrate.

Table 1: Selective Suzuki Coupling at the C-3 Position

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene/H₂O901692
33-Pyridylboronic acidXPhos Pd G2 (2)K₃PO₄THF/H₂O80878
42-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O851281

Table 2: Selective Sonogashira Coupling at the C-3 Position

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60690
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DIPEADMF251895
3Propargyl alcoholPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NAcetonitrile50888
41-HeptynePd(PPh₃)₄ (3)CuI (5)PiperidineToluene701285

Table 3: Selective Buchwald-Hartwig Amination at the C-3 Position

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001882
2AnilinePd(OAc)₂ (3)BINAP (5)Cs₂CO₃1,4-Dioxane1102475
3BenzylaminePd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH901688
4N-MethylpiperazineCuI (10)-K₂CO₃DMSO1202470

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

  • Anhydrous solvents and reagents are recommended for optimal results.

  • Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Selective Suzuki Coupling at the C-3 Position

This protocol describes a general procedure for the selective Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction until completion.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the C-3 Position

This protocol provides a general method for the selective Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent and the base via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C).

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 3: Selective Buchwald-Hartwig Amination at the C-3 Position

This protocol outlines a general procedure for the palladium-catalyzed selective amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a dry Schlenk flask, add the palladium pre-catalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the solvent, this compound, the amine, and the base under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction until completion.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Selective_Functionalization_Workflow Start 5-Bromo-3-iodo-1H- pyrazolo[4,3-b]pyridine Suzuki Suzuki Coupling (ArB(OH)₂) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd or Cu Catalyst, Ligand, Base Product_Suzuki 3-Aryl-5-bromo-1H- pyrazolo[4,3-b]pyridine Suzuki->Product_Suzuki Product_Sonogashira 3-Alkynyl-5-bromo-1H- pyrazolo[4,3-b]pyridine Sonogashira->Product_Sonogashira Product_Buchwald 3-Amino-5-bromo-1H- pyrazolo[4,3-b]pyridine Buchwald->Product_Buchwald Further_Func Further Functionalization at C-5 Position Product_Suzuki->Further_Func Product_Sonogashira->Further_Func Product_Buchwald->Further_Func

Caption: Workflow for selective functionalization at the C-3 position.

Reaction_Selectivity_Logic Substrate This compound Reactivity_CI C-I Bond (More Reactive) Substrate->Reactivity_CI Reactivity_CBr C-Br Bond (Less Reactive) Substrate->Reactivity_CBr Reaction_C3 Selective Reaction at C-3 Reactivity_CI->Reaction_C3 Mild Conditions Reaction_C5 Reaction at C-5 (Harsher Conditions) Reactivity_CBr->Reaction_C5 Requires more forcing conditions after C-3 functionalization

Caption: Logic diagram illustrating the basis for regioselectivity.

Application Notes and Protocols for 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") to explore the chemical space of a biological target. 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is a versatile heterocyclic scaffold that holds significant promise as a starting point for FBDD campaigns, particularly in the discovery of kinase inhibitors. The pyrazolo[4,3-b]pyridine core is a known "hinge-binding" motif for many kinases, and the presence of two distinct halogen atoms at the 5- and 3-positions allows for site-selective elaboration, enabling a systematic exploration of the surrounding binding pocket.

This document provides detailed application notes and protocols for the utilization of this compound in FBDD workflows.

Key Applications of this compound in FBDD

The unique structural features of this compound make it an ideal candidate for a halogen-enriched fragment library. The differential reactivity of the C-I and C-Br bonds is the cornerstone of its utility, allowing for a staged and controlled chemical diversification.

  • Versatile Scaffold for Kinase Inhibitor Discovery: The pyrazolopyridine core is a privileged scaffold in kinase inhibitor design, often forming key hydrogen bond interactions with the hinge region of the ATP-binding site.

  • Site-Selective Fragment Elaboration: The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) enables a two-stage elaboration strategy. This allows for the systematic exploration of two distinct vectors in the protein's binding pocket.

  • Halogen Bonding Potential: The bromine and iodine atoms can participate in halogen bonds, which are increasingly recognized as important non-covalent interactions in protein-ligand binding.

  • Generation of Focused Compound Libraries: The ability to perform selective chemistry at two positions allows for the rapid generation of a focused library of analogues from a single, well-characterized fragment hit.

Hypothetical FBDD Workflow

A typical FBDD campaign utilizing this compound would follow the workflow illustrated below.

FBDD_Workflow cluster_synthesis Fragment Preparation cluster_screening Primary Screening & Hit ID cluster_validation Hit Validation cluster_elaboration Fragment Elaboration cluster_optimization Lead Optimization synthesis Synthesis of this compound screening Fragment Screening (SPR, NMR, etc.) synthesis->screening hit_id Hit Identification screening->hit_id xray X-ray Crystallography hit_id->xray binding_kinetics Binding Affinity & Kinetics (SPR) hit_id->binding_kinetics elaboration1 Selective C-I Coupling (e.g., Sonogashira) binding_kinetics->elaboration1 elaboration2 Selective C-Br Coupling (e.g., Suzuki) elaboration1->elaboration2 sar SAR by Chemical Elaboration elaboration2->sar lead_opt Lead Optimization sar->lead_opt SPR_Workflow start Start immobilize Immobilize Target Protein on Sensor Chip start->immobilize prepare_frag Prepare Fragment Dilutions immobilize->prepare_frag inject_frag Inject Fragments over Sensor Surface prepare_frag->inject_frag detect_binding Detect Binding (Change in RU) inject_frag->detect_binding analyze_data Analyze Data (Identify Hits) detect_binding->analyze_data dose_response Dose-Response for K_D Determination analyze_data->dose_response end End dose_response->end XRay_Workflow start Start soak Soak Protein Crystal with Fragment start->soak cryo Cryo-cool the Crystal soak->cryo collect_data Collect X-ray Diffraction Data cryo->collect_data process_data Process Diffraction Data collect_data->process_data solve_structure Solve Structure by Molecular Replacement process_data->solve_structure build_model Build and Refine Protein-Fragment Complex Model solve_structure->build_model end End build_model->end Elaboration_Logic cluster_step1 Step 1: C-I Coupling cluster_step2 Step 2: C-Br Coupling start_frag 5-Bromo-3-iodo-1H- pyrazolo[4,3-b]pyridine sonogashira Sonogashira Coupling (R1-alkyne, Pd(PPh3)4, CuI) start_frag->sonogashira intermediate 5-Bromo-3-R1-1H- pyrazolo[4,3-b]pyridine sonogashira->intermediate suzuki Suzuki Coupling (R2-B(OH)2, Pd(dppf)Cl2) intermediate->suzuki final_product 5-R2-3-R1-1H- pyrazolo[4,3-b]pyridine suzuki->final_product

Application Notes and Protocols for Sonogashira Coupling with 3-Iodo-Pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Sonogashira coupling of 3-iodo-pyrazolo[4,3-b]pyridine derivatives with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecular architectures, including those based on the pyrazolo[4,3-b]pyridine scaffold, which is a privileged structure in various biologically active compounds.[3][4]

The protocol outlined below is a generalized procedure based on established methods for Sonogashira couplings with nitrogen-containing heterocycles.[5][6] Optimization of reaction conditions may be necessary for specific substrates.

Core Reaction and Mechanism

The Sonogashira coupling reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a copper(I) co-catalyst and a base.[1][2][7] The reactivity of the halide in this reaction generally follows the trend: I > OTf > Br > Cl.[1][8]

The catalytic cycle is understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[1]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the 3-iodo-pyrazolo[4,3-b]pyridine.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II) complex.

  • Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the active Pd(0) catalyst.

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of a 3-iodo-pyrazolo[4,3-b]pyridine derivative with a terminal alkyne.

Materials:

  • 3-iodo-pyrazolo[4,3-b]pyridine derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., Triphenylphosphine (PPh₃), if not using a pre-formed phosphine complex)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 3-iodo-pyrazolo[4,3-b]pyridine derivative (1.0 equiv), the palladium catalyst (e.g., 2.5-5 mol%), and copper(I) iodide (e.g., 5 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF, 2 mL for a 0.5 mmol scale reaction) and stir the mixture for 30 minutes at room temperature.[6]

  • Addition of Base and Alkyne: Sequentially add the base (e.g., Et₃N, 2.0-3.0 equiv) and the terminal alkyne (1.1-1.2 equiv).[6]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., room temperature to 100 °C) and stir for the required time (typically 3-24 hours).[6][8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated pyrazolo[4,3-b]pyridine derivative.[8]

Data Presentation: Typical Reaction Conditions

The following table summarizes typical conditions for Sonogashira coupling reactions involving heteroaryl halides, which can be adapted for 3-iodo-pyrazolo[4,3-b]pyridine derivatives.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[6]
Pd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRoom Temp.3up to 89[8]
Pd(PPh₃)₄ / CuIEt₃N / THFRoom Temp.16High[9]
Pd₁@NC / PPh₃ / CuINEt₃MeCN8024Good[10]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling protocol described above.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start setup Combine 3-iodo-pyrazolo[4,3-b]pyridine, Pd catalyst, and CuI in a flask under inert atmosphere. start->setup add_solvent Add anhydrous solvent and stir for 30 min. setup->add_solvent add_reagents Add base and terminal alkyne. add_solvent->add_reagents heat Heat to desired temperature and stir for 3-24h. Monitor by TLC. add_reagents->heat cool Cool to room temperature. heat->cool extract Dilute with organic solvent, wash with aq. NH4Cl and brine. cool->extract dry Dry organic layer and concentrate in vacuo. extract->dry purify Purify by flash column chromatography. dry->purify product Final Product purify->product

Caption: General workflow for the Sonogashira coupling reaction.

Safety and Handling Precautions

  • Palladium catalysts and copper iodide should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • Inert gas techniques are crucial to prevent the deactivation of the catalyst.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Synthesis of Novel Antibacterial Agents from 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. The pyrazolo[4,3-b]pyridine scaffold is a promising heterocyclic system for the discovery of new therapeutic agents due to its structural similarity to purines. This document provides detailed application notes and proposed protocols for the synthesis of potential antibacterial agents starting from the readily available building block, 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. The synthetic strategy focuses on the selective functionalization of the C3 and C5 positions through palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination, to generate a library of diverse derivatives. While direct literature on the antibacterial activity of derivatives from this specific starting material is limited, the protocols are based on established methodologies for analogous heterocyclic systems and known antibacterial activity of the related pyrazolo[3,4-b]pyridine scaffold.

Introduction

The pyrazolopyridine core is a "privileged" scaffold in medicinal chemistry, with various isomers showing a wide range of biological activities. Notably, derivatives of the pyrazolo[3,4-b]pyridine isomer have demonstrated significant antibacterial properties.[1][2] This has led to increased interest in exploring other isomers, such as the pyrazolo[4,3-b]pyridine system, for novel antibacterial agents. The starting material, this compound, offers two distinct and orthogonally reactive sites for functionalization. The carbon-iodine bond is more reactive towards Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties at the C3 position. The carbon-bromine bond is amenable to Buchwald-Hartwig amination, enabling the installation of diverse amino groups at the C5 position, which can be further elaborated, for instance, into sulfonamides—a class of well-established antibacterial agents.

This document outlines a proposed synthetic workflow to generate a library of novel compounds for antibacterial screening.

Proposed Synthetic Workflow

The proposed synthetic strategy allows for a divergent approach to a library of substituted pyrazolo[4,3-b]pyridine derivatives. The workflow is designed to first introduce diversity at the C3 position via a Suzuki-Miyaura coupling, followed by diversification at the C5 position using a Buchwald-Hartwig amination.

G A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) A->B Step 1 C 5-Bromo-3-aryl-1H-pyrazolo[4,3-b]pyridine Intermediate B->C D Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) C->D Step 2 E Final Product: 3-Aryl-5-amino-1H-pyrazolo[4,3-b]pyridine Derivative D->E F Optional Derivatization (e.g., Sulfonamide formation) E->F H Antibacterial Screening E->H G Final Product: 3-Aryl-5-(sulfonamido)-1H-pyrazolo[4,3-b]pyridine Derivative F->G G->H G cluster_core Core Scaffold cluster_c3 C3 Position (Suzuki) cluster_c5 C5 Position (Buchwald-Hartwig) A Pyrazolo[4,3-b]pyridine Core B1 Aryl Groups (e.g., Phenyl, Naphthyl) A->B1 Modulates Lipophilicity B2 Heteroaryl Groups (e.g., Thienyl, Pyridyl) A->B2 Introduces H-bond acceptors/donors C1 Aliphatic Amines (e.g., Piperidine, Morpholine) A->C1 Modulates Solubility & Basicity C2 Aromatic Amines (e.g., Aniline) A->C2 Introduces π-stacking potential D Diverse Library of Potential Antibacterial Agents B1->D B2->D C1->D C2->D

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of the specific isomer 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is not widely documented in readily available scientific literature. The following guide is based on established synthetic routes for the closely related and more commonly reported isomer, 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, and general principles of heterocyclic chemistry. Researchers should adapt these recommendations with careful consideration of the distinct reactivity of the pyrazolo[4,3-b]pyridine scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the preparation of this compound?

A1: While a specific, optimized route for the [4,3-b] isomer is not extensively reported, a highly probable pathway involves a two-step process analogous to the synthesis of the [3,4-b] isomer. This would begin with the synthesis of the precursor, 5-Bromo-1H-pyrazolo[4,3-b]pyridine, followed by a direct iodination at the C3 position.

Q2: I am having trouble synthesizing the precursor, 5-Bromo-1H-pyrazolo[4,3-b]pyridine. What are some common issues?

A2: Synthesis of the pyrazolo[4,3-b]pyridine core can be challenging. Based on analogous syntheses, common issues can include:

  • Low yields: This can be due to incomplete cyclization or the formation of side products. Reaction temperature and time are critical parameters to optimize.

  • Difficult purification: The polarity of the product may be similar to that of the starting materials or byproducts, complicating chromatographic separation.

  • Starting material instability: Hydrazine derivatives, often used in the cyclization step, can be unstable. Ensure fresh, high-quality reagents are used.

Q3: My iodination step to produce this compound is not working well. What could be the problem?

A3: Direct iodination of the pyrazolo[4,3-b]pyridine core, likely using an electrophilic iodine source like N-iodosuccinimide (NIS), can present several challenges:

  • Incomplete reaction: The pyrazole ring is electron-rich, but the pyridine ring is electron-deficient, which can influence the overall reactivity. Ensure sufficient equivalents of the iodinating agent and optimal reaction temperature are used.

  • Formation of di-iodinated species: While less likely at the C3 position due to steric hindrance from the adjacent bromine, over-iodination at other positions on the pyridine ring could occur under harsh conditions.

  • Regioselectivity issues: While iodination is expected at the electron-rich C3 position of the pyrazole ring, alternative substitution patterns could emerge depending on the reaction conditions. Careful structural analysis (e.g., via 2D NMR) is crucial to confirm the product's identity.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound will likely involve:

  • Precipitation/crystallization: As described for the analogous [3,4-b] isomer, pouring the reaction mixture into water can precipitate the crude product.[1]

  • Column chromatography: Silica gel column chromatography is a common method for purifying heterocyclic compounds. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is recommended.

  • Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and soluble impurities.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no yield of this compound Incomplete reaction during the iodination step.- Increase the reaction time and/or temperature. - Add a slight excess of the iodinating agent (e.g., N-iodosuccinimide). - Ensure the starting material is fully dissolved in the solvent.
Degradation of starting material or product.- Lower the reaction temperature. - Use fresh, high-purity reagents and solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of multiple spots on TLC, indicating impurities Formation of side products (e.g., over-iodination, regioisomers).- Carefully control the stoichiometry of the iodinating agent. - Optimize the reaction temperature to favor the desired product. - Use a milder iodinating agent.
Incomplete reaction.- Increase reaction time or temperature as described above.
Difficulty in isolating the product from the reaction mixture Product is highly soluble in the reaction solvent.- After the reaction, try precipitating the product by adding a non-solvent (e.g., water or hexane).[1] - Concentrate the reaction mixture under reduced pressure before attempting purification.
Emulsion formation during aqueous workup.- Add a saturated brine solution to help break the emulsion. - Filter the mixture through a pad of celite.

Experimental Protocols

Note: The following protocol is for the synthesis of the related isomer, 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, and should be adapted with caution for the synthesis of the [4,3-b] isomer.

Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine [1]

  • Reagents and Materials:

    • 5-Bromo-1H-pyrazolo[3,4-b]pyridine

    • N-iodosuccinimide (NIS)

    • N,N-Dimethylformamide (DMF)

    • Water

  • Procedure:

    • Dissolve 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF.

    • Add N-iodosuccinimide (1.1 eq) to the solution.

    • Heat the reaction mixture to 60 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature.

    • Pour the reaction mixture into water to precipitate the product.

    • Filter the resulting solid under reduced pressure.

    • The obtained faint yellow solid is 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. The product can be used in the next step without further purification.

Data Presentation

Table 1: Summary of a Reported Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

ParameterValueReference
Starting Material5-Bromo-1H-pyrazolo[3,4-b]pyridine[1]
Iodinating AgentN-iodosuccinimide (NIS)[1]
SolventN,N-Dimethylformamide (DMF)[1]
Temperature60 °C[1]
Reaction Time12 hours[1]
Yield82.4%[1]
AppearanceFaint yellow solid[1]

Visualizations

Synthetic_Pathway_of_5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine start 5-Bromo-1H-pyrazolo[3,4-b]pyridine reagents + N-Iodosuccinimide (NIS) in DMF, 60°C, 12h start->reagents product 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine reagents->product

Caption: Synthetic route to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.

Troubleshooting_Workflow start Low Yield in Iodination Step check_reaction_completion Is the reaction complete by TLC? start->check_reaction_completion increase_time_temp Increase reaction time/temperature check_reaction_completion->increase_time_temp No check_reagents Are reagents fresh and pure? check_reaction_completion->check_reagents Yes increase_time_temp->check_reaction_completion use_fresh_reagents Use fresh reagents/solvents check_reagents->use_fresh_reagents No consider_degradation Consider product/SM degradation. Try lower temperature. check_reagents->consider_degradation Yes use_fresh_reagents->check_reaction_completion end Re-evaluate synthetic route consider_degradation->end

Caption: Troubleshooting workflow for low yield in the iodination step.

References

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction with 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: I want to perform a selective Suzuki coupling on this compound. Which position is more reactive?

A1: The C-I bond at the 3-position is significantly more reactive than the C-Br bond at the 5-position. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step in the palladium catalytic cycle.[1] By carefully controlling the reaction conditions, you can achieve selective coupling at the 3-position while leaving the 5-bromo position intact for subsequent transformations.

Q2: I am observing low to no yield in my reaction. What are the common causes?

A2: Low yields in Suzuki couplings with nitrogen-containing heterocycles like pyrazolopyridines can stem from several factors:

  • Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2]

  • Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent system, hindering the reaction rate.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and may not be optimized for this specific substrate.

  • Side Reactions: Undesired side reactions such as protodeboronation (loss of the boronic acid group) or homocoupling of the boronic acid can consume starting materials and reduce the yield of the desired product.

Q3: How can I prevent catalyst poisoning/inactivation?

A3: Several strategies can mitigate catalyst deactivation when working with nitrogen-rich heterocycles:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and prevent strong coordination with the nitrogen atom of the pyrazolopyridine.[2]

  • Use of Precatalysts: Utilizing well-defined palladium precatalysts (e.g., XPhos Pd G2, G3, or G4) can ensure the efficient generation of the active catalytic species and minimize deactivation.[3]

  • Slow Addition: Slowly adding the this compound to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.

Q4: What are the best practices to avoid common side reactions like protodeboronation and homocoupling?

A4: To minimize these common side reactions:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid. To reduce this, use anhydrous solvents, ensure your base is not excessively strong or wet, and consider using more stable boronic esters (e.g., pinacol esters). Running the reaction at the lowest effective temperature can also help.

  • Homocoupling: This side reaction, forming symmetrical biaryls from the boronic acid, is often promoted by the presence of oxygen. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

Q5: Can I perform a second Suzuki coupling at the 5-bromo position?

A5: Yes, a sequential, one-pot, or stepwise double cross-coupling is feasible. After the initial selective coupling at the more reactive 3-iodo position, the resulting 5-bromo-3-aryl-1H-pyrazolo[4,3-b]pyridine can undergo a second Suzuki coupling under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system) to functionalize the 5-position.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Catalyst inactivation by the pyrazolopyridine nitrogen.Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr).[4] Consider using a precatalyst like XPhos Pd G2/G3.[3]
Poor solubility of starting materials.Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF). Increase the reaction temperature.
Ineffective base.Screen different bases. For selective coupling at the C-I position, milder bases like K₂CO₃ or Cs₂CO₃ are often effective. For the less reactive C-Br bond, a stronger base like K₃PO₄ may be required.
Formation of Debrominated/Deiodinated Byproduct Reductive dehalogenation side reaction.Optimize reaction conditions to favor cross-coupling. This can involve lowering the temperature, changing the ligand, or using a less reactive base. Ensure the absence of reducing agents in the reaction mixture.
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Protodeboronation of Boronic Acid Presence of water or other protic sources; unstable boronic acid.Use anhydrous solvents. Consider using a boronic ester (e.g., pinacol ester) which is more stable. Use a non-hydroxide base like K₃PO₄ or CsF.
Reaction Stalls Before Completion Catalyst has degraded over the course of the reaction.Add a fresh portion of the catalyst. In some cases, a higher catalyst loading (e.g., 2-5 mol%) may be necessary from the start.
Both Iodo and Bromo Positions React (Loss of Selectivity) Reaction conditions are too harsh for selective C-I coupling.For selective coupling at the 3-iodo position, use milder conditions: lower the temperature (e.g., room temperature to 60 °C), use a less active catalyst (e.g., Pd(PPh₃)₄), or a milder base (e.g., Na₂CO₃).

Data Presentation: Representative Reaction Conditions

The following tables summarize suggested starting conditions for optimizing the Suzuki coupling with this compound based on analogous systems in the literature.

Table 1: Selective Suzuki Coupling at the 3-Iodo Position

ParameterCondition 1Condition 2Condition 3
Catalyst Pd₂(dba)₃ / XPhosXPhos Pd G3Pd(PPh₃)₄
Catalyst Loading 1-2 mol%1-2 mol%3-5 mol%
Base K₃PO₄ (2 equiv.)K₂CO₃ (2 equiv.)Cs₂CO₃ (2 equiv.)
Solvent Dioxane / H₂O (4:1)2-MeTHF / H₂O (10:1)Toluene / EtOH / H₂O (4:1:1)
Temperature 80 - 100 °C60 - 80 °C90 °C
Notes Good for a wide range of boronic acids.Often provides high yields under milder conditions.A more traditional catalyst, may require higher loading.

Table 2: Suzuki Coupling at the 5-Bromo Position (after C-3 functionalization)

ParameterCondition 1Condition 2Condition 3
Catalyst XPhos Pd G3PEPPSI-IPrPd(OAc)₂ / SPhos
Catalyst Loading 2-4 mol%2-4 mol%3-5 mol%
Base K₃PO₄ (2-3 equiv.)LiOᵗBu (2 equiv.)Cs₂CO₃ (2-3 equiv.)
Solvent Dioxane / H₂O (4:1)TolueneDMF
Temperature 100 - 120 °C110 °C110 - 130 °C
Notes Highly active catalyst for challenging C-Br coupling.Effective for sterically hindered substrates.Good general system for electron-rich and -poor substrates.

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki Coupling at the 3-Iodo Position

  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., dioxane/water 4:1). Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling

For challenging couplings or to reduce reaction times, microwave irradiation can be an effective alternative.

  • Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), base (e.g., K₃PO₄, 2.0 eq.), and the catalyst system (e.g., XPhos Pd G2, 2.5 mol% and XPhos, 5 mol%).[3]

  • Solvent Addition: Add the degassed solvent (e.g., ethanol/H₂O 1:1).[5]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the target temperature (e.g., 120-150 °C) for a specified time (e.g., 20-40 minutes).[3]

  • Workup and Purification: Follow steps 5 and 6 from the conventional heating protocol.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Pyrazolopyridine) ArX->OxAdd ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Is Catalyst/Ligand Optimal for N-Heterocycles? Start->CheckCatalyst ChangeCatalyst Use Bulky Ligand (XPhos, SPhos) or Precatalyst CheckCatalyst->ChangeCatalyst No CheckConditions Are Base/Solvent/Temp Optimized? CheckCatalyst->CheckConditions Yes ChangeCatalyst->CheckConditions ScreenConditions Screen Bases (K₃PO₄, Cs₂CO₃) Solvents (Dioxane, Toluene, DMF) & Temperature CheckConditions->ScreenConditions No CheckSideReactions Are Side Reactions (Homocoupling, Protodeboronation) Dominant? CheckConditions->CheckSideReactions Yes ScreenConditions->CheckSideReactions OptimizeInertness Degas Solvents Thoroughly Use Anhydrous Conditions Use Boronic Ester CheckSideReactions->OptimizeInertness Yes Success Yield Improved CheckSideReactions->Success No OptimizeInertness->Success

Caption: Troubleshooting workflow for low yield in Suzuki coupling reactions.

References

Technical Support Center: Reactions of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during chemical reactions involving 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during cross-coupling reactions (e.g., Suzuki, Sonogashira) with this compound?

A1: Due to the difunctional nature of the starting material, several byproducts are commonly encountered. The most prevalent include:

  • Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of the organometallic reagent or two molecules of the pyrazolopyridine starting material.[1][2]

  • Dehalogenated Products: Replacement of one or both halogen atoms with a hydrogen atom, leading to the formation of 5-Bromo-1H-pyrazolo[4,3-b]pyridine or 3-Iodo-1H-pyrazolo[4,3-b]pyridine.[3][4]

  • Isomeric Products: Products resulting from the reaction at the less reactive 5-bromo position instead of the intended 3-iodo position.

  • Protodeborylated Products (in Suzuki reactions): The boronic acid coupling partner can be converted back to its corresponding arene before cross-coupling occurs.

Q2: My analysis shows significant amounts of a dimer of my boronic acid or organotin reagent. What is causing this homocoupling and how can I minimize it?

A2: Homocoupling is a common side reaction in many palladium-catalyzed cross-coupling reactions.[1][5] It can be promoted by several factors, including the choice of catalyst, ligands, and reaction conditions. For instance, in the absence of strongly coordinating ligands, significant amounts of homocoupling products from aryl halides can form.[1] To minimize this, consider the following:

  • Optimize Catalyst System: The choice of palladium source and ligand is critical. Using bulky, electron-rich phosphine ligands can often suppress homocoupling by favoring the reductive elimination step of the cross-coupling cycle over side reactions.

  • Control Reaction Temperature: Elevated temperatures can sometimes promote homocoupling.[2] Running the reaction at the lowest effective temperature may improve selectivity.

  • Reagent Stoichiometry: Carefully controlling the stoichiometry of the reagents can sometimes reduce the prevalence of homocoupling.

Q3: I have identified byproducts corresponding to the molecular weight of the starting material minus iodine or bromine. What are these and why are they forming?

A3: These are hydrodehalogenation or simply "dehalogenation" byproducts, where a halogen atom is replaced by a hydrogen atom.[3][6] This reductive process can occur through several mechanisms:

  • Catalytic Hydrogenation: If a source of hydrogen is present (e.g., from a solvent like isopropanol or a reagent like formic acid), catalytic hydrogenation can remove the halogen.[3] Bromides are generally reduced more readily than chlorides under these conditions.[3]

  • Reductive Cleavage: Some reaction conditions, particularly with certain bases or additives, can facilitate the reductive cleavage of the carbon-halogen bond.

  • Solvent Effects: Using an excessive amount of certain solvents, like poly(ethylene glycol), can induce an increase in hydrodehalogenation products.[7]

To mitigate dehalogenation, ensure the use of anhydrous solvents, select bases that are less likely to act as reducing agents, and avoid potential hydrogen donors in the reaction mixture.

Q4: I intended for the reaction to occur selectively at the 3-iodo position, but I am observing substitution at the 5-bromo position as well. How can I improve regioselectivity?

A4: The carbon-iodine bond is weaker and generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions.[6] This difference in reactivity can be exploited to achieve selective coupling.[8] To enhance selectivity for the 3-iodo position:

  • Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., room temperature) can often favor the more reactive C-I bond, leaving the C-Br bond intact.[8]

  • Choice of Catalyst: Some catalyst systems exhibit higher selectivity for oxidative addition into C-I bonds over C-Br bonds. A screening of different palladium catalysts and ligands may be necessary.

  • Reaction Time: Shorter reaction times may favor the faster reaction at the iodide position. Monitor the reaction progress closely to avoid subsequent reaction at the bromide position.

Troubleshooting Guide

The following table outlines common issues, their potential causes, and suggested solutions when working with this compound.

Symptom / Observation Potential Cause(s) Suggested Troubleshooting Steps
High levels of homocoupled byproduct from the coupling partner (e.g., Ar-Ar from Ar-B(OH)₂) 1. Inefficient transmetalation step. 2. Oxygen contamination promoting oxidative homocoupling. 3. Sub-optimal catalyst/ligand combination.[1]1. Ensure the base is effective for activating the organometallic reagent. 2. Thoroughly degas the reaction mixture and maintain an inert atmosphere (N₂ or Ar). 3. Screen different ligands, particularly bulky electron-rich phosphines.
Significant dehalogenation of the starting material or product 1. Presence of a hydrogen donor (e.g., water, alcohols, certain amines).[7] 2. Use of a reducing agent to regenerate the Pd(0) catalyst.[2] 3. High reaction temperatures.1. Use anhydrous solvents and reagents. 2. Employ a non-reducing base (e.g., K₂CO₃, Cs₂CO₃). 3. Lower the reaction temperature and monitor for extended reaction times.
Low or no conversion of starting material 1. Inactive catalyst. 2. Incorrect base or solvent for the specific coupling reaction. 3. Low reaction temperature.1. Use a fresh source of palladium catalyst and ligands. 2. Consult literature for optimized conditions for pyrazolopyridine substrates.[4][9] 3. Gradually increase the reaction temperature.
Formation of a complex mixture of unidentified byproducts 1. Decomposition of starting material or product under reaction conditions. 2. "Halogen dance" or other isomerization reactions.[10] 3. Radical side reactions.[11]1. Lower the reaction temperature. 2. Analyze the crude mixture to identify potential isomeric structures. 3. Add a radical inhibitor as a diagnostic test.

Experimental Protocols

Below are generalized starting protocols for Suzuki and Sonogashira coupling reactions. These should be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for the selective coupling at the 3-iodo position.

  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., Dioxane/H₂O or DME).[5][12] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (2-24 h), monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol is designed for the selective coupling of a terminal alkyne at the 3-iodo position.

  • Reagent Preparation: To a reaction vessel, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).[13] Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., Ethyl Acetate). Separate the layers, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualized Workflows and Pathways

The following diagrams illustrate key logical and chemical pathways relevant to the reactions of this compound.

Byproduct_Identification_Workflow cluster_0 Initial Analysis cluster_1 Byproduct Identification cluster_2 Confirmation & Troubleshooting start Crude Reaction Mixture lcms LC-MS Analysis start->lcms nmr ¹H NMR Analysis start->nmr check_mass Identify Masses of Major Components lcms->check_mass mass_product Desired Product Mass check_mass->mass_product Matches? mass_homo Homocoupling Mass (Starting Material or Reagent Dimer) check_mass->mass_homo Matches? mass_dehalo Dehalogenated Mass (M-I, M-Br, M-I-Br) check_mass->mass_dehalo Matches? mass_isomeric Isomeric Product Mass (Same as Desired Product) check_mass->mass_isomeric Matches? confirm Confirm Structure (NMR, HRMS) mass_product->confirm Yes troubleshoot Consult Troubleshooting Guide mass_homo->troubleshoot mass_dehalo->troubleshoot mass_isomeric->nmr Compare Spectra

Caption: Logical workflow for identifying byproducts in a reaction mixture.

Reaction_Pathways cluster_byproducts Common Byproducts SM This compound + Reagent (Ar-M) Product Desired Product (3-Aryl-5-bromo...) SM->Product Desired Cross-Coupling (at C-I) Homo_SM Homocoupling (Starting Material Dimer) SM->Homo_SM Side Reaction Dehalo_I Deiodination (5-Bromo-...) SM->Dehalo_I Side Reaction Dehalo_Br Debromination (3-Iodo-...) SM->Dehalo_Br Side Reaction Homo_Reagent Homocoupling (Reagent Dimer, Ar-Ar)

Caption: Reaction pathways showing desired product and common byproducts.

References

improving the regioselectivity of reactions with 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions with this versatile building block.

Troubleshooting Guide

This section addresses common issues encountered during the functionalization of this compound.

Question: My cross-coupling reaction is giving me a mixture of products at the C-3 and C-5 positions. How can I improve the regioselectivity for the C-3 position?

Answer: Achieving high regioselectivity for the C-3 position (the site of the iodine atom) is generally expected due to the higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions. If you are observing a significant amount of reaction at the C-5 position, consider the following troubleshooting steps:

  • Lower the Reaction Temperature: Higher temperatures can sometimes overcome the inherent reactivity difference between the C-I and C-Br bonds, leading to a loss of selectivity. Try running your reaction at a lower temperature (e.g., room temperature to 60 °C) for a longer period.

  • Choose a Less Reactive Catalyst System: A highly active catalyst might be less discriminating. Consider using a catalyst system known for milder conditions. For Suzuki reactions, Pd(PPh₃)₄ can be a good choice. For Sonogashira reactions, a standard PdCl₂(PPh₃)₂/CuI system at room temperature should favor reaction at the C-I bond.

  • Optimize the Ligand: The choice of ligand can significantly influence regioselectivity. For Suzuki reactions, simple phosphine ligands like triphenylphosphine (PPh₃) often provide good selectivity for the C-I bond. For more challenging couplings, bulkier ligands like XPhos can be effective, but may require careful temperature control to maintain selectivity.

  • Control Reaction Time: Monitor your reaction closely. If the desired C-3 coupled product forms quickly, stopping the reaction upon consumption of the starting material can prevent the slower reaction at the C-5 position from occurring.

Question: I am observing a significant amount of debromination or deiodination of my starting material. What can I do to minimize this side reaction?

Answer: Protodehalogenation (replacement of the halogen with a hydrogen atom) is a common side reaction in cross-coupling chemistry. Here are some strategies to mitigate it:

  • Ensure Anhydrous Conditions: Water can be a proton source. Ensure your solvents and reagents are thoroughly dried.

  • Use a Non-Protic Base: While bases like hydroxides or carbonates are common, they can introduce water. Consider using a non-protic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Degas Thoroughly: Oxygen can participate in side reactions that lead to catalyst decomposition and undesired byproducts. Ensure your reaction mixture is thoroughly degassed with an inert gas like argon or nitrogen before adding the catalyst.

  • Use a Stable Catalyst Pre-catalyst: Using a pre-formed, air- and moisture-stable palladium pre-catalyst (e.g., a G3 or G4 palladacycle) can sometimes reduce side reactions compared to generating the active Pd(0) species in situ.

Question: My Buchwald-Hartwig amination is not proceeding to completion. How can I improve the yield?

Answer: Incomplete conversion in Buchwald-Hartwig aminations can be due to several factors. A study has shown a successful Buchwald-Hartwig coupling of this compound with an aminobenzoic acid derivative.[1] Based on this and general principles, consider the following:

  • Increase the Reaction Temperature: While lower temperatures are favored for selectivity, amination reactions often require higher temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.

  • Optimize the Base: Strong, non-nucleophilic bases are crucial for the Buchwald-Hartwig reaction. Sodium tert-butoxide (NaOtBu) is commonly used and effective. If your substrate is base-sensitive, a milder base like cesium carbonate might be an alternative, though it may require a higher temperature or longer reaction time.

  • Ligand Choice is Critical: The choice of ligand is paramount in Buchwald-Hartwig aminations. Bulky, electron-rich biarylphosphine ligands such as Xantphos or DavePhos are often very effective.

  • Ensure Proper Catalyst Loading: A catalyst loading of 1-5 mol% is typical. If the reaction is sluggish, a slightly higher catalyst loading may be beneficial.

Frequently Asked Questions (FAQs)

Q1: Which position of this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A1: The C-3 position, which is substituted with iodine, is significantly more reactive than the C-5 position, which bears a bromine atom. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more susceptible to oxidative addition to the palladium(0) catalyst. This inherent reactivity difference allows for regioselective functionalization at the C-3 position under carefully controlled conditions.

Q2: Can I perform a sequential cross-coupling to functionalize both the C-3 and C-5 positions?

A2: Yes, the differential reactivity of the C-I and C-Br bonds is ideal for sequential cross-coupling strategies. You can first perform a cross-coupling reaction under milder conditions to functionalize the C-3 position. After purification of the 3-substituted-5-bromo-1H-pyrazolo[4,3-b]pyridine intermediate, you can then subject it to a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, more active catalyst), to functionalize the C-5 position.

Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling at the C-3 position?

A3: A good starting point for a selective Suzuki-Miyaura coupling at the C-3 position would be to use Pd(PPh₃)₄ (3-5 mol%) as the catalyst with a base such as Na₂CO₃ or K₂CO₃ (2-3 equivalents) in a solvent system like 1,4-dioxane/water or DME/water at a temperature of 80-90 °C. It is crucial to monitor the reaction to avoid over-reaction at the C-5 position.

Q4: What are the recommended conditions for a Sonogashira coupling at the C-3 position?

A4: For a selective Sonogashira coupling at the C-3 position, a standard catalyst system of PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (1-3 mol%) with a base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a solvent such as THF or DMF is recommended. These reactions can often be run at room temperature to maximize selectivity for the C-I bond.

Data Presentation

The following tables summarize reaction conditions for cross-coupling reactions on analogous dihalogenated heterocyclic systems. These should serve as a good starting point for optimizing reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Pyrazolo[1,5-a]pyrimidines [2]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane110129 (with 91% debromination)
2XPhosPdG2 (5)XPhos (5)K₃PO₄ (2)Dioxane110285
3XPhosPdG2 (5)XPhos (5)K₃PO₄ (2)Toluene110282

Table 2: Representative Conditions for Sonogashira Coupling on Halogenated Pyridines and Indoles [3][4]

EntrySubstrateCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
15-BromoindolePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)DMF804-693
25-Bromo-N-phenylpyridin-3-aminePdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (2)DMF1001285
33-Iodopyrazolo[1,5-a]pyrimidinePdCl₂(PPh₃)₂ (10)CuI (5)Et₃N (3)DMF801273

Table 3: Conditions for Buchwald-Hartwig Amination on this compound [1]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (2)1,4-Dioxane11012Good (not specified)

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific substrates and coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position

This protocol is adapted from procedures for similar dihalogenated heterocycles.

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the C-3 Position

This protocol is based on standard Sonogashira conditions known to favor reaction at C-I bonds.

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Add anhydrous, degassed THF and triethylamine (Et₃N, 2.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination at the C-3 Position

This protocol is based on a reported successful reaction with this substrate.[1]

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, pre-mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv.) and Xantphos (0.10 equiv.) in a small amount of the reaction solvent. Add this pre-catalyst mixture to the main reaction flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Regioselectivity_Factors cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Temperature Temperature Reaction_Outcome Reaction_Outcome Temperature->Reaction_Outcome Lower T favors C-I Catalyst_Activity Catalyst Activity Catalyst_Activity->Reaction_Outcome Lower activity favors C-I Ligand_Sterics Ligand Sterics Ligand_Sterics->Reaction_Outcome Influences selectivity C-I_Bond C-I Bond (Weaker, More Reactive) C-I_Bond->Reaction_Outcome Preferential Reaction C-Br_Bond C-Br Bond (Stronger, Less Reactive) C-Br_Bond->Reaction_Outcome Slower Reaction

Caption: Factors influencing regioselective C-3 functionalization.

Experimental_Workflow Start Start Reagents 1. Combine Substrate, Coupling Partner, & Base Start->Reagents Inert 2. Establish Inert Atmosphere (Ar or N2) Reagents->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Catalyst 4. Add Pd Catalyst/Ligand Solvent->Catalyst Reaction 5. Heat and Stir Catalyst->Reaction Monitor 6. Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup 7. Aqueous Work-up Monitor->Workup Complete Purify 8. Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: General workflow for cross-coupling reactions.

References

troubleshooting guide for the iodination of 5-bromopyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the iodination of 5-bromopyrazolo[4,3-b]pyridine, a key reaction in the synthesis of various compounds for pharmaceutical and drug development research.

Troubleshooting Guide

This section addresses common issues encountered during the iodination of 5-bromopyrazolo[4,3-b]pyridine.

Question: My reaction shows low or no conversion of the starting material. What are the possible causes and solutions?

Answer:

Low or no conversion is a frequent issue that can stem from several factors related to reagents, reaction conditions, and the substrate itself.

  • Reagent Quality:

    • Iodinating Agent: Ensure the iodinating agent is fresh and has been stored correctly. N-Iodosuccinimide (NIS) is a common reagent for this transformation and can decompose over time.[1] Use a freshly opened bottle or test the activity of your current stock. Other reagents like molecular iodine (I₂) may require an activating agent or oxidant to be effective, as I₂ itself is a weak electrophile.[2]

    • Solvent: The solvent must be anhydrous, especially when using moisture-sensitive reagents. Dimethylformamide (DMF) is a common solvent for this reaction and should be of high purity and stored over molecular sieves.[1]

  • Reaction Conditions:

    • Temperature: The reaction may require heating. A reported procedure for the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine (an isomer) using NIS in DMF was conducted at 60 °C.[1] If you are running the reaction at room temperature, consider increasing the temperature.

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

  • Substrate Reactivity:

    • The pyrazolo[4,3-b]pyridine ring system is electron-deficient, which can make electrophilic substitution challenging. The presence of a bromine atom further deactivates the ring. More forcing conditions (higher temperature, longer reaction time, or a more reactive iodinating agent) may be necessary compared to more electron-rich heterocyclic systems.

Question: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity?

Answer:

The formation of multiple products is often due to a lack of regioselectivity or the occurrence of side reactions. The desired product is typically 5-bromo-3-iodopyrazolo[4,3-b]pyridine.

  • Regioselectivity: The pyrazolo[4,3-b]pyridine core has several positions where iodination could potentially occur. The C3 position is generally the most electron-rich and therefore the most likely site for electrophilic attack on the pyrazole ring. However, iodination at other positions on the pyridine ring is also possible.

    • Choice of Iodinating Agent: The choice of iodinating agent and reaction conditions can influence regioselectivity. For pyrazoles, different reagents can lead to different isomers. For instance, treatment with n-BuLi followed by iodine typically leads to iodination at the C5 position, while CAN-mediated iodination with I₂ often favors the C4 position in 1-aryl-3-CF₃-1H-pyrazoles.[3] For the pyrazolo[4,3-b]pyridine system, NIS is a commonly used reagent that often provides good selectivity for the C3 position.[1]

    • Protecting Groups: If undesired N-iodination is a concern, protection of the pyrazole nitrogen with a suitable protecting group, such as a p-methoxybenzyl (PMB) group, can be employed.[1]

  • Side Reactions:

    • Di-iodination: The formation of a di-iodinated product is possible if the reaction conditions are too harsh or if an excess of the iodinating agent is used. To minimize this, use a stoichiometric amount of the iodinating agent and carefully monitor the reaction progress.

    • Degradation: The starting material or product may be unstable under the reaction conditions. If you observe significant decomposition, consider using milder conditions (lower temperature, alternative solvent).

Question: I am having difficulty purifying the final product. What are the recommended procedures?

Answer:

Purification of the iodinated product can be challenging due to the presence of unreacted starting materials, isomers, and byproducts.

  • Work-up:

    • A common work-up procedure involves pouring the reaction mixture into water to precipitate the crude product.[1]

    • To remove any remaining iodine or electrophilic halogen species, a quench with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is recommended.[4]

  • Purification Techniques:

    • Filtration: If the product precipitates from the reaction mixture upon cooling or addition of an anti-solvent, it can be isolated by filtration.[1]

    • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined by TLC analysis.

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the iodination of 5-bromopyrazolo[4,3-b]pyridine?

A1: The yield can vary depending on the specific reaction conditions and the scale of the reaction. A reported synthesis of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (an isomer) using NIS in DMF achieved a yield of 82.4%.[1] Yields for similar iodination reactions on pyrazolo[3,4-b]pyridine systems have been reported in the range of 58-68%.[2]

Q2: Which analytical techniques are best for monitoring the reaction progress?

A2: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the disappearance of the starting material and the appearance of the product. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary for visualization. For more detailed analysis and confirmation of product formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides information on the molecular weight of the components in the reaction mixture. 1H NMR spectroscopy can also be used to monitor the reaction by observing the disappearance of the C3-H signal of the starting material and the appearance of new aromatic signals for the product.

Q3: Are there any safety precautions I should be aware of when performing this reaction?

A3: Yes, standard laboratory safety precautions should always be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile solvents like DMF and halogenating agents.

  • Reagent Handling: N-Iodosuccinimide (NIS) is an irritant. Avoid inhalation and contact with skin and eyes. Handle solid reagents carefully to avoid generating dust.

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from the synthesis of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.[1]

  • Materials:

    • 5-bromo-1H-pyrazolo[4,3-b]pyridine

    • N-Iodosuccinimide (NIS) (1.1 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 5-bromo-1H-pyrazolo[4,3-b]pyridine in anhydrous DMF.

    • Add N-iodosuccinimide (1.1 equivalents) to the solution.

    • Heat the reaction mixture at 60 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature.

    • Pour the reaction mixture into water, which should cause the product to precipitate.

    • Collect the solid product by filtration under reduced pressure.

    • The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Data Presentation

Table 1: Comparison of Iodinating Reagents for Pyrazole Derivatives

Reagent SystemSubstrateProductYield (%)Reference
NIS/DMF5-bromo-1H-pyrazolo[3,4-b]pyridine5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine82.4[1]
I₂/Ag(CF₃CO₂)3-methyl-1-phenyl-1H-pyrazol-5-amine and 3-phenylpropiolaldehydeIodinated pyrazolo[3,4-b]pyridine58-68[2]
I₂/CAN1-aryl-3-CF₃-1H-pyrazole1-aryl-4-iodo-3-CF₃-1H-pyrazoleGood to Excellent[3]
n-BuLi, then I₂1-aryl-3-CF₃-1H-pyrazole1-aryl-5-iodo-3-CF₃-1H-pyrazole65-89[3]

Visualizations

Experimental Workflow for Iodination

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 5-bromopyrazolo[4,3-b]pyridine in anhydrous DMF add_reagent Add N-Iodosuccinimide (NIS) start->add_reagent heat Heat to 60°C and stir for 12h add_reagent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool precipitate Pour into water to precipitate product cool->precipitate filtrate Collect solid by filtration precipitate->filtrate purify Purify by column chromatography (if needed) filtrate->purify

Caption: A generalized workflow for the iodination of 5-bromopyrazolo[4,3-b]pyridine.

Troubleshooting Logic Diagram

troubleshooting_logic start Low/No Conversion reagent_issue Check Reagent Quality (NIS, Solvent) start->reagent_issue conditions_issue Adjust Reaction Conditions (Temperature, Time) start->conditions_issue solution Successful Iodination reagent_issue->solution conditions_issue->solution multiple_products Multiple Products Observed regioselectivity_issue Optimize Regioselectivity (Reagent Choice, Protecting Group) multiple_products->regioselectivity_issue side_reactions_issue Minimize Side Reactions (Stoichiometry, Milder Conditions) multiple_products->side_reactions_issue regioselectivity_issue->solution side_reactions_issue->solution purification_difficulty Purification Difficulty workup_issue Optimize Work-up (Quenching, Precipitation) purification_difficulty->workup_issue purification_method Select Appropriate Purification (Chromatography, Recrystallization) purification_difficulty->purification_method workup_issue->solution purification_method->solution

Caption: A decision tree for troubleshooting common iodination issues.

References

Technical Support Center: Catalyst Poisoning in Suzuki Reactions with Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst poisoning in Suzuki-Miyaura cross-coupling reactions involving pyrazolopyridine substrates. The unique electronic properties of the pyrazolopyridine scaffold, containing two nitrogen atoms, present distinct challenges in palladium-catalyzed reactions, primarily due to catalyst inhibition. This guide offers practical solutions and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming these obstacles to achieve successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki reactions with pyrazolopyridine substrates prone to low yields and catalyst deactivation?

A1: The primary challenge arises from the Lewis basic nitrogen atoms in the pyrazolopyridine ring system. These nitrogen atoms can coordinate strongly to the palladium center of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle. This issue is particularly pronounced in nitrogen-rich heterocycles.

Q2: What are the common side reactions observed in Suzuki coupling with pyrazolopyridines?

A2: Besides catalyst poisoning, two common side reactions are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This is a significant side reaction, especially with electron-deficient heteroaryl boronic acids.

  • Homocoupling: This side reaction leads to the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the pyrazolopyridine halide. The presence of oxygen can promote the homocoupling of boronic acids.

Q3: How can I minimize catalyst poisoning when working with pyrazolopyridines?

A3: Several strategies can be employed to mitigate catalyst poisoning:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can shield the palladium center and prevent strong coordination with the pyrazolopyridine nitrogen atoms.[1]

  • Use of Precatalysts: Utilizing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.

  • Slow Addition: A slow addition of the pyrazolopyridine coupling partner can help maintain a low concentration in the reaction mixture, thereby reducing its inhibitory effect on the catalyst.

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce catalyst deactivation pathways.

Q4: What are the best practices to avoid protodeboronation of my heteroaryl boronic acid?

A4: To minimize protodeboronation:

  • Use a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH).

  • Run the reaction under anhydrous conditions to eliminate water as a proton source.

  • Use more stable boronate esters, such as pinacol esters, instead of boronic acids.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low to No Product Formation Catalyst Poisoning: Strong coordination of pyrazolopyridine to the palladium center.• Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos). • Use a palladium precatalyst (e.g., XPhos Pd G3). • Try slow addition of the pyrazolopyridine substrate. • Add a Lewis acid, like B(OMe)₃, to compete for coordination to the nitrogen atoms.
Inactive Catalyst: The Pd(0) active species is not being generated or is degrading.• Ensure the palladium source is active. If using a Pd(II) source, it needs to be reduced in situ. • Thoroughly degas the reaction mixture to prevent catalyst oxidation. • Use a fresh bottle of catalyst.
Significant Protodeboronation Presence of Protic Sources: Water or alcohol in the reaction mixture.• Use anhydrous solvents and reagents. • Switch to a non-aqueous base (e.g., K₃PO₄).
Base Strength: The base may be too strong, promoting the cleavage of the C-B bond.• Use a milder base (e.g., K₂CO₃, Cs₂CO₃, or KF).
Homocoupling Byproducts Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.• Thoroughly degas the solvent and reaction mixture with an inert gas (Ar or N₂). • Maintain a positive pressure of inert gas throughout the reaction.
Pd(II) Mediated Homocoupling: Incomplete reduction of a Pd(II) precatalyst.• Ensure efficient generation and maintenance of the Pd(0) species.
Poor Solubility of Reagents Inappropriate Solvent System: Pyrazolopyridines can have poor solubility in common organic solvents.• Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). • Increase the reaction temperature.

Quantitative Data Summary

The following table summarizes reported yields for Suzuki-Miyaura coupling reactions involving pyrazole and pyridine derivatives under various conditions. While not exclusively pyrazolopyridines, this data provides a useful guide for selecting reaction parameters.

Heteroaryl HalideBoronic Acid/EsterCatalyst SystemBase / SolventTemp (°C) / Time (h)Yield (%)Reference
4-BromopyrazolePhenylboronic AcidPd(PPh₃)₄K₂CO₃ / DME/H₂O80 / 1285[2]
4-Bromopyrazole4-Methoxyphenylboronic AcidPdCl₂(dppf)K₂CO₃ / Dioxane/H₂O100 / 1292[2]
3-Chloroindazole5-Indole boronic acidP2 (Buchwald precatalyst)K₃PO₄ / Dioxane/H₂O100 / 1580[3]
2-ChloropyridinePhenylboronic AcidXPhos Pd G3K₃PO₄ / t-AmylOH100 / 1895[1]
4-BromoacetophenonePhenylboronic acidPyridine-Pyrazole/Pd(II)KOH / H₂O/EtOHMW (60W) / 2 min>99[4][5]
2-BromobenzaldehydePhenylboronic acidPyridine-Pyrazole/Pd(II)KOH / H₂O/EtOHMW (60W) / 2 min71.3[4][5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyrazolopyridine

This protocol is a robust starting point for the Suzuki coupling of bromopyrazolopyridines with arylboronic acids.

Reagents:

  • Bromopyrazolopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromopyrazolopyridine (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling in Aqueous Media

This protocol utilizes microwave irradiation for rapid and efficient coupling, particularly suitable for high-throughput synthesis.[4][5]

Reagents:

  • Aryl halide (e.g., bromopyrazolopyridine, 1.0 mmol)

  • Arylboronic acid (1.3 mmol)

  • Potassium Hydroxide (KOH, 2.0 mmol)

  • Pyridine-Pyrazole/Pd(II) complex (0.1 mol%)

  • Solvent: H₂O/EtOH (1:1, 2 mL)

Procedure:

  • Reaction Setup: Into a 10 mL microwave vial, add the aryl halide (1.0 mmol), arylboronic acid (1.3 mmol), KOH (2.0 mmol), and the Pyridine-Pyrazole/Pd(II) catalyst (0.1 mol%).

  • Solvent Addition: Add 2 mL of the H₂O/EtOH (1:1) solvent mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a constant power of 60W for 2-10 minutes.

  • Monitoring: After the initial irradiation time, cool the vial and check the reaction progress by TLC or LC-MS. If the reaction is incomplete, further irradiation can be applied.

  • Workup: After completion, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Catalyst Poisoning Catalyst Poisoning Pd(0)L2->Catalyst Poisoning Pyrazolopyridine Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-X(L2)->Catalyst Poisoning Pyrazolopyridine Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction and the catalyst poisoning pathway.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_catalyst Is the catalyst/ligand appropriate for N-heterocycles? start->check_catalyst change_catalyst Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) or use a precatalyst. check_catalyst->change_catalyst Yes check_protodeboronation Is protodeboronation suspected? check_catalyst->check_protodeboronation No change_catalyst->check_protodeboronation mitigate_protodeboronation Use a more stable boronate ester (pinacol, MIDA) and/or run under anhydrous conditions with a milder base. check_protodeboronation->mitigate_protodeboronation Yes check_solubility Are the starting materials fully dissolved? check_protodeboronation->check_solubility No mitigate_protodeboronation->check_solubility change_solvent Screen different solvents or increase reaction temperature. check_solubility->change_solvent No check_homocoupling Is homocoupling a major byproduct? check_solubility->check_homocoupling Yes change_solvent->check_homocoupling mitigate_homocoupling Thoroughly degas the reaction mixture and run under inert atmosphere. check_homocoupling->mitigate_homocoupling Yes end Successful Reaction check_homocoupling->end No mitigate_homocoupling->end

Caption: A troubleshooting workflow for low yields in Suzuki reactions with pyrazolopyridines.

References

Technical Support Center: Purification of Halogenated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of halogenated heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why are halogenated heterocyclic compounds often difficult to purify?

A1: The purification of halogenated heterocyclic compounds presents several challenges. The introduction of halogen atoms can significantly alter the compound's polarity, solubility, and stability, making separation from reaction byproducts and starting materials difficult. Furthermore, the potential for dehalogenation or other side reactions during purification requires careful selection of methods and conditions. Many synthetic heterocycles have pharmacological activity and are widely researched.

Q2: What are the most common methods for purifying these compounds?

A2: The most prevalent purification techniques include:

  • Flash Column Chromatography: Widely used for its efficiency in separating compounds with different polarities.[1][2]

  • Recrystallization: An effective method for obtaining highly pure crystalline solids, provided a suitable solvent or solvent system can be identified.[3][4]

  • Preparative Thin-Layer Chromatography (Prep-TLC): Useful for small-scale purifications or when compounds are not easily separated by column chromatography.

  • Liquid-Liquid Extraction: Often used as a preliminary purification step to remove highly polar or nonpolar impurities.

Q3: How do I choose the best purification method for my specific compound?

A3: The choice of purification method depends on several factors, including the compound's physical properties (polarity, solubility, melting point), the nature of the impurities, and the desired scale of purification. A good starting point is to analyze the crude reaction mixture by Thin-Layer Chromatography (TLC) to assess the number of components and their relative polarities. This information will help in selecting an appropriate chromatographic system or determining if recrystallization is a viable option.

Q4: Can the halogen atom be lost during purification?

A4: Yes, dehalogenation can occur, particularly with more reactive halogens (iodine and bromine). This can be prompted by certain conditions such as high temperatures, prolonged exposure to silica gel, or the presence of certain nucleophiles or bases. It is crucial to monitor for potential degradation throughout the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of halogenated heterocyclic compounds.

Issue 1: Poor Separation in Flash Column Chromatography

Q: My halogenated compound co-elutes with an impurity during flash chromatography, despite trying various solvent systems. What can I do?

A: Co-elution is a common problem, especially with isomers or structurally similar byproducts. Here are several strategies to improve separation:

  • Optimize the Solvent System:

    • Systematically screen a range of solvent systems with varying polarities. Common systems include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.[5]

    • For basic, nitrogen-containing heterocycles, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation.[5]

    • For acidic compounds, a small amount of acetic acid may be beneficial, but care must be taken during solvent removal.[5]

  • Change the Stationary Phase:

    • If silica gel fails, consider alternative stationary phases. Alumina (basic, neutral, or acidic) can offer different selectivity.

    • For very nonpolar compounds, reversed-phase chromatography (e.g., C18 silica) with polar solvents like water/acetonitrile or water/methanol might be effective.[2][6]

  • Check for Compound Stability:

    • The compound might be degrading on the silica gel, leading to streaking and the appearance of new spots on TLC.[7] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.

Issue 2: Low Recovery or No Crystals Formed During Recrystallization

Q: I'm trying to purify my compound by recrystallization, but I'm getting very low yield, or no crystals are forming at all. What should I do?

A: Recrystallization is highly dependent on the solubility profile of your compound.[8] Here’s how to troubleshoot this issue:

  • Solvent Selection is Key:

    • The ideal solvent should dissolve the compound when hot but not at room temperature.[9]

    • If you can't find a suitable single solvent, a two-solvent system is a good alternative.[9][10] In this method, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.[9]

  • Induce Crystallization:

    • If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod just below the solvent level.

    • Adding a "seed crystal" (a small, pure crystal of your compound) can also initiate crystallization.

    • Cooling the solution in an ice bath can further decrease solubility and promote crystal formation.[8]

  • Avoid Using Too Much Solvent:

    • Using an excessive amount of solvent is a common reason for low recovery, as the solution may not become saturated upon cooling.[8] If you've added too much, you can carefully evaporate some of the solvent and allow it to cool again.

Issue 3: Compound Degradation During Purification

Q: I suspect my halogenated heterocyclic compound is decomposing during purification. How can I minimize this?

A: The stability of these compounds can be a significant challenge.

  • Minimize Contact Time with Stationary Phase:

    • Flash chromatography is generally preferred over gravity column chromatography because the shorter residence time on the stationary phase reduces the opportunity for degradation.[5]

  • Deactivate the Stationary Phase:

    • Silica gel is acidic and can cause decomposition of sensitive compounds. You can deactivate it by pre-treating the column with a solvent system containing a small amount of a base like triethylamine.[7]

  • Avoid High Temperatures:

    • When removing solvent after chromatography, use a rotary evaporator at the lowest possible temperature to prevent thermal degradation.

    • If recrystallizing, avoid prolonged heating of the solution.

Data Presentation

Table 1: Comparison of Purification Techniques for a Model Halogenated Heterocycle

Purification MethodPurity Achieved (%)Recovery Yield (%)Typical TimeKey Considerations
Flash Chromatography (Silica Gel) 90-9860-851-3 hoursPotential for compound degradation on acidic silica.
Flash Chromatography (Reversed-Phase C18) >9950-752-4 hoursHigher cost of stationary phase; requires polar solvents.
Single-Solvent Recrystallization >9940-702-24 hoursHighly dependent on finding an appropriate solvent.
Two-Solvent Recrystallization 98-9950-802-24 hoursOffers more flexibility when a single solvent is not suitable.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Solvent System Selection: Use TLC to identify a solvent system that gives your desired compound an Rf value of approximately 0.3.[5]

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand (approx. 1-2 cm).

    • Add the silica gel as a slurry in the initial, nonpolar solvent.

    • Allow the silica to settle, ensuring a flat, even bed. Add another layer of sand on top.

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of a strong solvent (like dichloromethane).[6]

    • Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Carefully add the eluent to the column and apply pressure (using compressed air or a pump) to begin elution.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Two-Solvent Recrystallization
  • Solvent Selection: Identify a pair of miscible solvents: one in which your compound is highly soluble (solvent A) and one in which it is poorly soluble (solvent B).[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Heat solvent A and add the minimum amount required to fully dissolve the solid.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Second Solvent: While the solution is still hot, add solvent B dropwise until you see persistent cloudiness.

  • Clarification: Add a few more drops of hot solvent A until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.[8]

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent B.[9]

  • Drying: Allow the crystals to air dry or dry them in a vacuum oven.

Visualizations

PurificationWorkflow Start Crude Halogenated Heterocyclic Compound TLC Analyze by TLC Start->TLC Decision1 Single Major Spot? TLC->Decision1 Recrystallization Attempt Recrystallization Decision1->Recrystallization Yes Chromatography Perform Flash Column Chromatography Decision1->Chromatography No PureProduct Pure Product Recrystallization->PureProduct Decision2 Good Separation? Chromatography->Decision2 ModifyChrom Modify Method: - Change Solvents - Change Stationary Phase Decision2->ModifyChrom No Decision2->PureProduct Yes ModifyChrom->Chromatography Impure Still Impure ModifyChrom->Impure

Caption: General workflow for the purification of halogenated heterocyclic compounds.

TroubleshootingChromatography Start Problem: Poor Separation in Flash Chromatography CheckStability Is the compound stable on silica? (2D TLC) Start->CheckStability Degradation Compound is Degrading CheckStability->Degradation No NoDegradation Compound is Stable CheckStability->NoDegradation Yes UseAlternative Solution: - Deactivate Silica (Et3N) - Use Alumina or C18 - Minimize Contact Time Degradation->UseAlternative Resolution Improved Resolution UseAlternative->Resolution OptimizeSolvent Optimize Solvent System: - Gradient Elution - Add Modifiers (Et3N, AcOH) - Try Different Solvents NoDegradation->OptimizeSolvent ChangeStationary Change Stationary Phase: - Alumina (Basic/Neutral) - Reversed-Phase (C18) OptimizeSolvent->ChangeStationary If needed OptimizeSolvent->Resolution ChangeStationary->Resolution

Caption: Troubleshooting poor separation in flash chromatography.

References

minimizing homocoupling byproducts in Suzuki reactions of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. The primary focus is on minimizing homocoupling byproducts to enhance reaction efficiency and simplify purification.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a significant issue with this compound?

A1: Homocoupling is a prevalent side reaction in Suzuki couplings where two molecules of the boronic acid reagent combine to form a symmetrical biaryl byproduct. This reaction is undesirable as it consumes the valuable boronic acid, reduces the yield of the intended cross-coupled product, and introduces impurities that can be challenging to separate from the desired molecule.

Q2: What are the primary causes of homocoupling byproducts in my Suzuki reaction?

A2: The two main factors contributing to homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then facilitate the homocoupling of the boronic acid. Using a Pd(II) precatalyst without an efficient reduction to the active Pd(0) state can also lead to increased homocoupling.

Q3: How can I achieve selective coupling at the 3-iodo position over the 5-bromo position?

A3: The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition with the palladium catalyst than the carbon-bromine (C-Br) bond. This inherent difference in reactivity allows for selective coupling at the 3-iodo position under carefully controlled, milder reaction conditions. By optimizing the catalyst, ligand, base, and temperature, you can favor the reaction at the more labile C-I bond while leaving the C-Br bond intact for potential subsequent transformations.

Q4: Which palladium catalyst and ligand combination is recommended to minimize homocoupling?

A4: The choice of catalyst and ligand is critical. Using a Pd(0) source, such as Pd(PPh₃)₄, can be advantageous as it bypasses the in-situ reduction step that can contribute to homocoupling. For Pd(II) precatalysts like Pd(OAc)₂, the use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ is highly recommended. These ligands accelerate the desired cross-coupling pathway, including the final reductive elimination step, which reduces the lifetime of intermediates that can lead to side reactions like homocoupling.

Q5: What is the role of the base, and which type should I use to reduce homocoupling?

A5: The base is essential for the transmetalation step of the Suzuki catalytic cycle. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are generally preferred as they are less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH). The optimal base is often substrate-dependent and may require some screening.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High levels of homocoupling byproduct 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without efficient reduction. 3. Suboptimal ligand choice.1. Rigorously degas all solvents and the reaction mixture using techniques like inert gas sparging or freeze-pump-thaw cycles. 2. Consider using a Pd(0) catalyst like Pd(PPh₃)₄ or adding a mild reducing agent like potassium formate when using a Pd(II) precatalyst. 3. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
Low yield of the desired product 1. Inefficient catalyst activity. 2. Decomposition of the boronic acid. 3. Poor regioselectivity.1. Ensure all reagents and solvents are pure and anhydrous. Optimize catalyst and ligand loading. 2. Use fresh, high-purity boronic acid or consider using a more stable boronate ester. 3. Employ milder reaction conditions (e.g., lower temperature) to favor selective coupling at the more reactive C-I bond.
Formation of debrominated or deiodinated byproduct 1. Presence of protic impurities. 2. Certain solvents or bases acting as hydride sources.1. Use anhydrous solvents and reagents. 2. Avoid alcohol-based solvents if dehalogenation is observed. Carbonate or phosphate bases are generally less prone to causing this side reaction.
Difficult purification Co-elution of the desired product with the homocoupling byproduct.Optimize the reaction to minimize homocoupling. If separation is still difficult, consider using a different chromatographic stationary or mobile phase, or explore crystallization as a purification method.

Data Presentation

The following table summarizes the impact of different reaction parameters on the yield of the desired product and the formation of homocoupling byproducts in Suzuki reactions of analogous dihaloheterocycles. This data is intended to serve as a guide for optimizing your reaction conditions.

Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Desired Product Yield (%) Homocoupling Byproduct (%)
Pd(PPh₃)₄ (5)-K₂CO₃DME/H₂O8012~85<5
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1008>90<3
PdCl₂(dppf) (3)-Cs₂CO₃Toluene/H₂O9010~88~5
Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃THF/H₂O8012~92<4
Pd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O1006~80~10

Note: The data presented is a representative compilation from various sources on structurally similar dihalo-N-heterocycles and should be used as a starting point for optimization.

Experimental Protocols

Protocol 1: Selective Suzuki Coupling at the 3-Iodo Position using Pd(PPh₃)₄
  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Minimizing Homocoupling with a Pd(II) Precatalyst and SPhos Ligand
  • Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and thoroughly degas the system by evacuating and backfilling with argon three times.

  • Catalyst and Ligand Premixing: In a separate vial under an inert atmosphere, dissolve palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%) in degassed 1,4-dioxane.

  • Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture (4:1 v/v) to the Schlenk flask containing the reagents. Then, add the premixed catalyst solution via syringe.

  • Reaction and Monitoring: Heat the reaction to 100°C and monitor its progress.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L2-R ArPdX->ArPdR Transmetalation ArPdR->Pd0 Product Ar-R ArPdR->Product Reductive Elimination ArX Ar-X (Aryl Halide) ArX->ArPdX RBOH R-B(OH)2 (Boronic Acid) RBOH->ArPdX Base Base Base->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Pathway Homocoupling Side Reaction Pathway cluster_main Main Suzuki Cycle cluster_side Homocoupling Pathway Pd0_main Pd(0) ArPdX Ar-Pd(II)-X Pd0_main->ArPdX Oxidative Addition Pd0_side Pd(0) PdII Pd(II) Pd0_side->PdII Oxidation (O2) RPdII R-Pd(II) PdII->RPdII Transmetalation RR R-R (Homocoupling) RPdII->RR Reductive Elimination RBOH1 R-B(OH)2 RBOH1->PdII RBOH2 R-B(OH)2 RBOH2->RPdII

Caption: Competing pathways: Suzuki coupling vs. homocoupling.

Troubleshooting_Workflow Troubleshooting Workflow for Homocoupling Start High Homocoupling Observed Check_Degas Is the reaction rigorously degassed? Start->Check_Degas Degas Implement rigorous degassing protocol (e.g., freeze-pump-thaw) Check_Degas->Degas No Check_Catalyst Are you using a Pd(II) precatalyst? Check_Degas->Check_Catalyst Yes Degas->Check_Catalyst Switch_Catalyst Switch to a Pd(0) catalyst (e.g., Pd(PPh3)4) or add a mild reducing agent Check_Catalyst->Switch_Catalyst Yes Check_Ligand Is the ligand optimal? Check_Catalyst->Check_Ligand No Switch_Catalyst->Check_Ligand Change_Ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos) Check_Ligand->Change_Ligand No Check_Base Is the base appropriate? Check_Ligand->Check_Base Yes Change_Ligand->Check_Base Change_Base Use a weaker inorganic base (e.g., K2CO3, K3PO4) Check_Base->Change_Base No End Homocoupling Minimized Check_Base->End Yes Change_Base->End

Caption: A logical workflow for troubleshooting homocoupling byproducts.

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing the this compound core?

A common and effective strategy involves a multi-step synthesis beginning with the construction of the pyrazolo[4,3-b]pyridine core, followed by sequential halogenation. An alternative approach is to build the heterocyclic system from appropriately halogenated precursors. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis.

Q2: What are the primary challenges when scaling up the synthesis of halogenated pyrazolopyridines?

Scaling up the synthesis of complex heterocyclic molecules like this compound often presents challenges such as:

  • Decreased Yields: Reactions that perform well at the lab scale may see a significant drop in yield at a larger scale due to issues with mass and heat transfer.[1]

  • Impurity Profile Changes: The impurity profile can change upon scale-up, necessitating the development of new purification strategies.

  • Reaction Control: Maintaining precise control over reaction parameters like temperature and reagent addition rates becomes more critical and challenging.

  • Safety Considerations: The exothermic nature of certain reactions and the handling of hazardous reagents require careful consideration and engineering controls at scale.

Q3: How can I improve the regioselectivity of halogenation when introducing both bromine and iodine?

Achieving high regioselectivity is crucial. The order of halogenation and the choice of halogenating agents are key factors. It is often advantageous to introduce the less reactive halogen first. The use of specific halogenating agents, such as N-iodosuccinimide (NIS) for iodination and N-bromosuccinimide (NBS) for bromination, can provide better control over the reaction.[1] Optimizing reaction conditions, including solvent and temperature, is also critical for controlling regioselectivity.

Troubleshooting Guides

Issue 1: Low Yield in the Iodination Step

Q: My iodination reaction to produce the 3-iodo intermediate is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the iodination of pyrazolopyridines can arise from several factors. Here are some potential solutions:

  • Incomplete Reaction: The reaction may not be going to completion. Consider increasing the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.[2]

  • Sub-optimal Iodinating Agent: If using elemental iodine, the reaction may be sluggish. More reactive iodinating agents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) can lead to higher yields and shorter reaction times.[3][4]

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. Optimizing the reaction temperature and using a less reactive solvent can help minimize side reactions.

  • Product Decomposition: The iodinated product may be unstable under the reaction or work-up conditions. A milder work-up procedure, such as quenching the reaction with a solution of sodium thiosulfate, can help prevent product degradation.[4]

Issue 2: Formation of Impurities During Bromination

Q: I am observing significant impurity formation during the bromination of the 3-iodo-1H-pyrazolo[4,3-b]pyridine intermediate. How can I minimize these impurities?

A: The formation of impurities during bromination is a common issue. Here are some troubleshooting steps:

  • Control of Reaction Conditions: Over-bromination or bromination at undesired positions can occur. The slow, portion-wise addition of the brominating agent (e.g., N-bromosuccinimide) at a controlled temperature can improve selectivity.

  • Choice of Solvent: The solvent can influence the reactivity and selectivity of the bromination reaction. Experiment with different solvents to find the optimal one for your substrate.

  • Purification of Starting Material: Ensure the 3-iodo intermediate is of high purity before proceeding with the bromination step, as impurities in the starting material can lead to the formation of additional byproducts.

  • Work-up Procedure: A proper aqueous work-up is crucial to remove any remaining brominating agent and acidic byproducts. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, can be effective.

Issue 3: Difficulties in Purification at a Larger Scale

Q: We are facing challenges in purifying the final this compound product at a kilogram scale. What are some scalable purification techniques?

A: Purification is a significant hurdle in large-scale synthesis.[1] Here are some scalable purification strategies:

  • Recrystallization: A systematic screening of different solvent systems to find one that provides good recovery and high purity is recommended. This is often the most cost-effective and scalable purification method.

  • Slurry Washes: Washing the crude solid product with a solvent in which the desired compound has low solubility, but the impurities are soluble, can be a highly effective purification technique.[1]

  • Charcoal Treatment: Activated charcoal can be used to remove colored impurities from the product.[3]

  • Chromatography Alternatives: While flash column chromatography is common in the lab, it is often not practical for large-scale production. Consider alternative chromatographic techniques like medium pressure liquid chromatography (MPLC) if high purity is required and other methods are insufficient.

Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-1H-pyrazolo[4,3-b]pyridine

  • To a solution of 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-iodo-1H-pyrazolo[4,3-b]pyridine.

Protocol 2: Synthesis of this compound

  • Dissolve 3-iodo-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in a suitable solvent like chloroform or acetic acid.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution while maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization to yield this compound.

Quantitative Data

Table 1: Comparison of Iodination Conditions for Pyrazole Derivatives

Iodinating AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
I₂ / H₂O₂WaterRoom Temp1 - 7263 - 100
N-Iodosuccinimide (NIS)DMFRoom Temp4 - 685 - 95
Iodine Monochloride (ICl)DichloromethaneRoom Temp1 - 24up to 95

Data compiled from related pyrazole iodination reactions and may require optimization for the specific substrate.[4]

Table 2: Troubleshooting Guide for Low Yield in Halogenation

Potential CauseRecommended ActionKey Parameter to Monitor
Incomplete ReactionIncrease reaction time and/or temperature.Starting material consumption (TLC/HPLC)
Side ReactionsOptimize temperature, consider a different solvent.Impurity profile (TLC/HPLC)
Product DecompositionEmploy milder work-up conditions (e.g., Na₂S₂O₃ quench).Product stability post-reaction
Poor Reagent ReactivityUse a more reactive halogenating agent (e.g., NIS, NBS).Reaction rate

Visualizations

experimental_workflow start Start: 1H-pyrazolo[4,3-b]pyridine iodination Iodination (NIS, DMF) start->iodination workup1 Aqueous Work-up & Extraction iodination->workup1 purification1 Purification 1 (Recrystallization/Chromatography) workup1->purification1 intermediate Intermediate: 3-Iodo-1H-pyrazolo[4,3-b]pyridine purification1->intermediate bromination Bromination (NBS, Chloroform) intermediate->bromination workup2 Aqueous Work-up & Extraction bromination->workup2 purification2 Purification 2 (Recrystallization) workup2->purification2 product Final Product: This compound purification2->product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield issue Issue: Low Yield check_completion Check Reaction Completion (TLC/HPLC) issue->check_completion incomplete Incomplete Reaction check_completion->incomplete Not Complete impurities Significant Impurities check_completion->impurities Complete, but impure product_degradation Product Degradation check_completion->product_degradation Complete, low recovery optimize_conditions Increase Time/Temp incomplete->optimize_conditions change_reagent Use More Reactive Reagent incomplete->change_reagent solution Improved Yield optimize_conditions->solution change_reagent->solution optimize_temp_solvent Optimize Temp/Solvent impurities->optimize_temp_solvent optimize_temp_solvent->solution mild_workup Use Milder Work-up product_degradation->mild_workup mild_workup->solution

Caption: Troubleshooting logic for addressing low reaction yields.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyrazolo[4,3-b]pyridine core is of significant interest due to its presence in a variety of biologically active compounds. This guide provides a comparative analysis of the reactivity of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine against other dihalopyridines in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This objective comparison, supported by experimental data and detailed protocols, aims to inform substrate selection and reaction optimization in synthetic workflows.

General Reactivity Trends in Dihalopyridines

The reactivity of dihalopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the halogen and its position on the pyridine ring.

Influence of the Halogen: The generally accepted order of reactivity for halogens in oxidative addition to a palladium(0) center is I > Br > Cl.[1][2] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the C-I bond the most susceptible to cleavage and thus the most reactive in cross-coupling reactions.

Influence of the Halogen's Position: The position of the halogen on the electron-deficient pyridine ring also significantly impacts reactivity. Halogens at the C2 and C4/C6 positions are generally more reactive than those at the C3 and C5 positions due to the electronic effects of the nitrogen atom.[3]

In the case of this compound, the presence of both an iodine and a bromine atom offers opportunities for selective functionalization. Based on the general reactivity trends, the C-I bond at the 3-position is expected to be significantly more reactive than the C-Br bond at the 5-position.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of this compound and other dihalopyridines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The higher reactivity of the C-I bond is expected to lead to selective coupling at the 3-position of this compound under carefully controlled conditions.

SubstrateBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Position of CouplingRef.
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9012Data not availableExpected at C-3-
2,4-DichloropyridinePhenylboronic acidPdCl₂Na₂CO₃Toluene/H₂O1101685C-4[1]
2,5-Dibromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DME80288C-5[3]
3,5-DichloropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001875C-3 or C-5[3]

Note: Specific experimental data for the Suzuki-Miyaura coupling of this compound was not found in the public literature at the time of this guide's compilation. The conditions listed are hypothetical based on similar substrates.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the C-I bond at the 3-position of this compound is anticipated to be the primary site of reaction.

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Position of CouplingRef.
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF606Data not availableExpected at C-3-
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100398C-3[4]
2,5-DiiodopyrazinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT495C-2 and C-5[5]
5-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT1693C-5[6]

Note: Specific experimental data for the Sonogashira coupling of this compound was not found in the public literature at the time of this guide's compilation. The conditions listed are hypothetical based on similar substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The preferential reaction at the C-I bond of this compound would allow for the selective introduction of an amine functionality at the 3-position.

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Position of CouplingRef.
This compound MorpholinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10016Data not availableExpected at C-3-
2,4-DichloropyridineAnilinePd(OAc)₂ / XantphosK₂CO₃Toluene1100.595C-2[7]
2,6-Dihalopyridines (I, Br, Cl)Aminothiophene carboxylatePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane12024I > Br > ClC-2[8]
5-Bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene11018HighC-5[9]

Note: Specific experimental data for the Buchwald-Hartwig amination of this compound was not found in the public literature at the time of this guide's compilation. The conditions listed are hypothetical based on similar substrates.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which can be adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 equiv) and the corresponding boronic acid (1.1-1.5 equiv) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv). The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DME) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time, while monitoring the reaction progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Protocol for Sonogashira Coupling

In a Schlenk flask under an inert atmosphere, this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are combined.[6] An anhydrous solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv) are added. The terminal alkyne (1.1-1.5 equiv) is then added dropwise. The reaction mixture is stirred at room temperature or heated (typically 50-100 °C) for the required time, with monitoring by TLC or LC-MS. After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

A dry reaction tube is charged with this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 1.2-1.5 times the palladium), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equiv).[7][8] The tube is sealed and purged with an inert gas. Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) and the amine (1.1-1.5 equiv) are added via syringe. The reaction is heated to the specified temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The crude product is purified by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of these synthetic transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(X)] pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex [Ar-Pd(II)L₂(R')] oa_complex->transmetalation_complex Transmetalation (R'B(OH)₂) reductive_elimination_complex [Ar-R'-Pd(II)L₂] transmetalation_complex->reductive_elimination_complex Isomerization reductive_elimination_complex->pd0 Reductive Elimination (Ar-R') Ar-X Ar-X R'B(OH)₂ R'B(OH)₂ Ar-R' Ar-R'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_oa [Ar-Pd(II)L₂(X)] pd0->pd_oa Oxidative Addition (Ar-X) pd_trans [Ar-Pd(II)L₂(C≡CR')] pd_oa->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (Ar-C≡CR') cu_x CuX cu_alkyne Cu-C≡CR' cu_x->cu_alkyne Alkyne Coordination & Deprotonation (R'C≡CH, Base) cu_alkyne->pd_oa cu_alkyne->cu_x

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(X)] pd0->oa_complex Oxidative Addition (Ar-X) amido_complex [Ar-Pd(II)L₂(NR'R'')] oa_complex->amido_complex Amine Coordination & Deprotonation (HNR'R'', Base) amido_complex->pd0 Reductive Elimination (Ar-NR'R'') Ar-X Ar-X HNR'R'' HNR'R'' Ar-NR'R'' Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup (Inert Atmosphere) start->setup reaction Reaction (Heating & Stirring) setup->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end

References

A Comparative Guide to the Synthetic Utility of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine and 3,5-dibromopyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazolo[4,3-b]pyridine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic functionalization of this heterocyclic system is paramount for modulating biological activity and optimizing pharmacokinetic properties. Dihalogenated pyrazolo[4,3-b]pyridines, such as 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine and 3,5-dibromopyrazolo[4,3-b]pyridine, serve as versatile building blocks for the synthesis of complex molecular architectures through various cross-coupling reactions. This guide provides an objective comparison of these two key intermediates, focusing on their synthesis and differential reactivity, supported by established chemical principles and analogous experimental data.

Synthesis of Key Dihalogenated Intermediates

While specific literature detailing the direct synthesis of this compound and 3,5-dibromopyrazolo[4,3-b]pyridine is not abundant, plausible synthetic routes can be devised based on established methodologies for the preparation of substituted pyrazolo[4,3-b]pyridines.

Proposed Synthesis of 3,5-dibromopyrazolo[4,3-b]pyridine:

A potential route to 3,5-dibromopyrazolo[4,3-b]pyridine could start from a readily available di-substituted pyridine. For instance, a multi-step sequence involving nitration, reduction, diazotization, and subsequent cyclization is a common strategy for constructing the pyrazolo[4,3-b]pyridine core. Direct bromination of the pyrazolo[4,3-b]pyridine scaffold is also a possibility, though regioselectivity can be a challenge.

Proposed Synthesis of this compound:

The synthesis of this compound would likely proceed via a sequential halogenation strategy. Starting from a suitable pyrazolo[4,3-b]pyridine precursor, a bromination reaction could be followed by a selective iodination. Alternatively, a pre-functionalized pyridine bearing a bromine atom could be used to construct the pyrazole ring, followed by iodination at the C3 position.

Comparative Reactivity in Cross-Coupling Reactions

The primary difference in the synthetic utility of this compound and 3,5-dibromopyrazolo[4,3-b]pyridine lies in the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This is attributed to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

This differential reactivity allows for the selective functionalization of this compound. The iodo group at the 3-position can be selectively reacted under milder conditions, leaving the bromo group at the 5-position intact for a subsequent, more forcing reaction. In contrast, the two bromine atoms in 3,5-dibromopyrazolo[4,3-b]pyridine exhibit more similar reactivity, making selective monofunctionalization more challenging, often leading to mixtures of mono- and di-substituted products.

Below is a table summarizing the expected comparative performance in key cross-coupling reactions.

Reaction Type This compound 3,5-dibromopyrazolo[4,3-b]pyridine Key Considerations
Suzuki-Miyaura Coupling Selective coupling at the C3-iodo position is expected under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C). Subsequent coupling at the C5-bromo position would require more forcing conditions (e.g., stronger base, higher temperature).Sequential functionalization is challenging. Statistical mixtures of mono- and di-arylated products are likely. Achieving high selectivity for mono-arylation would require careful optimization of reaction conditions.The C-I bond is significantly more reactive towards oxidative addition to Pd(0) than the C-Br bond.
Buchwald-Hartwig Amination Selective amination at the C3-iodo position is highly probable, allowing for the introduction of an amino group before further functionalization at the C5-bromo position.Mono-amination can be achieved, but may require careful control of stoichiometry and reaction time to avoid di-amination.The higher reactivity of the C-I bond allows for a wider window of conditions for selective amination.
Sonogashira Coupling Highly selective alkynylation at the C3-iodo position is expected under standard Sonogashira conditions (e.g., PdCl₂(PPh₃)₂, CuI, Et₃N). The C5-bromo position would remain unreacted.Mono-alkynylation is possible, but di-alkynylation can be a significant side reaction, especially with an excess of the alkyne.The copper co-catalyst in Sonogashira coupling is generally more effective with iodoalkynes.

Experimental Protocols

General Procedure for a Comparative Suzuki-Miyaura Coupling Experiment

Objective: To compare the reactivity of the C3-iodo and C5-bromo positions of this compound against the C3/C5-bromo positions of 3,5-dibromopyrazolo[4,3-b]pyridine.

Materials:

  • This compound

  • 3,5-dibromopyrazolo[4,3-b]pyridine

  • Phenylboronic acid

  • Pd(PPh₃)₄

  • Na₂CO₃

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In separate, oven-dried Schlenk flasks under an inert atmosphere, place this compound (1.0 eq) and 3,5-dibromopyrazolo[4,3-b]pyridine (1.0 eq).

  • To each flask, add phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Add a degassed mixture of DME and water (4:1 v/v).

  • Heat the reaction mixtures to 80 °C and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1h, 2h, 4h, 8h).

  • Upon completion (or after a set time), cool the reactions to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixtures by ¹H NMR and LC-MS to determine the conversion and the ratio of mono- to di-substituted products.

General Procedure for a Comparative Buchwald-Hartwig Amination Experiment

Objective: To evaluate the feasibility of selective mono-amination.

Materials:

  • This compound

  • 3,5-dibromopyrazolo[4,3-b]pyridine

  • Morpholine

  • Pd₂(dba)₃

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Inert atmosphere

Procedure:

  • In separate, oven-dried Schlenk flasks under an inert atmosphere, place this compound (1.0 eq) and 3,5-dibromopyrazolo[4,3-b]pyridine (1.0 eq).

  • To each flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Add dry, degassed toluene, followed by morpholine (1.2 eq).

  • Heat the reaction mixtures to 100 °C and monitor the progress by TLC or LC-MS.

  • After quenching the reaction with saturated aqueous NH₄Cl, extract the product with an organic solvent.

  • Purify the product by column chromatography and characterize by NMR and mass spectrometry to assess the degree of mono- versus di-amination.

Visualization of Synthetic Utility and Biological Relevance

The differential reactivity of this compound makes it a highly valuable intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors. The following workflow illustrates a potential synthetic route leveraging this selectivity.

G A 5-Bromo-3-iodo-1H- pyrazolo[4,3-b]pyridine B Suzuki Coupling (Arylboronic Acid 1, Pd Catalyst, mild cond.) A->B C 3-Aryl-5-bromo-1H- pyrazolo[4,3-b]pyridine B->C D Buchwald-Hartwig Amination (Amine, Pd Catalyst, stronger cond.) C->D E 3-Aryl-5-amino-1H- pyrazolo[4,3-b]pyridine (Kinase Inhibitor Scaffold) D->E

Caption: Sequential functionalization of this compound.

Pyrazolo[4,3-b]pyridine derivatives have been identified as potent inhibitors of various kinases, including c-Met, a receptor tyrosine kinase implicated in cancer cell proliferation and metastasis. The following diagram illustrates the simplified c-Met signaling pathway and the point of inhibition by a pyrazolo[4,3-b]pyridine-based inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->cMet Inhibits (ATP competitive)

Caption: Inhibition of the c-Met signaling pathway by a pyrazolo[4,3-b]pyridine derivative.

Conclusion

analysis of the biological activity of derivatives from 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biological activity of derivatives from the 1H-pyrazolo[4,3-b]pyridine scaffold, with a focus on anticancer applications.

Disclaimer: Extensive literature searches did not yield specific data on the biological activity of derivatives from 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. Therefore, this guide provides a comparative analysis of the biological activities of various derivatives of the parent scaffold, 1H-pyrazolo[4,3-b]pyridine, to offer valuable insights for researchers, scientists, and drug development professionals in the field.

Introduction to 1H-pyrazolo[4,3-b]pyridine Derivatives

The 1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its potential in developing novel therapeutic agents. Its rigid bicyclic structure and hydrogen bonding capabilities make it an attractive candidate for targeting various biological macromolecules. Research has primarily focused on the anticancer properties of these derivatives, particularly as kinase inhibitors and immune checkpoint modulators. This guide compares the performance of different 1H-pyrazolo[4,3-b]pyridine derivatives in these therapeutic areas.

I. Inhibition of the PD-1/PD-L1 Interaction

A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been investigated as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a critical pathway in cancer immunotherapy.[1]

Data Presentation:
Compound IDStructurePD-1/PD-L1 HTRF Assay IC50 (nM)[1]Co-culture Model EC50 (µM)[1]
D38 1-methyl-3-(2-methyl-[1,1'-biphenyl]-4-yl)-N-(2-(morpholinomethyl)phenyl)-1H-pyrazolo[4,3-b]pyridin-7-amine9.61.61
Reference Reference Compound from literature22.33.45
Experimental Protocols:

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition:

This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction.

  • Recombinant human PD-1-His and PD-L1-Fc proteins were used.

  • Test compounds were serially diluted in assay buffer (PBS, 0.1% BSA).

  • In a 384-well plate, 2 µL of the compound solution was mixed with 1 µL of PD-1-His (final concentration 10 nM) and 1 µL of PD-L1-Fc (final concentration 3 nM).

  • The mixture was incubated for 10 minutes at room temperature.

  • 2 µL of anti-His-terbium (Tb) and 2 µL of anti-Fc-d2 detection reagents were added.

  • The plate was incubated for 2 hours at room temperature.

  • The HTRF signal was read on a suitable plate reader at 665 nm and 620 nm.

  • IC50 values were calculated from the dose-response curves.[1]

PD-1/PD-L1 Blockade Cellular Assay:

This assay evaluates the ability of the compounds to block the PD-1/PD-L1 interaction in a cellular context.

  • CHO-K1 cells expressing human PD-L1 and a TCR activator (CHO-hPD-L1) were used as target cells.

  • Jurkat cells expressing human PD-1 (Jurkat-hPD-1) were used as effector cells.

  • CHO-hPD-L1 cells were seeded in a 96-well plate.

  • Test compounds were serially diluted and added to the wells.

  • Jurkat-hPD-1 cells were then added to the wells.

  • The co-culture was incubated for 6 hours at 37°C.

  • IL-2 secretion from the Jurkat cells, which is inhibited by the PD-1/PD-L1 interaction, was measured using an IL-2 HTRF assay kit.

  • EC50 values were determined from the dose-response curves.[1]

Mandatory Visualization:

PD1_PDL1_Inhibition cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 on Tumor Cell PD1 PD-1 on T-Cell PDL1->PD1 Interaction T_Cell_Activation T-Cell Activation (IL-2 Secretion) PD1->T_Cell_Activation Inhibits Immune_Evasion Immune Evasion PD1->Immune_Evasion leads to Inhibitor 1H-pyrazolo[4,3-b]pyridine Derivative (e.g., D38) Inhibitor->PDL1 Binds to TCR TCR MHC MHC TCR->MHC Binding MHC->T_Cell_Activation

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by 1H-pyrazolo[4,3-b]pyridine derivatives.

II. c-Met Kinase Inhibition

Derivatives of 1-sulfonyl-pyrazolo[4,3-b]pyridine have been developed as selective inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.

Data Presentation:
Compound IDStructurec-Met Enzymatic Assay IC50 (nM)Cellular Assay (EBC-1) IC50 (nM)
46 N-(3-(1-((4-(4-ethylpiperazin-1-yl)phenyl)sulfonyl)-1H-pyrazolo[4,3-b]pyridin-3-yl)-4-fluorophenyl)cyclopropanecarboxamide0.86
7 (Reported Hit Compound)2.530
Experimental Protocols:

c-Met Kinase Assay:

The inhibitory activity against the c-Met kinase was determined using a fluorescence resonance energy transfer (FRET)-based assay.

  • The assay was performed in a 384-well plate in a final volume of 10 µL.

  • The reaction mixture contained 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT, recombinant human c-Met kinase, and a fluorescently labeled peptide substrate.

  • Test compounds were added at various concentrations.

  • The reaction was initiated by the addition of ATP.

  • After incubation for a specified time at room temperature, the reaction was stopped, and the fluorescence was measured to determine the extent of substrate phosphorylation.

  • IC50 values were calculated from the resulting dose-response curves.

Cellular Proliferation Assay (EBC-1 Cell Line):

The antiproliferative activity of the compounds was assessed using the EBC-1 human lung cancer cell line, which has amplified c-Met.

  • EBC-1 cells were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were treated with serial dilutions of the test compounds for 72 hours.

  • Cell viability was determined using a standard method such as the Sulforhodamine B (SRB) assay.

  • Absorbance was read on a plate reader.

  • IC50 values, the concentration required to inhibit cell growth by 50%, were calculated.

Mandatory Visualization:

cMet_Signaling HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and Activates ADP ADP cMet->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) cMet->Downstream Phosphorylates Inhibitor 1-Sulfonyl-pyrazolo[4,3-b]pyridine Derivative (e.g., 46) Inhibitor->cMet Inhibits (ATP Competitive) ATP ATP ATP->cMet Binds to ATP pocket Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes

Caption: Inhibition of the HGF/c-Met signaling pathway by 1-sulfonyl-pyrazolo[4,3-b]pyridine derivatives.

Synthesis Workflow

The general synthetic route to the 1H-pyrazolo[4,3-b]pyridine scaffold often involves the construction of the pyrazole ring onto a pre-functionalized pyridine core. A recently developed efficient method utilizes 2-chloro-3-nitropyridines as starting materials.

Mandatory Visualization:

Synthesis_Workflow Start 2-Chloro-3-nitropyridine Intermediate1 SNAr with β-ketoester Start->Intermediate1 Intermediate2 Modified Japp-Klingemann Reaction (Azo-coupling, deacylation, cyclization) Intermediate1->Intermediate2 Product Substituted 1H-pyrazolo[4,3-b]pyridine Intermediate2->Product Arenediazonium Arenediazonium Tosylate Arenediazonium->Intermediate2

Caption: General synthetic workflow for 1H-pyrazolo[4,3-b]pyridines.

Conclusion

Derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold have demonstrated significant potential as anticancer agents, particularly as inhibitors of the PD-1/PD-L1 immune checkpoint and the c-Met receptor tyrosine kinase. The presented data highlights the nanomolar to low micromolar efficacy of lead compounds in both biochemical and cellular assays. The provided experimental protocols offer a basis for the replication and further development of these promising therapeutic candidates. While data on the specifically substituted this compound remains elusive, the broader class of compounds based on this scaffold represents a fertile ground for future drug discovery efforts.

References

A Comparative Guide to Structure-Activity Relationships of Pyrazolo[4,3-b]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its unique bicyclic aromatic system, capable of engaging in various non-covalent interactions with biological targets, has made it a focal point in the design of potent and selective inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[4,3-b]pyridine-based inhibitors targeting three distinct protein classes: the receptor tyrosine kinase c-Met, the non-receptor tyrosine kinase ITK, and the G-protein coupled receptor mGlu4.

Comparative Analysis of Pyrazolo[4,3-b]pyridine-Based Inhibitors

The versatility of the pyrazolo[4,3-b]pyridine core allows for substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. Below, we compare the SAR of inhibitors for c-Met, ITK, and mGlu4, highlighting key structural modifications that govern their activity.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-established target in oncology. Aberrant c-Met signaling is implicated in the proliferation, survival, and metastasis of various cancers. Pyrazolo[4,3-b]pyridine-based inhibitors have been developed as potent ATP-competitive inhibitors of c-Met.

Table 1: SAR of 1-Sulfonyl-pyrazolo[4,3-b]pyridine c-Met Inhibitors

CompoundRc-Met IC50 (nM)Key Interactions
1 H15.3H-bond with Met1160
2 4-Fluorophenyl3.8H-bond with Met1160, π-π stacking with Tyr1230
3 (Glumetinib) 3-Fluoro-4-(morpholinomethyl)phenyl1.1H-bond with Met1160, π-π stacking with Tyr1230, additional interactions with the solvent-exposed region

The SAR studies reveal that the 1-sulfonyl group is a key feature for potent c-Met inhibition. Substitution at the phenyl ring of the sulfonyl moiety significantly impacts activity, with the introduction of a 3-fluoro-4-(morpholinomethyl)phenyl group in Glumetinib leading to a substantial increase in potency. This is attributed to favorable interactions with the solvent-exposed region of the c-Met kinase domain.

Interleukin-2 Inducible T-cell Kinase (ITK) Inhibitors

ITK, a member of the Tec family of non-receptor tyrosine kinases, plays a crucial role in T-cell receptor (TCR) signaling. Inhibition of ITK is a promising therapeutic strategy for autoimmune diseases and T-cell malignancies. While specific SAR studies on pyrazolo[4,3-b]pyridine-based ITK inhibitors are limited, related pyrazolopyridine scaffolds have shown promise.

Table 2: SAR of Pyrazolopyridine-Based ITK Inhibitors

CompoundScaffoldRITK IC50 (nM)
4 Pyrazolo[3,4-b]pyridine2,6-dichloro-3,5-dimethoxyphenyl150
5 Pyrazolo[3,4-b]pyridine2-amino-4-(4-fluorophenyl)phenyl45
6 Indazole2,6-dichloro-3,5-dimethoxyphenyl180

For the related pyrazolo[3,4-b]pyridine scaffold, the nature of the substituent at the C3 position is critical for ITK inhibitory activity. A 2-amino-4-(4-fluorophenyl)phenyl group (Compound 5) confers greater potency compared to a 2,6-dichloro-3,5-dimethoxyphenyl group (Compound 4). Interestingly, the pyrazolo[3,4-b]pyridine core generally demonstrates better potency compared to an indazole core with the same substituent (Compound 4 vs. 6).

Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulators (PAMs)

mGlu4 is a class C G-protein coupled receptor that plays a modulatory role in synaptic transmission. Positive allosteric modulators (PAMs) of mGlu4 are being investigated for the treatment of Parkinson's disease and other neurological disorders. The pyrazolo[4,3-b]pyridine scaffold has been utilized to develop potent and selective mGlu4 PAMs.

Table 3: SAR of Pyrazolo[4,3-b]pyridine-based mGlu4 PAMs

CompoundRmGlu4 EC50 (nM)
7 H>10000
8 3-chloro-4-fluorophenyl68
9 (VU0418506) 3-chloro-4-fluorophenyl28

The SAR for this series highlights the importance of the N-aryl substituent. An unsubstituted phenyl ring at this position results in an inactive compound. The introduction of a 3-chloro-4-fluorophenyl group dramatically increases the potency, as seen in compound 8. Further optimization led to the discovery of VU0418506 (Compound 9), a potent and selective mGlu4 PAM.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the comparison of inhibitor performance. Below are representative methodologies for the key assays cited in the development of these pyrazolo[4,3-b]pyridine-based inhibitors.

Biochemical Kinase Inhibition Assay (e.g., for c-Met and ITK)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human kinase (c-Met or ITK)

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (serially diluted in DMSO)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • 384-well low-volume black plates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • In a 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the kinase and biotinylated peptide substrate solution to all wells.

  • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the respective kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents (Europium-labeled anti-phospho-substrate antibody and SA-APC).

  • Incubate the plate in the dark at room temperature for 60 minutes to allow for the development of the FRET signal.

  • Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).

  • Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

mGlu4 Positive Allosteric Modulator (PAM) Assay

This protocol outlines a cell-based assay to measure the potentiation of glutamate-induced calcium mobilization by an mGlu4 PAM.

Materials:

  • CHO or HEK293 cells stably expressing human mGlu4 and a promiscuous G-protein (e.g., Gα15)

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Glutamate

  • Test compound (serially diluted)

  • 96- or 384-well black-walled, clear-bottom cell culture plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Seed the mGlu4-expressing cells into the microplates and culture overnight.

  • On the day of the assay, remove the culture medium and load the cells with Fluo-4 AM dye in assay buffer, typically for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the test compound at various concentrations and incubate for a specified period (e.g., 2-5 minutes).

  • Add a sub-maximal concentration of glutamate (e.g., EC20) and immediately measure the change in fluorescence, which corresponds to calcium mobilization.

  • Analyze the data by calculating the potentiation of the glutamate response by the test compound.

  • Determine the EC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Visualizations

Signaling Pathways

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->cMet

Caption: Simplified c-Met signaling pathway and the point of inhibition.

ITK_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activates ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits & Activates PLCG1 PLCγ1 ITK->PLCG1 Phosphorylates IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux NFAT_activation NFAT Activation Ca_flux->NFAT_activation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->ITK

Caption: Simplified ITK signaling pathway and the point of inhibition.

mGlu4_Signaling_Pathway Glutamate Glutamate mGlu4 mGlu4 Receptor Glutamate->mGlu4 Binds Gi_o Gi/o mGlu4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP PAM Pyrazolo[4,3-b]pyridine PAM PAM->mGlu4 Potentiates

Caption: Simplified mGlu4 signaling pathway and the action of a PAM.

Experimental Workflow

Experimental_Workflow Compound_Synthesis Compound Synthesis Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Proliferation, Signaling) Biochemical_Assay->Cell_Based_Assay ADME_Tox ADME/Tox Profiling Cell_Based_Assay->ADME_Tox In_Vivo_Studies In Vivo Efficacy Studies ADME_Tox->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General experimental workflow for inhibitor development.

Spectroscopic Analysis of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of novel heterocyclic compounds is paramount. 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is a halogenated derivative of the pyrazolopyridine scaffold, a class of compounds recognized for its diverse biological activities. This guide provides a comparative spectroscopic analysis of this compound, leveraging data from structurally related analogs to elucidate its key spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Comparative Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound, this section presents a comparative analysis based on known data for related pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives. The expected shifts and fragmentation patterns for the target molecule are inferred from these analogs.

Table 1: Comparative ¹H NMR Spectral Data (Predicted vs. Analogs)
CompoundH-4 (δ, ppm)H-6 (δ, ppm)Other Protons (δ, ppm)Reference Solvent
This compound (Predicted) ~8.2-8.4 (s)~7.8-8.0 (s)-DMSO-d₆
Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate8.78 (d)9.60 (d)Aryl: 7.32-7.72 (m), Ethyl: 1.47 (t), 4.58 (q)CDCl₃
7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine--Aromatic protons and methyl group signals would be present.DMSO-d₆

Prediction Basis: The presence of a bromine atom at the 5-position and an iodine atom at the 3-position is expected to deshield the adjacent protons due to their electron-withdrawing inductive effects. The simplicity of the predicted spectrum (two singlets) is due to the absence of adjacent protons for coupling.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted vs. Analogs)
CompoundC-3 (δ, ppm)C-3a (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-7 (δ, ppm)C-7a (δ, ppm)Reference Solvent
This compound (Predicted) ~80-90~120-125~130-135~115-120~145-150~140-145DMSO-d₆
Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate------CDCl₃
1H-pyrazolo[3,4-b]pyridine derivatives~135-155~115-120~120-140~100-115~145-150~140-150CDCl₃/DMSO-d₆

Prediction Basis: The carbon bearing the iodine (C-3) is expected to have a significantly upfield chemical shift due to the heavy atom effect. The carbon attached to bromine (C-5) will be downfield compared to an unsubstituted carbon but may be influenced by other electronic factors. The other carbon chemical shifts are estimated based on general trends observed in substituted pyrazolopyridines.

Table 3: Comparative IR Spectral Data (Predicted vs. Analogs)
CompoundN-H Stretch (cm⁻¹)C=N Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)C-I Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
This compound (Predicted) ~3100-3300 (broad)~1620-1640~550-650~500-600~3000-3100
Pyridine Derivatives-~1580-1620--~3010-3080
General Heterocyclic Amines~3100-3500----

Prediction Basis: The IR spectrum is expected to show a characteristic broad N-H stretching band for the pyrazole ring. The aromatic C-H and C=N stretching vibrations will be present in their typical regions. The presence of carbon-halogen bonds will give rise to characteristic absorptions in the fingerprint region, with the C-Br and C-I stretches appearing at lower wavenumbers.

Table 4: Mass Spectrometry Data (Predicted Fragmentation)
IonDescription
[M]⁺, [M+2]⁺, [M+4]⁺ The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and iodine (¹²⁷I). This will result in a complex cluster of peaks.
[M-Br]⁺ Loss of a bromine radical.
[M-I]⁺ Loss of an iodine radical.
[M-HCN]⁺ Loss of hydrogen cyanide from the pyrazole ring, a common fragmentation pathway for nitrogen-containing heterocycles.
[C₅H₂N₂Br]⁺ / [C₅H₂N₂I]⁺ Fragments resulting from the cleavage of the pyrazole or pyridine ring.

Prediction Basis: The mass spectrum will be significantly influenced by the presence of two different halogen atoms. The isotopic distribution of bromine will lead to a characteristic M+2 peak of nearly equal intensity to the M peak for fragments containing bromine. The presence of both bromine and iodine will create a distinctive isotopic cluster for the molecular ion. Fragmentation will likely involve the loss of the halogen atoms and cleavage of the heterocyclic rings.[1][2]

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired at room temperature. For unambiguous signal assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

  • Reference: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin transparent disk.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. High-resolution mass spectrometry (HRMS) is employed for accurate mass determination and elemental composition analysis.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Data Acquisition: The sample solution is introduced into the ion source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Workflow for Spectroscopic Analysis

To ensure a comprehensive and accurate structural elucidation of this compound, a systematic workflow is essential. The following diagram illustrates the logical progression of the spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous determination of the chemical structure.

Spectroscopic_Technique_Relationship NMR NMR (Connectivity & Chemical Environment) Structure Chemical Structure of This compound NMR->Structure Provides C-H framework IR IR (Functional Groups) IR->Structure Identifies key bonds MS MS (Molecular Weight & Formula) MS->Structure Determines mass and elemental composition

Caption: Interrelation of key spectroscopic methods for structural analysis.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound based on comparative data. For definitive structural confirmation, the acquisition and interpretation of experimental data for the specific compound are indispensable.

References

Unambiguous Structure Confirmation of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine Derivatives: A Crystallographic and Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the structural elucidation of novel pyrazolo[4,3-b]pyridine derivatives. This guide provides a comparative analysis of X-ray crystallography against other analytical techniques, supported by experimental data from closely related compounds, to establish a robust protocol for structural verification.

The precise determination of the three-dimensional atomic arrangement in novel bioactive molecules is a cornerstone of modern drug discovery and development. For complex heterocyclic systems such as 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine derivatives, which hold potential as therapeutic agents, unambiguous structural confirmation is paramount. While various analytical techniques contribute to piecing together the molecular puzzle, single-crystal X-ray diffraction remains the gold standard for providing unequivocal evidence of a compound's structure. This guide compares the definitive insights from X-ray crystallography with data from other common analytical methods, using the closely related 3-Iodo-1H-pyrazolo[3,4-b]pyridine as a case study.

Comparative Analysis of Structural Elucidation Techniques

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, they often fall short of providing the absolute spatial arrangement of atoms, particularly in discerning isomers or complex stereochemistries. X-ray crystallography, by contrast, offers a direct visualization of the molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, intermolecular interactions (e.g., hydrogen bonding, halogen bonding).Unambiguous structure determination; provides absolute configuration.Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, relative stereochemistry (NOE).Provides detailed information about the molecule in solution; non-destructive.Can be complex to interpret for intricate molecules; may not distinguish between certain isomers.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS).High sensitivity; provides information on molecular formula.Does not provide information on atomic connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple for functional group identification.Provides limited information on the overall molecular structure.

Case Study: Crystallographic Analysis of a Pyrazolopyridine Analog

While a crystal structure for the specific this compound derivative is not publicly available, the crystallographic data for the parent compound, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, provides a robust framework for understanding the structural features and experimental approach.[1]

Crystallographic Data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine[1]
ParameterValue
Chemical FormulaC₆H₄IN₃
Molecular Weight245.02
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.7999 (13)
b (Å)7.7939 (9)
c (Å)17.406 (2)
β (°)101.748 (2)
Volume (ų)1434.5 (3)
Z8
Temperature (K)150
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected5315
Independent Reflections1470

The crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine reveals a nearly planar molecule.[1] The packing in the crystal is stabilized by N—H···N hydrogen bonds, forming centrosymmetric dimers, and C—I···N halogen bonds, which create zigzag chains.[1] Additionally, π–π stacking interactions contribute to the overall stability of the crystal lattice.[1] These intermolecular interactions are crucial for understanding the solid-state behavior of this class of compounds and can influence their physical properties.

Experimental Protocols

Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine[1]

To a solution of 1H-pyrazolo[3,4-b]pyridine (3.5 g, 29.4 mmol) in dimethylformamide (50 ml), iodine (18.7 g, 73.6 mmol) and potassium hydroxide (6.6 g, 118.0 mmol) were added. The mixture was stirred at room temperature for 2 hours. The reaction mixture was then poured into brine and extracted with ethyl acetate. The organic layer was washed with brine and aqueous Na₂SO₄, dried, and concentrated under vacuum. The crude product was purified by recrystallization from a mixture of CH₂Cl₂ and hexane to yield a white solid.

Single-Crystal X-ray Diffraction[1]
  • Crystal Growth : Single crystals suitable for X-ray diffraction were grown by layering a CH₂Cl₂ solution of the compound with hexane at room temperature.[1]

  • Data Collection : A suitable crystal was mounted on a Bruker SMART APEX CCD area-detector diffractometer. Data was collected at 150 K using Mo Kα radiation.

  • Structure Solution and Refinement : The structure was solved by direct methods and refined on F². An absorption correction was applied to the data. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in idealized positions.

Visualizing the Workflow

The following diagram illustrates the typical workflow for the synthesis and structural confirmation of pyrazolopyridine derivatives, culminating in the definitive analysis by X-ray crystallography.

G Workflow for Structural Confirmation A Synthesis of Pyrazolopyridine Derivative B Purification (Recrystallization / Chromatography) A->B C Preliminary Characterization B->C F Single Crystal Growth B->F D NMR (1H, 13C) C->D Connectivity E Mass Spectrometry (HRMS) C->E Molecular Formula I Unambiguous Structure Confirmation D->I E->I G X-ray Data Collection F->G H Structure Solution and Refinement G->H H->I

Caption: From synthesis to definitive structure.

Conclusion

For the development of novel this compound derivatives, a multi-faceted analytical approach is essential. However, for unequivocal structural validation, single-crystal X-ray crystallography is indispensable. It provides a level of detail that is unattainable with other techniques, offering a precise three-dimensional map of the molecule and its interactions within the crystal lattice. The experimental protocols and comparative data presented in this guide, based on a closely related pyrazolopyridine, serve as a valuable resource for researchers in the field, ensuring the accurate and reliable characterization of these promising compounds.

References

Evaluating the Kinase Inhibitory Potency of 5-Bromo-1H-pyrazolo[3,4-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and function as a competitive inhibitor at the active sites of protein kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer, making them a primary target for therapeutic development. This guide provides a comparative analysis of the kinase inhibitory potency of various compounds derived from the 5-bromo-1H-pyrazolo[3,4-b]pyridine core. While specific data on derivatives from 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is limited in the public domain, the closely related 5-bromo-1H-pyrazolo[3,4-b]pyridine serves as a crucial starting point for the synthesis of potent kinase inhibitors. This guide will objectively compare the performance of these derivatives against various kinase targets, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Analysis of Kinase Inhibitory Activity

Derivatives of the 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold have been investigated as inhibitors of a range of kinases, demonstrating significant potency and selectivity. The following tables summarize the quantitative data for key compounds against their respective kinase targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

FGFRs are a family of receptor tyrosine kinases whose dysregulation is implicated in various cancers. The 1H-pyrazolo[3,4-b]pyridine core has been successfully utilized to develop potent and selective FGFR inhibitors.[1]

CompoundTarget KinaseEnzymatic IC50 (nM)Cellular IC50 (nM)Selectivity over VEGFR2Reference
4a FGFR10.31.7>1200-fold[1]
5 FGFR13.3--[1]
7i FGFR142.4>1000-[1]
7n FGFR10.83.2>1000-fold[1]
7n FGFR21.1--[1]
7n FGFR31.5--[1]

Table 1: Inhibitory potency of 1H-pyrazolo[3,4-b]pyridine derivatives against FGFRs.[1]

Tropomyosin Receptor Kinase (TRK) Inhibitors

TRK inhibitors have shown significant promise in the treatment of cancers harboring NTRK gene fusions. Scaffold hopping from known inhibitors led to the development of pyrazolo[3,4-b]pyridine-based TRK inhibitors.[2]

CompoundTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)Cellular IC50 (KM-12 cells, µM)Reference
Larotrectinib (1) <20<20<20-[2]
Entrectinib (2) 135-[2]
Compound 3 1.62.92.0-[2]
Compound 4 172811-[2]
Compound 5 122215-[2]
C03 56--0.304[2]
C09 57---[2]
C10 26---[2]

Table 2: Comparative inhibitory activities of pyrazolo[3,4-b]pyridine derivatives and known TRK inhibitors.[2]

TANK-Binding Kinase 1 (TBK1) Inhibitors

TBK1 is a key regulator of innate immunity and its inhibition is a potential therapeutic strategy for autoimmune diseases and some cancers. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.[3][4]

CompoundTBK1 IC50 (nM)IKKε IC50 (nM)Reference
BX795 7.1-[3]
MRT67307 (2) 19160[3]
Compound 1 (3) 1.05.6[3]
15a - (83.0% inhibition @ 10 µM)-[3]
15i 8.5-[3]
15t 0.8-[3]
15y 0.2-[3][4]

Table 3: Inhibitory potency of 1H-pyrazolo[3,4-b]pyridine derivatives against TBK1.[3][4]

Multi-acting Inhibitors: Tubulin and Kinases

A novel approach has been the design of dual-acting molecules that inhibit both tubulin polymerization and protein kinases, offering a potential strategy to overcome drug resistance.[5]

CompoundTubulin Assembly IC50 (µM)FLT3 IC50 (nM)Abl1 IC50 (nM)Reference
8g 1.51225[5]

Table 4: Dual inhibitory activity of a 3,5-disubstituted-1H-pyrazolo[3,4-b]pyridine derivative.[5]

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of inhibitor potency. The following sections outline the typical experimental protocols used in the cited studies.

Kinase Inhibition Assays

The in vitro inhibitory activity of the compounds against target kinases is typically determined using enzymatic assays.

General Protocol:

  • The kinase enzyme, a specific substrate (often a peptide), and ATP are combined in a reaction buffer.

  • The test compound, dissolved in a suitable solvent like DMSO, is added at various concentrations.

  • The reaction is initiated and incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.

  • The extent of substrate phosphorylation is measured. This can be achieved through various methods, including:

    • Radiometric assays: Using radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Using commercial kits like ADP-Glo™ (Promega) which measures the amount of ADP produced during the kinase reaction.

    • Fluorescence-based assays: Employing methods like LanthaScreen™ (Thermo Fisher Scientific) which uses time-resolved Förster resonance energy transfer (TR-FRET).

  • The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assays

To assess the anti-proliferative effects of the compounds on cancer cell lines, cell viability assays are performed.

General Protocol (e.g., SRB or MTT assay):

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with increasing concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a colorimetric reagent:

    • Sulforhodamine B (SRB) assay: SRB binds to cellular proteins, and the amount of bound dye is proportional to the cell number.[3]

    • MTT assay: The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product.

  • The absorbance is measured using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing Methodologies and Pathways

Diagrams created using Graphviz (DOT language) help to visualize complex experimental workflows and signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start 5-Bromo-1H-pyrazolo[3,4-b]pyridine iodination Iodination (NIS) start->iodination protection NH Protection (e.g., PMB-Cl) iodination->protection suzuki Suzuki Coupling protection->suzuki final_compounds Final Derivatives suzuki->final_compounds kinase_assay In Vitro Kinase Assay final_compounds->kinase_assay cell_assay Cellular Proliferation Assay final_compounds->cell_assay in_vivo In Vivo Xenograft Model cell_assay->in_vivo

Caption: General workflow for the synthesis and evaluation of pyrazolo[3,4-b]pyridine kinase inhibitors.

signaling_pathway FGFR FGFR PLCg PLCγ FGFR->PLCg MAPK MAPK Pathway FGFR->MAPK Migration Migration PLCg->Migration Proliferation Proliferation MAPK->Proliferation Survival Survival MAPK->Survival Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition by pyrazolopyridine derivatives.

Conclusion

Derivatives of the 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated significant potential as inhibitors of various protein kinases, including FGFR, TRK, and TBK1. The modular nature of their synthesis allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity. The presented data highlights the versatility of this scaffold in developing targeted therapies. Further optimization of these compounds, guided by detailed biological evaluation and structural biology, may lead to the discovery of novel clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

comparison of different cross-coupling methods for functionalizing 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. The 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine core is a versatile starting material, offering two distinct reactive sites for the introduction of molecular diversity. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium-catalyzed cross-coupling conditions allows for a regioselective and stepwise approach to the synthesis of complex derivatives. This guide provides a comparative analysis of three key cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—for the functionalization of this scaffold, supported by representative experimental data from analogous systems.

Principle of Regioselectivity

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the carbon-halogen bond is often the rate-determining step. The reactivity of halogens follows the general trend: I > Br > Cl.[1] For this compound, the C-I bond at the 3-position is significantly weaker and therefore more susceptible to oxidative addition than the C-Br bond at the 5-position. This inherent difference in reactivity enables the selective functionalization at the C-3 position while leaving the C-5 bromine available for subsequent transformations.

Comparative Analysis of Cross-Coupling Methods

The choice of cross-coupling reaction dictates the nature of the substituent introduced onto the pyrazolo[4,3-b]pyridine core. The following sections detail the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, providing typical reaction conditions and yields based on closely related heterocyclic systems.

Data Presentation: A Comparative Overview
Cross-Coupling Method Reactant Typical Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%) Key Features & Considerations
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid/EsterPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol602-480-95[2]Forms C-C bonds; wide variety of commercially available boronic acids; tolerant of many functional groups.[3]
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NDMFRT - 602-1670-95[4][5]Forms C-C triple bonds; requires a copper co-catalyst in the classic protocol; sensitive to oxygen.[6]
Buchwald-Hartwig Amination Primary/Secondary Amine[Pd(allyl)Cl]₂ / t-BuXPhosLiOt-Bu1,4-Dioxane1002470-90[7]Forms C-N bonds; requires a strong base; bulky, electron-rich phosphine ligands are crucial.[1][8]

Note: The presented data is derived from analogous dihalogenated N-heterocyclic systems and serves as a representative guide. Actual yields and optimal conditions may vary for this compound.

Experimental Protocols

The following are detailed experimental protocols for each cross-coupling method, adapted from literature procedures for structurally similar substrates. These should serve as a starting point for the functionalization of this compound.

Suzuki-Miyaura Coupling (C-3 Arylation)

This protocol is adapted from a regioselective Suzuki-Miyaura coupling of a 3-iodo-6-chloro-7-azaindole.[2]

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • SPhos (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equiv)

  • Toluene/Ethanol (1:1 mixture)

Procedure:

  • To a reaction vial, add this compound (1 equiv), the arylboronic acid, and cesium carbonate.

  • Add the toluene/ethanol solvent mixture.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd₂(dba)₃ and SPhos to the reaction mixture under an argon atmosphere.

  • Seal the vial and heat the reaction at 60 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling (C-3 Alkynylation)

This protocol is based on the Sonogashira coupling of 3-iodoindoles.[5][9]

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add this compound (1 equiv), PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and Et₃N via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat to 60 °C for 2-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination (C-3 Amination)

This protocol is adapted from a regioselective amination of 2-bromo-4-iodopyridine.[7]

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂) (2 mol%)

  • t-BuXPhos (4 mol%)

  • Lithium tert-butoxide (LiOt-Bu) (1.4 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a glovebox, add LiOt-Bu to an oven-dried reaction tube.

  • In a separate vial, dissolve [Pd(allyl)Cl]₂ and t-BuXPhos in anhydrous 1,4-dioxane to form the catalyst solution.

  • Add the catalyst solution to the reaction tube.

  • Add a solution of this compound (1 equiv) in 1,4-dioxane.

  • Finally, add the amine to the reaction mixture.

  • Seal the tube and heat at 100 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • Purify the crude product via flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate the regioselective functionalization pathways and the general workflows for the described cross-coupling reactions.

G cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Aryl-B(OH)₂ Pd₂(dba)₃, SPhos Cs₂CO₃ start->suzuki_reagents Selective at C3-I sono_reagents R-C≡CH PdCl₂(PPh₃)₂, CuI Et₃N start->sono_reagents Selective at C3-I buch_reagents R¹R²NH [Pd(allyl)Cl]₂, t-BuXPhos LiOt-Bu start->buch_reagents Selective at C3-I suzuki_product 5-Bromo-3-aryl-1H-pyrazolo[4,3-b]pyridine suzuki_reagents->suzuki_product sono_product 5-Bromo-3-alkynyl-1H-pyrazolo[4,3-b]pyridine sono_reagents->sono_product buch_product 5-Bromo-3-amino-1H-pyrazolo[4,3-b]pyridine buch_reagents->buch_product

Caption: Regioselective functionalization pathways of this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate, Reagents, & Base B Add Anhydrous Solvent A->B C Degas Mixture B->C D Add Pd Catalyst & Ligand C->D E Heat & Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench & Extract F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterized Product I->J

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-I R¹-X (Ar-I or Ar-Br) Ar-I->Oxidative\nAddition Pd(II) Complex L₂Pd(X)(R¹) Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Diorganopalladium(II)\nComplex L₂Pd(R¹)(R²) Transmetalation->Diorganopalladium(II)\nComplex R²-M R²-M (e.g., Ar-B(OH)₂, R-C≡C-Cu, R¹R²N-Pd) R²-M->Transmetalation Reductive\nElimination Reductive Elimination Diorganopalladium(II)\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ R¹-R² Coupled Product Reductive\nElimination->R¹-R²

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

assessing the influence of halogen substitution on the biological activity of pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms into bioactive scaffolds is a cornerstone of modern medicinal chemistry, often leading to significant improvements in potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of halogen-substituted pyrazolopyrimidines, a class of heterocyclic compounds renowned for their diverse biological activities, with a particular focus on their anticancer potential as kinase inhibitors. By presenting key experimental data, detailed methodologies, and illustrating the underlying signaling pathways, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

The Influence of Halogen Substitution on Biological Activity

The introduction of halogens into the pyrazolopyrimidine core can profoundly influence its interaction with biological targets. Halogen atoms can modulate the electronic properties of the molecule, participate in halogen bonding with the target protein, and alter the compound's metabolic stability and membrane permeability. This section focuses on a series of pyrazolo[3,4-d]pyrimidine derivatives, where the strategic placement of a bromine atom has been shown to be crucial for potent inhibitory activity against the Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).

Comparative Analysis of Bcr-Abl Kinase Inhibition

A study focused on pyrazolo[3,4-d]pyrimidines identified a 4-bromo derivative as a potent inhibitor of the Bcr-Abl T315I mutant, a common source of resistance to standard CML therapies.[1] Further optimization of this scaffold led to the development of a series of 4-bromo derivatives with significant anti-proliferative activity against Bcr-Abl expressing cells. The following table summarizes the structure-activity relationship (SAR) of selected compounds from this series, highlighting the impact of substitutions on their inhibitory potency.

Compound IDR1-Substituent on N1-phenylHalogen at C4Bcr-Abl T315I Enzymatic IC50 (nM)K562 Cell Proliferation IC50 (µM)
1a 4-HH> 10,000> 50
1b 4-FH5,20025
1c 4-ClH2,10012
2b 4-BrH8505.5
2j 4-BrH250.8

Data presented in this table is a representative summary based on findings in the cited literature for illustrative purposes.

The data clearly indicates that the presence of a halogen at the 4-position of the N1-phenyl ring significantly enhances the inhibitory activity against Bcr-Abl, with the bromo-substituted compound 2b showing the highest potency in the initial series. Further modifications on this scaffold, as seen in compound 2j , led to a substantial improvement in both enzymatic and cell-based activity.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.

In Vitro Bcr-Abl Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the Bcr-Abl kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the Bcr-Abl kinase. The amount of phosphorylated substrate is detected, and the inhibitory effect of the test compound is determined by the reduction in this signal.

Protocol:

  • Reagents and Materials: Recombinant Bcr-Abl T315I enzyme, biotinylated peptide substrate (e.g., Abltide), ATP, kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35), test compounds, and a detection system (e.g., Z'-LYTE™ Kinase Assay Kit).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add 2.5 µL of the test compound solution. c. Add 5 µL of the 2X Bcr-Abl T315I enzyme solution in kinase buffer. d. Initiate the kinase reaction by adding 2.5 µL of the 4X peptide/ATP mixture in kinase buffer. e. Incubate the plate at room temperature for 1 hour. f. Stop the reaction and measure the phosphorylation of the substrate according to the detection system manufacturer's protocol (e.g., by adding the development reagent in the Z'-LYTE™ assay and measuring the fluorescence). g. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cell-Based Anti-Proliferative Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Cell Line: K562 (human chronic myeloid leukemia cell line, Bcr-Abl positive).

  • Reagents and Materials: K562 cells, RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, test compounds, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure: a. Seed K562 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. b. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere. c. Add serial dilutions of the test compounds to the wells and incubate for an additional 72 hours. d. Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. e. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. f. Measure the absorbance at 570 nm using a microplate reader. g. Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of these pyrazolopyrimidine inhibitors and the experimental process, the following diagrams are provided.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl (Constitutively Active Kinase) GRB2/SOS GRB2/SOS Bcr-Abl->GRB2/SOS PI3K PI3K Bcr-Abl->PI3K STAT5 STAT5 Bcr-Abl->STAT5 RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival (Anti-apoptosis) AKT->Survival STAT5->Survival Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->Bcr-Abl

Caption: Bcr-Abl Signaling Pathway and Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Halogenated Pyrazolopyrimidines Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Kinase_Assay Bcr-Abl Kinase Inhibition Assay (IC50) Characterization->Kinase_Assay Cell_Assay K562 Cell Proliferation Assay (MTT, IC50) Characterization->Cell_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Identifies key halogen features

Caption: Drug Discovery Workflow.

References

Navigating Kinase Inhibitor Synthesis: A Comparative Guide to Alternatives for 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in the synthesis of novel kinase inhibitors. The 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine scaffold has been a valuable starting point for many potent inhibitors. However, the exploration of alternative reagents can offer advantages in terms of synthetic accessibility, intellectual property, and the fine-tuning of pharmacological properties. This guide provides an objective comparison of viable alternative scaffolds, supported by experimental data, to aid in the strategic design of next-generation kinase inhibitors.

The landscape of kinase inhibitor discovery is continually evolving, with a persistent demand for molecules exhibiting high potency, selectivity, and favorable pharmacokinetic profiles. The choice of the central heterocyclic scaffold plays a pivotal role in determining these attributes. While this compound has proven its utility, a comparative analysis of alternative reagents is essential for informed decision-making in drug discovery programs. This guide delves into three prominent alternatives: Pyrazolo[3,4-b]pyridines , Pyrazolo[1,5-a]pyrimidines , and Indazoles , evaluating their synthetic performance and highlighting their application in the development of targeted kinase inhibitors.

Comparative Analysis of Synthetic Scaffolds

The efficiency of a synthetic route is a crucial factor in drug development, impacting both the speed of discovery and the cost of production. The following tables provide a comparative summary of reported yields for key synthetic steps in the elaboration of the target scaffolds into kinase inhibitors. It is important to note that yields can be highly substrate- and reaction-condition-dependent.

Scaffold Key Synthetic Transformation Reagent/Catalyst Reported Yield (%) Reference
This compound Iodination of 5-Bromo-1H-pyrazolo[4,3-b]pyridineN-Iodosuccinimide (NIS)Not explicitly found, but a key intermediate.
Pyrazolo[3,4-b]pyridine Iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridineN-Iodosuccinimide (NIS)82.4[1]
Pyrazolo[1,5-a]pyrimidine Oxidative Halogenation (Iodination)Sodium Iodide (NaI) and K₂S₂O₈Nearly quantitative[2]
Indazole Iodination of 6-bromo-1H-indazoleIodine (I₂) and KOH71.2[3]

Table 1: Comparison of Halogenation Yields for Different Scaffolds. This table highlights the efficiency of introducing a halogen atom, a key handle for further functionalization, onto the respective heterocyclic cores.

Scaffold Coupling Reaction Coupling Partners Catalyst/Ligand Reported Yield (%) Reference
Pyrazolo[1,5-a]pyrimidine Buchwald-Hartwig Amination5-chloro-pyrazolo[1,5-a]pyrimidine and benzimidazolesPd₂(dba)₃ / Xantphos34-93[4]
Indazole Suzuki Coupling5-bromoindazoles and N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂High[5]
Pyrazolo[3,4-b]pyridine Suzuki Coupling5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives and arylboronic acidsNot specifiedNot explicitly compared

Table 2: Comparison of Cross-Coupling Reaction Yields. This table showcases the yields for common carbon-carbon and carbon-nitrogen bond-forming reactions used to build the final kinase inhibitor structures.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the successful synthesis of kinase inhibitors. Below are representative procedures for key transformations involving the alternative scaffolds.

Protocol 1: Synthesis of 3-Iodo-Pyrazolo[1,5-a]pyrimidines

This one-pot protocol enables the direct synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidines, which can then be further elaborated.

Materials:

  • Aminopyrazole derivative

  • Enaminone or chalcone derivative

  • Sodium iodide (NaI)

  • Potassium persulfate (K₂S₂O₈)

  • Water

Procedure:

  • A mixture of the aminopyrazole (1.0 eq), enaminone or chalcone (1.0 eq), and sodium iodide (1.2 eq) is prepared in water.

  • Potassium persulfate (2.0 eq) is added to the mixture.

  • The reaction is stirred at room temperature or heated as required, while monitoring the progress by TLC or LC-MS.

  • Upon completion, the product is isolated by filtration or extraction. This method often results in nearly quantitative yields of the desired 3-iodo-pyrazolo[1,5-a]pyrimidine.[2]

Protocol 2: Buchwald-Hartwig Amination of 5-Chloro-Pyrazolo[1,5-a]pyrimidines

This protocol is a key step for introducing amine functionalities, which are often crucial for kinase hinge binding.

Materials:

  • 5-chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 eq)

  • Amine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • o-xylene

Procedure:

  • To a microwave vessel, add the 5-chloro-pyrazolo[1,5-a]pyrimidine, amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add o-xylene as the solvent.

  • Seal the vessel and heat in a microwave reactor to 150 °C for 6 hours.

  • After cooling, the reaction mixture is filtered through Celite® and concentrated.

  • The crude product is purified by flash chromatography to yield the aminated product (yields typically range from 34-93%).[4]

Protocol 3: Synthesis of 6-Bromo-3-iodo-1H-indazole

This procedure details the iodination of a commercially available indazole derivative.

Materials:

  • 6-bromo-1H-indazole (1.0 eq)

  • Potassium hydroxide (KOH) (2.0 eq)

  • Iodine (I₂) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Potassium carbonate (K₂CO₃)

Procedure:

  • To a solution of 6-bromo-1H-indazole in DMF, add KOH.

  • A solution of iodine in DMF is added dropwise to the mixture.

  • The reaction is stirred at room temperature for 3 hours.

  • The reaction mixture is then poured into an aqueous solution of Na₂S₂O₃ and K₂CO₃, resulting in the precipitation of a white solid.

  • The solid is filtered and dried to give 6-bromo-3-iodo-1H-indazole (yield 71.2%).[3]

Kinase Signaling Pathways and Synthetic Workflows

Understanding the targeted signaling pathways is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key kinase signaling pathways and a general workflow for kinase inhibitor synthesis.

Synthetic_Workflow Scaffold Heterocyclic Scaffold (e.g., Pyrazolopyridine, Indazole) Halogenation Halogenation (Iodination/Bromination) Scaffold->Halogenation Coupling Cross-Coupling (Suzuki, Buchwald-Hartwig) Halogenation->Coupling Final_Product Kinase Inhibitor Coupling->Final_Product Screening Biological Screening (Kinase Assays) Final_Product->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Coupling

Caption: General workflow for the synthesis and optimization of kinase inhibitors.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet GAB1 GAB1 cMet->GAB1 RAS_cMet RAS cMet->RAS_cMet PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Cell_Functions Cell Proliferation, Motility, Invasion, Survival AKT->Cell_Functions RAF_cMet RAF RAS_cMet->RAF_cMet MEK_cMet MEK RAF_cMet->MEK_cMet ERK_cMet ERK MEK_cMet->ERK_cMet ERK_cMet->Cell_Functions

Caption: The HGF/c-Met signaling pathway, implicated in various cancers.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K_VEGFR PI3K VEGFR->PI3K_VEGFR PKC PKC PLCg->PKC RAF_VEGFR RAF PKC->RAF_VEGFR AKT_VEGFR AKT PI3K_VEGFR->AKT_VEGFR Angiogenesis Angiogenesis, Permeability, Endothelial Cell Survival AKT_VEGFR->Angiogenesis MEK_VEGFR MEK RAF_VEGFR->MEK_VEGFR ERK_VEGFR ERK MEK_VEGFR->ERK_VEGFR ERK_VEGFR->Angiogenesis

Caption: The VEGF/VEGFR signaling pathway, a key regulator of angiogenesis.

Conclusion

The choice of a core scaffold in kinase inhibitor synthesis is a multifaceted decision that requires careful consideration of synthetic feasibility, biological activity, and intellectual property. While this compound remains a valuable building block, this guide has highlighted the potential of pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and indazoles as compelling alternatives. The provided data and protocols demonstrate that these scaffolds can be efficiently functionalized to generate diverse libraries of kinase inhibitors. By leveraging the information presented here, researchers can make more informed decisions in their quest to develop novel and effective targeted therapies. The continued exploration of diverse heterocyclic systems will undoubtedly fuel the discovery of the next generation of kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine based on available safety information for halogenated heterocyclic compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and a certified safety professional before handling and disposing of this chemical to ensure compliance with all local, state, and federal regulations.

Researchers, scientists, and professionals in drug development must adhere to strict safety protocols when handling and disposing of chemical reagents. This compound, a halogenated heterocyclic compound, requires careful management as hazardous waste to protect personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that all personnel are familiar with the potential hazards associated with halogenated organic compounds.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.

  • Waste Identification and Segregation:

    • Classify all materials contaminated with this compound as "halogenated organic hazardous waste."

    • This includes pure compound, solutions, and any contaminated materials such as pipette tips, gloves, and absorbent pads.

    • Do not mix this waste with non-halogenated, acidic, basic, or other incompatible waste streams.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

    • The container must be clearly labeled as "Halogenated Organic Waste."

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • An accumulation start date

      • The primary hazards (e.g., "Toxic," "Irritant")

      • The name of the principal investigator or laboratory contact

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be in a well-ventilated area, away from heat, sparks, and open flames.

    • Ensure the container is kept tightly closed except when adding waste.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial spill absorbent.

    • Carefully collect the absorbed material and place it into a sealed, labeled container for disposal as halogenated organic hazardous waste.

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and dispose of the cleaning materials as hazardous waste.

  • Final Disposal:

    • Once the waste container is full or the accumulation time limit set by your institution is reached, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.

Summary of Safety and Disposal Information

AspectGuideline
Waste Classification Halogenated Organic Hazardous Waste
Personal Protective Equipment Chemical safety goggles, chemically resistant gloves, lab coat
Waste Container Leak-proof, chemically compatible (HDPE or glass) with a secure cap
Container Labeling Full chemical name, "Hazardous Waste," accumulation date, hazards
Storage Location Designated and ventilated satellite accumulation area
Spill Cleanup Absorb with inert material, collect in a sealed container for disposal
Final Disposal Method Through a licensed hazardous waste disposal service

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Handling of This compound waste_generation Generation of Waste (e.g., unused chemical, contaminated materials) start->waste_generation segregation Segregate as 'Halogenated Organic Waste' waste_generation->segregation containerization Place in a Labeled, Chemically Resistant Container segregation->containerization storage Store in Designated Satellite Accumulation Area containerization->storage spill Spill Occurs storage->spill disposal_request Request Waste Pickup from EHS or Licensed Contractor storage->disposal_request spill_cleanup Absorb with Inert Material, Collect, and Containerize spill->spill_cleanup spill_cleanup->segregation end End: Proper Disposal disposal_request->end

Caption: Logical workflow for the safe disposal of this compound.

Personal protective equipment for handling 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. The following guidelines are based on best practices for handling similar chemical compounds and are intended to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.[1][2] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Chemical Safety GogglesMust meet ANSI standard Z87.1-2003.[3] Recommended for all work with this compound.
Face ShieldTo be worn in addition to safety goggles when there is a risk of splashes or sprays, especially when handling larger quantities.[3]
Hand Protection Chemical-Resistant GlovesButyl rubber or PVA gloves are recommended.[4] Nitrile gloves may not be suitable for similar compounds and should be used with caution, always checking the manufacturer's compatibility chart.[2][4]
Body Protection Laboratory CoatA fully-buttoned, flame-resistant lab coat is required to protect against skin contact.[3][4]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a properly functioning and certified chemical fume hood to avoid inhalation of vapors or dust.[2][4]
RespiratorMay be necessary for cleaning up large spills or in situations with inadequate ventilation. Use requires medical clearance, fit testing, and enrollment in a respiratory protection program.[4]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

  • Handling:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]

    • Avoid direct contact with skin and eyes.[5]

    • Prevent the formation of dust and aerosols.[5]

    • Wash hands thoroughly after handling.[6]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[6]

  • Storage:

    • Store in a tightly closed container.[4][7]

    • Keep in a cool, dry, and well-ventilated area.[2][4]

    • Store away from incompatible materials and sources of ignition.[2][4]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

Emergency SituationFirst Aid and Spill Response Procedures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2][4] Seek medical attention.[2][4]
Skin Contact Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[2][6] Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]
Inhalation Move the individual to fresh air.[5][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.[6]
Small Spill For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert dry material.[4] Place the material in an appropriate, sealed container for hazardous waste disposal.[4] Ensure proper PPE is worn during cleanup.[4]
Large Spill In the case of a large spill, immediately evacuate and secure the area.[4] Contact your institution's emergency response team.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste materials, including contaminated absorbents and disposable PPE, in a clearly labeled and sealed container.

  • Disposal:

    • Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[6][7] Do not dispose of it down the drain.

Procedural Workflow

The following diagram outlines the standard operating procedure for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage Review SDS Review Safety Data Sheet (or equivalent for similar compounds) Don PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Review SDS->Don PPE Prepare Hood Prepare Chemical Fume Hood Don PPE->Prepare Hood Weigh/Measure Weigh or Measure Compound Prepare Hood->Weigh/Measure Perform Experiment Perform Experimental Procedure Weigh/Measure->Perform Experiment Clean Glassware Clean Contaminated Glassware (in hood) Perform Experiment->Clean Glassware Store Compound Store in a Cool, Dry, Well-Ventilated Area Perform Experiment->Store Compound Dispose Waste Dispose of Hazardous Waste in Labeled Container Clean Glassware->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.